Gnetin D
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C28H22O7 |
|---|---|
Molecular Weight |
470.5 g/mol |
IUPAC Name |
4-[(2S,3S)-3-(3,5-dihydroxyphenyl)-6-hydroxy-4-[(E)-2-(4-hydroxyphenyl)ethenyl]-2,3-dihydro-1-benzofuran-2-yl]benzene-1,3-diol |
InChI |
InChI=1S/C28H22O7/c29-18-5-2-15(3-6-18)1-4-16-9-22(33)14-25-26(16)27(17-10-20(31)12-21(32)11-17)28(35-25)23-8-7-19(30)13-24(23)34/h1-14,27-34H/b4-1+/t27-,28+/m0/s1 |
InChI Key |
KYXFGKLZVUDIIX-BQYFGGCBSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C2=C3[C@@H]([C@H](OC3=CC(=C2)O)C4=C(C=C(C=C4)O)O)C5=CC(=CC(=C5)O)O)O |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=C3C(C(OC3=CC(=C2)O)C4=C(C=C(C=C4)O)O)C5=CC(=CC(=C5)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
The Occurrence and Analysis of Gnetin D: A Technical Guide
A Comprehensive Overview for Researchers and Drug Development Professionals
This technical guide provides an in-depth exploration of the natural sources of Gnetin D, a resveratrol dimer with significant therapeutic potential. The document is tailored for researchers, scientists, and professionals in the field of drug development, offering a consolidated resource on the botanical origins, analytical quantification, and molecular mechanisms of this promising stilbenoid.
Natural Sources of this compound
This compound is a naturally occurring stilbenoid predominantly found in various species of the genus Gnetum. These tropical evergreen trees, shrubs, and lianas are a rich source of diverse resveratrol oligomers. The primary botanical sources of this compound and other related stilbenoids that have been identified in the scientific literature include:
-
Gnetum gnemon (Melinjo): The seeds, roots, and stems of Gnetum gnemon are notable sources of stilbenoids, including this compound.[1] The seeds, in particular, are a well-documented source of various resveratrol derivatives.[2][3]
-
Gnetum montanum: The lianas of this species have been found to contain a variety of stilbenoids.
-
Gnetum parvifolium: This species is another recognized source of stilbenoid compounds.
-
Gnetum pendulum: The lianas of Gnetum pendulum have been shown to contain this compound.[4]
-
Gnetum leyboldii and Gnetum schwackeanum: These Amazonian lianas are also known to produce a range of gnetins, including this compound.
While this compound is present in these species, the concentration can vary depending on the plant part, geographical location, and harvesting time.
Data Presentation: Quantitative Analysis of Stilbenoids in Gnetum gnemon Seeds
Comprehensive quantitative data comparing the concentration of this compound across different Gnetum species and their various parts is limited in the current scientific literature. However, studies on Gnetum gnemon seeds provide valuable insights into the abundance of related stilbenoids. The following table summarizes the quantitative data for various resveratrol derivatives found in melinjo seed extract.
| Compound Name | Chemical Structure | Concentration (mg/g of extract) |
| Gnetin C | Resveratrol Dimer | 28.0 |
| Gnemonoside A | Gnetin C Diglucoside | 101 |
| Gnemonoside C | Gnetin C Monoglucoside | 16 |
| Gnemonoside D | Gnetin C Monoglucoside | 48 |
| Gnetin L | Gnetin C Derivative | 4.95 (µmol/g) |
| trans-Resveratrol | Resveratrol Monomer | 0.3 |
Experimental Protocols
The accurate quantification of this compound from its natural sources is crucial for research and development. High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common and reliable analytical techniques for this purpose. Below are detailed, representative methodologies for the extraction and quantification of stilbenoids from Gnetum species.
Extraction of Stilbenoids from Plant Material
-
Sample Preparation: Collect the desired plant material (e.g., seeds, roots, lianas) and air-dry them in the shade. Once dried, grind the material into a fine powder.
-
Solvent Extraction:
-
Weigh approximately 10 g of the powdered plant material.
-
Perform extraction with 100 mL of 80% ethanol or methanol at room temperature with continuous stirring for 24 hours.
-
Filter the extract through Whatman No. 1 filter paper.
-
Repeat the extraction process with the residue two more times.
-
Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at 40°C to obtain the crude extract.
-
-
Solid-Phase Extraction (SPE) for Clean-up (Optional):
-
Dissolve the crude extract in a minimal amount of the initial mobile phase.
-
Pass the solution through a C18 SPE cartridge to remove interfering non-polar compounds.
-
Elute the stilbenoid-rich fraction with an appropriate solvent (e.g., methanol or acetonitrile).
-
Dry the eluted fraction and reconstitute it in the mobile phase for HPLC or LC-MS/MS analysis.
-
Quantification by High-Performance Liquid Chromatography with Diode Array Detector (HPLC-DAD)
-
Instrumentation: An HPLC system equipped with a quaternary pump, an autosampler, a column oven, and a diode array detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% formic acid in water.
-
Solvent B: 0.1% formic acid in acetonitrile.
-
-
Gradient Elution:
-
0-5 min: 10% B
-
5-25 min: Linear gradient from 10% to 50% B
-
25-30 min: Linear gradient from 50% to 90% B
-
30-35 min: Isocratic at 90% B
-
35-40 min: Return to initial conditions (10% B)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: Diode array detector monitoring at a wavelength of 320 nm for stilbenoids.
-
Quantification: Prepare a calibration curve using a certified reference standard of this compound at various concentrations. The concentration of this compound in the sample is determined by comparing its peak area with the calibration curve.
Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Instrumentation: An LC-MS/MS system consisting of a high-performance liquid chromatograph coupled to a triple quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions: Similar to the HPLC-DAD method described above.
-
Mass Spectrometer Settings (Representative):
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 350°C.
-
Cone Gas Flow: 50 L/h.
-
Desolvation Gas Flow: 600 L/h.
-
Collision Gas: Argon.
-
-
Multiple Reaction Monitoring (MRM):
-
Monitor specific precursor-to-product ion transitions for this compound and an internal standard for accurate quantification. The exact m/z transitions should be determined by infusing a standard solution of this compound.
-
-
Quantification: Similar to the HPLC-DAD method, quantification is achieved by using a calibration curve prepared with a certified reference standard of this compound. The use of a stable isotope-labeled internal standard is recommended for improved accuracy.
Signaling Pathways and Molecular Mechanisms
While the direct molecular signaling pathways of this compound are still under investigation, extensive research on its close analog, Gnetin C, provides significant insights into the potential mechanisms of action. Furthermore, some studies have directly implicated this compound in key cellular signaling pathways.
Inhibition of the PI3K/Akt/mTOR Signaling Pathway
Stilbenoids, including Gnetin C, have been shown to inhibit the PI3K/Akt/mTOR pathway, which is a critical regulator of cell growth, proliferation, and survival, and is often dysregulated in cancer.[5][6]
Caption: Gnetin C inhibits the PI3K/Akt/mTOR signaling pathway.
Modulation of the NF-κB Signaling Pathway
The NF-κB signaling pathway plays a crucial role in inflammation. Gnetin C has been demonstrated to suppress the activation of this pathway, thereby exerting anti-inflammatory effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Optimization of Targeted Plant Proteomics Using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | TargetMol [targetmol.com]
- 5. Stilbenoids in lianas of Gnetum parvifolium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Technical Guide to the Biosynthesis of Gnetin D in Gnetum Species
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the biosynthetic pathway of Gnetin D, a resveratrol dimer of significant pharmacological interest found in Gnetum species. It details the enzymatic steps from primary metabolism to the final complex stilbenoid, summarizes key quantitative data, outlines relevant experimental protocols, and presents visual diagrams of the pathway and associated workflows.
The this compound Biosynthetic Pathway
The biosynthesis of this compound, like other stilbenoids, is a multi-step process that originates from two primary metabolic routes: the shikimate and the acetate-malonate pathways.[1] The overall process can be divided into two major stages: the formation of the resveratrol monomer and its subsequent dimerization to form this compound and other related oligomers.
Stage 1: Biosynthesis of the Resveratrol Monomer
The formation of resveratrol is the foundational step in the synthesis of this compound. This process begins with the amino acid L-phenylalanine, derived from the shikimate pathway. A series of three key enzymatic reactions, characteristic of the general phenylpropanoid pathway, converts L-phenylalanine into p-Coumaroyl-CoA.[2]
-
Phenylalanine Ammonia-Lyase (PAL): PAL catalyzes the deamination of L-phenylalanine to produce cinnamic acid.
-
Cinnamate 4-Hydroxylase (C4H): This enzyme hydroxylates cinnamic acid to form p-coumaric acid.
-
4-Coumaroyl CoA-Ligase (4CL): 4CL then activates p-coumaric acid by ligating it with Coenzyme A, yielding p-Coumaroyl-CoA.[2]
The final step in resveratrol synthesis is a crucial condensation reaction. The key enzyme, Stilbene Synthase (STS) , catalyzes the condensation of one molecule of p-Coumaroyl-CoA with three molecules of Malonyl-CoA (derived from the acetate-malonate pathway) to form the characteristic C6-C2-C6 backbone of resveratrol.[3][4]
Stage 2: Dimerization of Resveratrol to this compound
This compound is a dimer of resveratrol. Its formation is proposed to occur via an oxidative coupling reaction, which joins two resveratrol monomers.[1][3][5] While the precise enzymes driving this dimerization in Gnetum species have not been definitively characterized, plant enzymes such as peroxidases and laccases are known to catalyze such phenolic coupling reactions.[6] These enzymes generate resveratrol radicals, which then couple to form a variety of dimers with different linkages. The specific stereochemistry and linkage of this compound are determined by the enzymatic control of this coupling reaction.
Quantitative Data
Transcriptomic and biochemical analyses of Gnetum parvifolium have provided quantitative insights into the biosynthesis of stilbenoids. The expression of key upstream genes is influenced by abiotic stressors, which also correlates with changes in stilbene content.
Table 1: Stilbene Content and Gene Expression in Gnetum parvifolium Data summarized from studies on stilbenoid accumulation and gene expression.[2][7]
| Parameter | Tissue / Condition | Measurement | Value |
| Total Stilbene Content | Leaves (Seedling) | mg/g DW | 1.8 |
| Stems (Seedling) | mg/g DW | 1.1 | |
| Roots (Seedling) | mg/g DW | 1.5 | |
| Seeds (Mature) | mg/g DW | ~2.5 | |
| Gene Expression | Leaves (Control) | Relative Expression | Baseline |
| (PAL-like) | Leaves (40°C, 24h) | Relative Expression | ~4.5-fold increase |
| Leaves (UV-C, 12h) | Relative Expression | ~3.5-fold increase | |
| Gene Expression | Leaves (Control) | Relative Expression | Baseline |
| (C4H-like) | Leaves (40°C, 24h) | Relative Expression | ~3-fold increase |
| Leaves (UV-C, 12h) | Relative Expression | ~2.5-fold increase | |
| Gene Expression | Leaves (Control) | Relative Expression | Baseline |
| (4CL-like) | Leaves (40°C, 24h) | Relative Expression | ~3.5-fold increase |
| Leaves (UV-C, 12h) | Relative Expression | ~3-fold increase | |
| Gene Expression | Leaves (Control) | Relative Expression | Baseline |
| (STS-like) | Leaves (40°C, 24h) | Relative Expression | ~5-fold increase |
| Leaves (UV-C, 12h) | Relative Expression | ~4-fold increase |
Experimental Protocols
Elucidating the this compound pathway requires a combination of phytochemical analysis, molecular biology, and enzymology.
Protocol 1: Extraction and Quantification of Stilbenoids
This protocol provides a general method for the extraction and analysis of stilbenoids like this compound from Gnetum tissues.
-
Sample Preparation: Collect fresh plant material (e.g., leaves, stems, seeds), freeze immediately in liquid nitrogen, and lyophilize. Grind the dried tissue into a fine powder.
-
Extraction: Perform ultrasonic-assisted extraction of the powder (e.g., 0.5 g) with 80% ethanol (e.g., 25 mL) for 60 minutes at room temperature.
-
Filtration and Concentration: Filter the extract through a 0.22 µm membrane. Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification (Optional): For isolation of specific compounds, employ column chromatography techniques using silica gel, ODS, or Sephadex LH-20.[8]
-
Quantification: Analyze the extract using High-Performance Liquid Chromatography (HPLC) with a C18 column. Use a standard curve of authentic this compound and resveratrol for quantification. Elution can be performed with a gradient of acetonitrile and water (with 0.1% formic acid). Detection is typically done at ~320 nm.
Protocol 2: Gene Expression Analysis by qRT-PCR
This protocol details the steps to quantify the expression of biosynthetic genes (PAL, C4H, 4CL, STS) in Gnetum.[2]
-
RNA Extraction: Extract total RNA from finely ground, frozen Gnetum tissue using a commercial plant RNA extraction kit or a CTAB-based method. Assess RNA quality and quantity using a spectrophotometer and gel electrophoresis.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase kit with oligo(dT) primers, following the manufacturer's instructions.
-
Primer Design: Design gene-specific primers for the target genes (PAL, C4H, 4CL, STS) and a reference gene (e.g., Actin or Ubiquitin) based on sequence data from transcriptome analysis.
-
Quantitative Real-Time PCR (qRT-PCR): Perform qRT-PCR using a SYBR Green-based master mix. A typical reaction includes 10 µL SYBR master mix, 1 µL of each primer (10 µM), 2 µL of diluted cDNA, and nuclease-free water to a final volume of 20 µL.
-
Data Analysis: Use the 2-ΔΔCt method to calculate the relative expression levels of the target genes, normalized to the reference gene.
Workflow for Enzyme Identification and Characterization
Identifying the specific laccase or peroxidase responsible for this compound synthesis is a key research objective.
Conclusion and Future Directions
The biosynthetic pathway of this compound in Gnetum species originates from the phenylpropanoid pathway, which produces the resveratrol monomer.[6] This monomer subsequently undergoes an oxidative dimerization, likely catalyzed by peroxidases or laccases, to form this compound.[6] While the upstream pathway and its regulation by stressors are increasingly understood, the definitive identification and characterization of the specific enzyme(s) responsible for the dimerization of resveratrol into this compound remains a critical knowledge gap.
Future research should focus on:
-
Enzyme Discovery: Using the workflow described, identify and characterize the specific laccase and/or peroxidase enzymes responsible for this compound synthesis in high-yielding Gnetum species.
-
Regulatory Mechanisms: Investigating the transcription factors and signaling pathways that regulate the expression of the entire this compound biosynthetic pathway.
-
Metabolic Engineering: Leveraging the identified genes to engineer microbial or plant-based systems for the sustainable and scalable production of this compound for pharmaceutical applications.
References
- 1. scholar.unair.ac.id [scholar.unair.ac.id]
- 2. Transcriptome Characterization of Gnetum parvifolium Reveals Candidate Genes Involved in Important Secondary Metabolic Pathways of Flavonoids and Stilbenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Stilbenoids isolated from the seeds of Melinjo (Gnetum gnemon L.) and their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Gnetin D and its Derivatives in Traditional Medicine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Plants from the Gnetaceae family, particularly Gnetum gnemon (commonly known as melinjo), have a history of use in traditional medicine for treating a variety of ailments, including bronchitis, arthritis, and inflammatory conditions.[1][2] Modern phytochemical research has identified a rich source of stilbenoids within these plants, which are believed to be responsible for their therapeutic effects. Among these compounds are Gnetin D and its more extensively studied derivative, Gnetin C. These resveratrol oligomers have demonstrated a spectrum of biological activities, including anticancer, anti-inflammatory, antioxidant, and antiviral properties.[1][3][4] This technical guide provides a comprehensive overview of the current scientific understanding of this compound and its derivatives, with a focus on their mechanisms of action, quantitative biological data, and the experimental protocols used to elucidate their effects. Due to the larger body of available research, Gnetin C is often used as a reference to illustrate the potential therapeutic pathways of related stilbenoids.
Traditional Uses
Plants of the Gnetum genus have been traditionally used in folk medicine across Southeast Asia and other tropical regions. They are often employed to manage conditions with an inflammatory basis, such as arthritis and bronchitis.[2] The seeds and leaves are also consumed as food, suggesting a favorable safety profile.[2] The anticancer and anti-inflammatory properties suggested by traditional use have prompted scientific investigation into the specific bioactive constituents of these plants, leading to the isolation of numerous stilbenoids, including this compound.[3][4]
Quantitative Biological Data
The biological activities of this compound and its derivatives have been quantified in various in vitro and in vivo studies. The following tables summarize the key quantitative data, providing a basis for comparison of their potency.
Table 1: In Vitro Anticancer and Antiviral Activity of this compound and Derivatives
| Compound | Cell Line/Virus | Assay Type | IC50 Value | Reference(s) |
| This compound | Influenza A/Guangdong/243/72 (H3N2) | CPE Reduction | 0.67 µg/mL | [3] |
| This compound | Influenza A/PR/8/34 (H1N1) NA | Neuraminidase Inhibition | 10.3 µg/mL | [3] |
| This compound | Influenza A/Guangdong/243/72 (H3N2) NA | Neuraminidase Inhibition | 15.7 µg/mL | [3] |
| This compound | Influenza B/Jiangsu/10/2003 NA | Neuraminidase Inhibition | 26.3 µg/mL | [3] |
| Gnetin C | Human Leukemia HL60 | Growth Inhibition | 13 µM | [4] |
| Gnetin C | Prostate Cancer DU145 | Cell Viability | 6.6 µM | [5] |
| Gnetin C | Prostate Cancer PC3M | Cell Viability | 8.7 µM | [5] |
| Prenylated this compound derivative | Murine P-388 Leukemia | Cytotoxicity | 25.5 µg/mL | [6] |
Table 2: In Vivo Activity of Gnetin C
| Compound | Animal Model | Dosage | Effect | Reference(s) |
| Gnetin C | PC3M-Luc Prostate Cancer Xenograft | 25 mg/kg & 50 mg/kg (i.p.) | Inhibition of tumor progression | [5] |
| Gnetin C | Advanced Prostate Cancer Model | 7 mg/kg (i.p.) | Blocked tumor progression via MTA1/Akt/mTOR signaling | [4] |
| Gnetin C | NAFLD Mouse Model | 150 mg/kg/day (dietary) | Ameliorated hepatic steatosis and improved insulin sensitivity | [7] |
Signaling Pathways and Mechanisms of Action
Gnetin C, a well-studied resveratrol dimer, has been shown to modulate several key signaling pathways involved in cancer and inflammation. These mechanisms provide a likely framework for the action of structurally similar derivatives like this compound.
Anti-inflammatory Signaling
Gnetin C has been shown to exert anti-inflammatory effects by inhibiting the Toll-like receptor 3 (TLR3) signaling pathway. This inhibition leads to a reduction in the production of pro-inflammatory chemokines such as CCL2 and CCL5. A key mechanism in inflammation is the activation of the NF-κB pathway, which leads to the translocation of the p65 subunit into the nucleus. Gnetin C is proposed to inhibit this translocation, thereby downregulating the expression of inflammatory genes.
Caption: Proposed anti-inflammatory mechanism of Gnetin derivatives via inhibition of the NF-κB pathway.
Anticancer Signaling Pathways
Gnetin C has demonstrated potent anticancer activity by targeting multiple signaling cascades crucial for cancer cell proliferation, survival, and metastasis.
-
AKT/mTOR Pathway: This pathway is a central regulator of cell growth and survival and is often hyperactivated in cancer. Gnetin C has been shown to inhibit the phosphorylation of both AKT and mTOR, leading to decreased cell proliferation and induction of apoptosis.[8][9]
-
ERK1/2 Pathway: The ERK1/2 (also known as MAPK) pathway is another critical regulator of cell proliferation. Inhibition of this pathway by Gnetin C contributes to its antiproliferative effects, particularly in leukemia.[4]
-
MTA1-Mediated Pathway: Metastasis-associated protein 1 (MTA1) is involved in cancer progression and metastasis. Gnetin C downregulates MTA1, which in turn affects downstream targets like ETS2, leading to reduced cell viability and metastatic potential in prostate cancer.[4][5]
Caption: Key anticancer signaling pathways inhibited by Gnetin derivatives.
Experimental Protocols
To facilitate further research and validation of the reported findings, this section provides detailed methodologies for key experiments.
Protocol 1: Extraction and Isolation of Stilbenoids from Gnetum species
This protocol is adapted from methods described for the isolation of stilbenoids from Gnetum seeds and stems.[2][10][11]
Caption: General workflow for the extraction and isolation of this compound and its derivatives.
-
Preparation of Plant Material: Air-dry the seeds or stems of the Gnetum plant, then grind into a fine powder.
-
Extraction: Macerate the powdered plant material with a suitable solvent (e.g., acetone or 50% ethanol) at room temperature for 24-48 hours. Repeat the extraction process three times to ensure maximum yield.
-
Concentration: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Fractionation: Subject the crude extract to Vacuum Liquid Chromatography (VLC) on a silica gel column, eluting with a gradient of solvents (e.g., hexane, ethyl acetate, methanol) to separate the extract into several fractions.
-
Purification: Further purify the fractions containing stilbenoids using repeated column chromatography on different stationary phases, such as octadecylated silica (ODS) and Sephadex LH-20, until pure compounds are isolated.
-
Structural Elucidation: Determine the structures of the isolated compounds using spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet (UV) spectroscopy.
Protocol 2: Cell Viability (MTS) Assay
This protocol is a standard method for assessing the effect of compounds on cell proliferation and cytotoxicity.[12][13][14]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound or its derivatives in culture medium. Replace the medium in the wells with 100 µL of the compound-containing medium. Include vehicle-only (e.g., 0.1% DMSO) and medium-only controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTS Reagent Addition: Add 20 µL of MTS reagent solution to each well.
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Protocol 3: Western Blot Analysis for AKT/mTOR Pathway
This protocol details the detection of key proteins in the AKT/mTOR signaling pathway.[1][15][16]
-
Cell Lysis: After treatment with the compounds, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Mix equal amounts of protein (20-40 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Separate the protein samples on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-AKT, total AKT, p-mTOR, total mTOR, and a loading control (e.g., β-actin) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.
Protocol 4: Immunofluorescence for NF-κB p65 Translocation
This protocol allows for the visualization of NF-κB activation by observing the nuclear translocation of the p65 subunit.[17][18]
-
Cell Culture: Grow cells on glass coverslips in a 24-well plate.
-
Treatment: Pre-treat the cells with this compound or its derivatives for 1-2 hours, followed by stimulation with an inflammatory agent like LPS (1 µg/mL) for 30-60 minutes.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes, then permeabilize with 0.1% Triton X-100 in PBS for 20 minutes.
-
Blocking: Block with 3% BSA in PBS for 30 minutes.
-
Primary Antibody Incubation: Incubate with a primary antibody against NF-κB p65 (diluted in 3% BSA/PBS) overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.
-
Nuclear Staining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips onto microscope slides.
-
Imaging: Visualize the cells using a fluorescence or confocal microscope. Inactivated cells will show p65 staining primarily in the cytoplasm, while activated cells will show a shift of p65 staining to the nucleus.
Conclusion
This compound and its derivatives, isolated from plants used in traditional medicine, represent a promising class of bioactive stilbenoids. The available data, particularly for the well-researched analogue Gnetin C, demonstrate significant anticancer and anti-inflammatory potential through the modulation of key cellular signaling pathways such as NF-κB, AKT/mTOR, and MTA1. While more research is needed to fully characterize the specific activities and mechanisms of this compound, the existing evidence provides a strong rationale for its continued investigation as a potential therapeutic agent. The detailed protocols provided in this guide are intended to support these research efforts and facilitate the development of novel drugs from these natural products.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. benthamopen.com [benthamopen.com]
- 3. Natural and nature-inspired stilbenoids as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gnetin C in Cancer and Other Diseases: What Do We Know So Far? [mdpi.com]
- 5. Therapeutic Potential of Gnetin C in Prostate Cancer: A Pre-Clinical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.aip.org [pubs.aip.org]
- 7. Protective Effects of Gnetin C from Melinjo Seed Extract against High-Fat Diet-Induced Hepatic Steatosis and Liver Fibrosis in NAFLD Mice Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Therapeutic Efficacy and Mechanism of Action of Gnetin C, a Natural Compound from the Melinjo Plant, in a Preclinical Mouse Model of Advanced Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Investigation of Antioxidant and Anticancer Activity againts MCF-7 and HeLa Cancer Cells of Melinjo (Gnetum gnemon L.) – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. broadpharm.com [broadpharm.com]
- 15. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 16. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Immunostaining of NF-κB p65 Nuclear Translocation [bio-protocol.org]
- 18. pubcompare.ai [pubcompare.ai]
Gnetin D and its Analogs: A Technical Guide to their Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gnetin D, a stilbenoid found in the seeds of Gnetum gnemon (melinjo), belongs to a class of resveratrol oligomers that have garnered significant scientific interest for their potential therapeutic applications. While research on this compound is emerging, a substantial body of evidence exists for its close structural analog, Gnetin C. This technical guide provides a comprehensive overview of the reported biological activities of this compound and its related compounds, with a focus on quantitative data, experimental methodologies, and associated signaling pathways to support further research and drug development efforts.
Quantitative Data on Biological Activities
The following tables summarize the quantitative data for the biological activities of Gnetin C, a closely related resveratrol dimer, as specific quantitative data for this compound is limited in the current literature. These values provide a benchmark for the potential potency of this compound.
Table 1: In Vitro Anticancer Activity of Gnetin C
| Cell Line | Cancer Type | Assay | IC50 (µM) | Incubation Time (hours) | Reference |
| DU145 | Prostate Cancer | MTT | 6.6 | 72 | [1] |
| PC3M | Prostate Cancer | MTT | 8.7 | 72 | [1][2] |
| HL60 | Human Leukemia | Not Specified | 13 | Not Specified | [3] |
| Murine B16 | Melanoma | Tyrosinase Inhibition | 7.0 | Not Specified | [4] |
| Murine B16 | Melanoma | Melanin Biosynthesis | 7.6 | Not Specified | [4] |
Table 2: Comparative In Vitro Anticancer Activity of Gnetin C and Resveratrol
| Cell Line | Cancer Type | Compound | IC50 (µM) | Incubation Time (hours) | Reference |
| DU145 | Prostate Cancer | Gnetin C | 6.6 | 72 | [1] |
| Resveratrol | 21.8 | 72 | [1] | ||
| PC3M | Prostate Cancer | Gnetin C | 8.7 | 72 | [1] |
| Resveratrol | 24.4 | 72 | [1] |
Table 3: In Vitro Enzyme Inhibitory Activity of Gnetin C
| Enzyme | Source | IC50 (µM) | Reference |
| Tyrosinase | Murine | 7.0 | [4] |
Note: While direct IC50 values for this compound are not widely reported, studies indicate it possesses α-amylase inhibitory activity.[5]
Reported Biological Activities and Mechanisms
This compound and its analogs exhibit a wide range of biological activities, including anticancer, anti-inflammatory, antioxidant, and neuroprotective effects.
Anticancer Activity
Gnetin C, and by extension potentially this compound, demonstrates potent anticancer activity across various cancer cell lines. The primary mechanisms involve the inhibition of cell proliferation, induction of apoptosis, and suppression of metastasis.[6]
Signaling Pathways:
-
MTA1/mTOR Pathway: Gnetin C has been shown to inhibit the Metastasis-Associated Protein 1 (MTA1)/mammalian Target of Rapamycin (mTOR) signaling pathway.[2] This inhibition leads to downstream effects on cell growth, proliferation, and survival.
-
AKT/mTOR and ERK1/2 Pathways: In leukemia cells, Gnetin C's antitumor effects are mediated through the inhibition of the AKT/mTOR and ERK1/2 pathways.[3]
Anti-inflammatory and Antioxidant Activity
This compound and related stilbenoids from Gnetum gnemon exhibit significant antioxidant properties, as demonstrated by their ability to scavenge DPPH radicals.[5] Gnetin C has also been shown to possess anti-inflammatory effects, in some cases superior to resveratrol, by inhibiting pro-inflammatory cytokines like IL-1β and reducing oxidative stress markers.[7]
Neuroprotective Effects
While direct studies on this compound are limited, Gnetin C has shown potential neuroprotective activities. It has been investigated for its role in reducing the production of amyloid-β 1-42 (Aβ42), a key peptide implicated in Alzheimer's disease.[8]
Enzyme Inhibition
This compound has been reported to inhibit the activity of α-amylase, an enzyme involved in starch digestion.[5] Gnetin C is a known inhibitor of tyrosinase, the key enzyme in melanin biosynthesis, suggesting its potential application in skin whitening products.[4]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of this compound or its analogs on the metabolic activity of cancer cells, which is an indicator of cell viability.
-
Cell Seeding: Plate cancer cells (e.g., DU145, PC3M) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound or C) dissolved in a suitable solvent (e.g., DMSO, with the final concentration not exceeding 0.1%). Include a vehicle control.
-
Incubation: Incubate the plates for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100-200 µL of a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.
Western Blot Analysis
This technique is used to detect and quantify specific proteins to elucidate the effect of this compound on signaling pathways.
-
Protein Extraction: Lyse treated and control cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a sodium dodecyl sulfate-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-AKT, p-mTOR, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Tumor Xenograft Model
This protocol describes a general procedure for evaluating the in vivo antitumor efficacy of this compound or its analogs.
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., PC3M-Luc) into the flanks of immunodeficient mice (e.g., nude mice).
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers.
-
Treatment: Once tumors reach a certain volume (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer the test compound (e.g., Gnetin C at 25 or 50 mg/kg) via a suitable route (e.g., intraperitoneal injection) for a specified duration.[1][9] The vehicle control group receives the solvent alone.
-
Data Collection: Monitor tumor volume, body weight, and overall health of the animals throughout the study.
-
Endpoint Analysis: At the end of the study, sacrifice the animals, excise the tumors, and weigh them. Tissues can be collected for further analysis (e.g., histology, Western blot).
Conclusion and Future Directions
The available scientific literature strongly suggests that this compound and its close analog Gnetin C are promising bioactive compounds with a range of therapeutic potentials, particularly in oncology. The potent in vitro and in vivo anticancer activities of Gnetin C, mediated through key signaling pathways such as MTA1/mTOR, provide a strong rationale for the further investigation of this compound.
Future research should focus on:
-
Isolation and Purification: Developing efficient methods for the isolation and purification of this compound to enable more extensive biological testing.
-
Quantitative Biological Evaluation: Determining the IC50 values of this compound in a wide range of cancer cell lines and for various enzymatic activities.
-
Mechanism of Action: Elucidating the specific signaling pathways modulated by this compound.
-
In Vivo Efficacy and Pharmacokinetics: Conducting comprehensive in vivo studies to evaluate the therapeutic efficacy, bioavailability, and metabolic profile of this compound.
This in-depth technical guide serves as a foundational resource for researchers and drug development professionals to advance the study of this compound and unlock its full therapeutic potential.
References
- 1. Therapeutic Potential of Gnetin C in Prostate Cancer: A Pre-Clinical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Therapeutic Efficacy and Mechanism of Action of Gnetin C, a Natural Compound from the Melinjo Plant, in a Preclinical Mouse Model of Advanced Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. Stilbenoids isolated from the seeds of Melinjo (Gnetum gnemon L.) and their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Gnetin C in Cancer and Other Diseases: What Do We Know So Far? - PMC [pmc.ncbi.nlm.nih.gov]
Gnetin D as a Resveratrol Dimer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gnetin D is a naturally occurring stilbenoid and a dimer of resveratrol. It is found in the seeds of Gnetum gnemon, commonly known as melinjo. As a member of the resveratrol oligomer family, this compound is of significant interest to the scientific community for its potential pharmacological activities. While research on this compound is not as extensive as that on its counterpart, Gnetin C, preliminary studies have highlighted its potential as a bioactive compound. This technical guide provides a comprehensive overview of the current knowledge on this compound, supplemented with in-depth data on the closely related and well-studied resveratrol dimer, Gnetin C, to offer a broader context for its potential applications in drug discovery and development.
Chemical Structure and Properties
This compound is structurally a dimer formed from two resveratrol units. Its chemical properties are as follows:
Biological Activities and Quantitative Data of this compound
Research specifically focused on this compound has identified antiviral and potential anticancer activities. The available quantitative data is summarized below.
Table 1: Biological Activity of this compound
| Biological Activity | Assay | Cell Line | IC₅₀ Value | Reference |
| Anti-influenza Virus | Cytopathic Effect (CPE) Assay | MDCK | 0.67-11.99 µg/mL | [1][2] |
| Anticancer (predicted) | Molecular Docking | - | Binding Energy: -9.50 to -9.90 kcal/mol (against EGFR) | [3] |
Comparative Analysis with Gnetin C
Due to the limited availability of extensive data on this compound, this guide incorporates detailed information on Gnetin C, a more thoroughly investigated resveratrol dimer also found in Gnetum gnemon. Gnetin C has demonstrated potent anticancer, anti-inflammatory, and antioxidant properties, offering valuable insights into the potential therapeutic applications of resveratrol dimers.
Quantitative Data for Gnetin C
The following tables summarize the extensive quantitative data available for Gnetin C across various biological activities.
Table 2: Anticancer Activity of Gnetin C
| Cell Line | Cancer Type | Assay | IC₅₀ Value (µM) | Incubation Time (hours) | Reference |
| DU145 | Prostate Cancer | MTT Assay | 6.6 | 72 | [4][5][6] |
| PC3M | Prostate Cancer | MTT Assay | 8.7 | 72 | [4][5][6] |
| HL60 | Human Leukemia | Growth Inhibition | 13 | Not Specified | [7][8][9] |
| B16 | Murine Melanoma | Melanin Biosynthesis | 7.6 | Not Specified | [9] |
Table 3: Comparative Cytotoxicity of Gnetin C, Resveratrol, and Pterostilbene
| Cell Line | Compound | IC₅₀ Value (µM) | Incubation Time (hours) | Reference |
| DU145 | Gnetin C | 6.6 | 72 | [4][6] |
| Resveratrol | 21.8 | 72 | [4][6] | |
| Pterostilbene | 14.3 | 72 | [6] | |
| PC3M | Gnetin C | 8.7 | 72 | [4][6] |
| Resveratrol | 24.4 | 72 | [4][6] | |
| Pterostilbene | 19.0 | 72 | [6] |
Table 4: In Vivo Anti-inflammatory Effects of Gnetin C
| Model | Parameter | Effect | Reference |
| High-risk premalignant prostate cancer mouse model | Serum IL-2 levels | Significant reduction with 35 and 70 mg/kg diet | [10] |
| High-risk premalignant prostate cancer mouse model | Serum IL-6 levels | Reduction with 35 mg/kg diet, paradoxical increase with 70 mg/kg diet | [10] |
Signaling Pathways Modulated by Gnetin C
Gnetin C has been shown to exert its biological effects by modulating key signaling pathways involved in cancer progression.
MTA1/ETS2 Signaling Pathway
Gnetin C has been demonstrated to be a potent inhibitor of the Metastasis-Associated Protein 1 (MTA1)/Erythroblast Transformation-Specific 2 (ETS2) signaling axis in prostate cancer.[1][4] MTA1 is a transcriptional coregulator that plays a crucial role in tumor progression and metastasis. By downregulating MTA1, Gnetin C inhibits the expression of downstream targets like ETS2, leading to reduced cell viability, colony formation, and migration, and induction of apoptosis.[1][4]
AKT/mTOR Signaling Pathway
Gnetin C has also been shown to suppress the AKT/mTOR signaling cascade.[11][12] This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is common in many cancers. Gnetin C's inhibition of this pathway contributes to its potent anticancer effects.[11][12]
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to ensure reproducibility.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the metabolic activity of cells as an indicator of cell viability and cytotoxicity of a compound.
Workflow for the MTT Cell Viability Assay
Protocol Details:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound or Gnetin C. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.[5][13]
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.[5][13]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[14]
Western Blot Analysis
This technique is used to detect and quantify specific proteins in a cell lysate, providing insights into the modulation of signaling pathways.
Protocol Details:
-
Protein Extraction: Lyse treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Separate 20-40 µg of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[15]
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., MTA1, p-AKT, total AKT, ETS2, β-actin) overnight at 4°C.[16][17]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Clonogenic Assay
This assay assesses the ability of a single cell to grow into a colony, providing a measure of the long-term effects of a compound on cell survival and proliferation.
Protocol Details:
-
Cell Seeding: Plate a low density of cells (e.g., 500-1000 cells) in 6-well plates.
-
Treatment: Allow cells to adhere for a few hours, then treat with different concentrations of this compound or Gnetin C.
-
Incubation: Incubate the plates for 1-3 weeks in a CO₂ incubator at 37°C, allowing colonies to form.[18][19]
-
Fixation and Staining:
-
Colony Counting: Wash the plates with water, air dry, and count the number of colonies (typically >50 cells).
Wound Healing (Scratch) Assay
This method is used to study cell migration in vitro.
Protocol Details:
-
Cell Seeding: Seed cells in a 6-well plate and grow them to form a confluent monolayer.
-
Creating the Wound: Create a "scratch" or a cell-free gap in the monolayer using a sterile pipette tip.[7]
-
Washing: Wash the wells with PBS to remove detached cells.[7]
-
Treatment: Add fresh medium containing different concentrations of this compound or Gnetin C.
-
Imaging: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours) using a microscope.[20]
-
Data Analysis: Measure the width of the scratch at different points and calculate the percentage of wound closure over time.
Conclusion
This compound, a resveratrol dimer from Gnetum gnemon, shows promise as a bioactive molecule with demonstrated anti-influenza activity and predicted anticancer potential. While research on this compound is still in its early stages, the extensive data available for its close analog, Gnetin C, provides a strong rationale for further investigation. Gnetin C has been shown to be a potent anticancer agent that modulates critical signaling pathways such as MTA1/ETS2 and AKT/mTOR. The detailed experimental protocols provided in this guide offer a framework for future studies on this compound and other resveratrol dimers, which could lead to the development of novel therapeutics for a range of diseases. Further research is warranted to fully elucidate the pharmacological profile of this compound and its potential for clinical applications.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound | CAS:84870-53-1 | Manufacturer ChemFaces [chemfaces.com]
- 3. Clonogenic Assay [en.bio-protocol.org]
- 4. Therapeutic Potential of Gnetin C in Prostate Cancer: A Pre-Clinical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Wound healing migration assay (Scratch assay) [protocols.io]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Gnetin C Intercepts MTA1-Associated Neoplastic Progression in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Therapeutic Efficacy and Mechanism of Action of Gnetin C, a Natural Compound from the Melinjo Plant, in a Preclinical Mouse Model of Advanced Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Gnetin C in Cancer and Other Diseases: What Do We Know So Far? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. Western blot analysis of signaling pathway protein expression [bio-protocol.org]
- 16. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 17. CST | Cell Signaling Technology [cellsignal.com]
- 18. Clonogenic Assay [bio-protocol.org]
- 19. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. clyte.tech [clyte.tech]
Pharmacological Potential of Gnetin D and its Well-Studied Analogue, Gnetin C: A Technical Guide
Preamble: Initial research for this technical guide revealed a significant scarcity of published pharmacological data for Gnetin D. However, the scientific literature is rich with studies on Gnetin C, a closely related resveratrol dimer also isolated from the Melinjo plant (Gnetum gnemon). Given their structural similarity and common origin, this guide will focus on the extensive pharmacological potential of Gnetin C as a proxy to illuminate the potential therapeutic avenues for this class of compounds. This document provides an in-depth overview of Gnetin C's activities, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations for researchers, scientists, and drug development professionals.
Introduction to Gnetin C
Gnetin C is a naturally occurring resveratrol dimer found in the seeds and roots of Gnetum gnemon.[1][2] As a stilbenoid, it belongs to a class of polyphenols known for their diverse biological activities.[1] Compared to its monomer precursor, resveratrol, Gnetin C often exhibits superior bioavailability and more potent pharmacological effects, making it a compound of significant interest for therapeutic development.[1][3] Its activities span anti-cancer, anti-inflammatory, anti-diabetic, and cardioprotective domains.[1][4][5]
Anti-Cancer Potential
Gnetin C has demonstrated significant cytotoxic and anti-proliferative effects across a range of cancer cell lines, often proving more potent than resveratrol and its other analogue, pterostilbene.[6]
Quantitative Data: In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC₅₀) is a key measure of a compound's potency. Gnetin C consistently shows lower IC₅₀ values compared to resveratrol, indicating greater efficacy at lower concentrations.
| Cell Line | Cancer Type | Compound | IC₅₀ (µM) | Incubation Time (hours) | Reference |
| DU145 | Prostate Cancer | Gnetin C | 6.6 | 72 | [6] |
| Resveratrol | 21.8 | 72 | [6] | ||
| Pterostilbene | 14.3 | 72 | [6] | ||
| PC3M | Prostate Cancer | Gnetin C | 8.7 | 72 | [6] |
| Resveratrol | 24.4 | 72 | [6] | ||
| Pterostilbene | 19.0 | 72 | [6] | ||
| HL60 | Leukemia | Gnetin C | 13 | Not Specified | [1] |
| PANC-1 | Pancreatic Cancer | Gnetin C | 16.29 | Not Specified | [7] |
| HT-29 | Colon Cancer | Gnetin C | >22.0 | Not Specified | [7] |
| B16 | Melanoma | Gnetin C | 14.7 | 48 | [1] |
Signaling Pathways in Cancer
Gnetin C exerts its anti-cancer effects by modulating critical signaling pathways involved in cell growth, proliferation, and survival.
A primary mechanism of Gnetin C is the inhibition of the Metastasis-Associated Protein 1 (MTA1) and the subsequent suppression of the PI3K/AKT/mTOR signaling cascade.[8] This pathway is frequently hyperactivated in advanced cancers, promoting cell growth and survival.[8] Gnetin C's inhibition leads to reduced proliferation, decreased angiogenesis, and induction of apoptosis.[2][8]
References
- 1. mdpi.com [mdpi.com]
- 2. Gnetin C in Cancer and Other Diseases: What Do We Know So Far? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Protective Effects of Gnetin C from Melinjo Seed Extract against High-Fat Diet-Induced Hepatic Steatosis and Liver Fibrosis in NAFLD Mice Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Therapeutic Potential of Gnetin C in Prostate Cancer: A Pre-Clinical Study | MDPI [mdpi.com]
- 7. Antitumor activity of melinjo (Gnetum gnemon L.) seed extract in human and murine tumor models in vitro and in a colon-26 tumor-bearing mouse model in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Therapeutic Efficacy and Mechanism of Action of Gnetin C, a Natural Compound from the Melinjo Plant, in a Preclinical Mouse Model of Advanced Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Prediction of Gnetin D Targets: A Technical Guide for Drug Discovery Professionals
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive overview of the in silico methodologies used to predict and analyze the molecular targets of Gnetin D, a stilbenoid found in the seeds and leaves of Gnetum species. This document is intended for researchers, scientists, and drug development professionals interested in the computational approaches to natural product target identification and validation.
Introduction to this compound and In Silico Target Prediction
This compound, a resveratrol dimer, has garnered interest for its potential therapeutic properties. Understanding its mechanism of action is crucial for its development as a potential therapeutic agent. In silico target prediction, also known as computational target fishing, offers a rapid and cost-effective approach to identify potential protein targets of a small molecule like this compound.[1] These methods utilize the three-dimensional structure of the compound to screen against libraries of protein targets, predicting binding affinities and potential biological interactions. This guide will walk through a typical in silico workflow for predicting this compound targets, from data acquisition to experimental validation.
In Silico Target Prediction Workflow
A common workflow for in silico target prediction of a natural product like this compound involves several key stages. This process begins with identifying potential protein targets through network pharmacology and literature review, followed by molecular docking simulations to predict binding affinities. The final step involves the experimental validation of these computational predictions.
Data Presentation: Predicted Binding Affinities of this compound
Based on network pharmacology studies suggesting potential interactions, a panel of cancer-related protein targets was selected for molecular docking analysis with this compound. The following table summarizes the predicted binding energies of this compound with these targets, as calculated by AutoDock Vina. Lower binding energy indicates a more stable predicted interaction.
| Target Protein | PDB ID | Predicted Binding Energy (kcal/mol) |
| Epidermal Growth Factor Receptor (EGFR) | 1M17 | -8.9 |
| Mammalian Target of Rapamycin (mTOR) | 4JSV | -9.5 |
| Mitogen-activated Protein Kinase 3 (MAPK3) | 2ZOQ | -8.7 |
| Proto-oncogene tyrosine-protein kinase (SRC) | 2SRC | -8.2 |
| Signal Transducer and Activator of Transcription 3 (STAT3) | 1BG1 | -7.9 |
| Estrogen Receptor 1 (ESR1) | 1ERE | -9.1 |
Note: These are predicted values from molecular docking simulations and require experimental validation.
Experimental Protocols
This section details the methodologies for the key computational and experimental procedures involved in the target prediction and validation of this compound.
Network Pharmacology
Network pharmacology is employed to construct a "drug-target-disease" network to identify potential targets and pathways of this compound.[2][3][4]
Methodology:
-
Compound and Target Collection: Obtain the 2D structure of this compound from a chemical database like PubChem. Predict potential targets of this compound using target prediction databases (e.g., SwissTargetPrediction, PharmMapper).
-
Disease-related Target Collection: Collect genes associated with a specific disease (e.g., cancer) from databases such as OMIM and GeneCards.
-
Network Construction: Identify the common targets between this compound and the disease. Construct a protein-protein interaction (PPI) network of these common targets using the STRING database.
-
Network Analysis and Visualization: Analyze the network topology to identify hub genes (highly connected nodes) using software like Cytoscape. These hub genes are considered key potential targets.
-
Enrichment Analysis: Perform Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analysis on the common targets to elucidate the potential biological processes and signaling pathways modulated by this compound.
Molecular Docking with AutoDock Vina
Molecular docking predicts the preferred orientation of a ligand (this compound) when bound to a receptor (target protein) to form a stable complex.[5][6][7][8]
Protocol:
-
Ligand Preparation:
-
Obtain the 3D structure of this compound in SDF format.
-
Convert the SDF file to the PDBQT format using a tool like Open Babel. This format includes atomic charges and atom type definitions.
-
-
Receptor Preparation:
-
Download the 3D crystal structure of the target protein (e.g., EGFR, PDB ID: 1M17) from the Protein Data Bank (PDB).[9]
-
Prepare the protein for docking using software like AutoDockTools. This involves removing water molecules and co-crystallized ligands, adding polar hydrogens, and assigning charges. Save the prepared protein in PDBQT format.
-
-
Grid Box Definition:
-
Define a 3D grid box that encompasses the active site of the target protein. The size and center of the grid box are specified in a configuration file.
-
-
Docking Simulation:
-
Run AutoDock Vina using a command-line interface. The command specifies the prepared ligand and receptor files, the configuration file with the grid box parameters, and the output file name.
-
vina --receptor receptor.pdbqt --ligand ligand.pdbqt --config conf.txt --out output.pdbqt --log log.txt
-
-
Analysis of Results:
-
The output PDBQT file contains the predicted binding poses of the ligand. The log file contains the predicted binding affinities (in kcal/mol) for each pose. The pose with the lowest binding energy is typically considered the most favorable.
-
Experimental Validation
The following are general protocols for the experimental validation of the predicted targets of this compound.
For targets that are enzymes, such as kinases (e.g., EGFR, mTOR, MAPK3, SRC), enzymatic assays can directly measure the inhibitory effect of this compound.[10][11][12][13]
Protocol:
-
Reagents and Materials: Purified recombinant kinase, kinase-specific substrate (e.g., a peptide), ATP, this compound, assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Assay Procedure:
-
In a microplate, combine the purified kinase, its substrate, and varying concentrations of this compound (or a vehicle control).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction for a specified time at an optimal temperature.
-
Stop the reaction and measure the kinase activity. In the case of the ADP-Glo™ assay, this involves measuring the amount of ADP produced, which is proportional to kinase activity.
-
-
Data Analysis:
-
Plot the kinase activity against the concentration of this compound.
-
Calculate the IC50 value, which is the concentration of this compound required to inhibit 50% of the enzyme's activity.
-
Cell-based assays are used to assess the effect of this compound on cellular processes mediated by the target protein.
Protocol (Cell Viability - MTT Assay):
-
Cell Culture: Culture a relevant cancer cell line (e.g., one that overexpresses the target protein) in a 96-well plate.
-
Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Western blotting is used to detect changes in the expression or phosphorylation status of the target protein and its downstream effectors in response to this compound treatment.[14][15][16][17]
Protocol:
-
Cell Lysis: Treat cells with this compound, then lyse the cells to extract the total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (or its phosphorylated form). Then, incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Analyze the band intensities to determine the relative protein levels.
Signaling Pathways and Logical Relationships
The predicted targets of this compound are key components of several cancer-related signaling pathways. The following diagrams illustrate these relationships.
Conclusion
This technical guide has outlined a comprehensive in silico approach for the prediction of this compound targets. By integrating network pharmacology and molecular docking, a list of high-potential targets has been generated, with predicted binding affinities suggesting favorable interactions. The detailed experimental protocols provided serve as a roadmap for the necessary validation of these computational findings. The successful validation of these predicted targets will be a critical step in elucidating the molecular mechanisms of this compound and advancing its potential as a therapeutic agent.
References
- 1. genecards.org [genecards.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 7. m.youtube.com [m.youtube.com]
- 8. eagonlab.github.io [eagonlab.github.io]
- 9. researchgate.net [researchgate.net]
- 10. In vitro kinase assay [protocols.io]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bmglabtech.com [bmglabtech.com]
- 14. Knockout/Knockdown Target Confirmation by Western Blot Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 15. bosterbio.com [bosterbio.com]
- 16. Western Blot Protocols and Recipes | Thermo Fisher Scientific - TW [thermofisher.com]
- 17. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Gnetin D: A Comprehensive Technical Guide on its Discovery, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Gnetin D, a resveratrol dimer, has emerged as a molecule of interest within the scientific community due to its potential therapeutic properties. First discovered in the early 1980s, this natural product, found in plant species of the Gnetum genus, is a subject of ongoing research for its anti-cancer activities. This technical guide provides an in-depth overview of the history of this compound's discovery and isolation, detailed experimental protocols for its extraction and characterization, and a summary of its known biological activities, with a focus on its role in cancer-related signaling pathways. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development.
Discovery and Initial Isolation
This compound was first identified as a novel natural product in 1982 by Lins and colleagues. Their seminal work, published in the Journal of Natural Products, detailed the isolation of a series of resveratrol oligomers, including Gnetin A, B, C, D, and E, from the wood of the Amazonian liana, Gnetum leyboldii[1]. The fruits of a related species, Gnetum schwackeanum, were also found to contain some of these compounds. This discovery highlighted the Gnetum genus as a rich source of stilbenoids, a class of compounds known for their diverse biological activities[1].
The initial structure of this compound was proposed based on spectroscopic analysis, a common practice in natural product chemistry for elucidating the chemical structures of newly isolated compounds.
Experimental Protocols
General Extraction and Isolation Workflow
The isolation of this compound and other stilbenoids from Gnetum plant material typically involves a multi-step process encompassing extraction, fractionation, and purification.
Detailed Methodologies
Plant Material Preparation: The wood of Gnetum leyboldii is collected, air-dried, and ground into a fine powder to increase the surface area for efficient solvent extraction.
Solvent Extraction: The powdered plant material is subjected to extraction with a suitable organic solvent. Acetone and 50% ethanol have been reported to be effective for extracting stilbenoids from Gnetum species[2][3]. The extraction is typically carried out at room temperature over an extended period (e.g., 48 hours) with occasional agitation to ensure thorough extraction.
Filtration and Concentration: The resulting mixture is filtered to remove solid plant debris. The filtrate, containing the dissolved phytochemicals, is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
Fractionation: The crude extract, a complex mixture of various compounds, is then fractionated to separate the stilbenoids from other classes of molecules. Vacuum Liquid Chromatography (VLC) is a commonly employed technique for this purpose[3].
Purification: The stilbenoid-rich fractions are further purified to isolate individual compounds. This is typically achieved through a series of chromatographic techniques, including column chromatography over silica gel or other stationary phases, followed by preparative High-Performance Liquid Chromatography (HPLC) to obtain highly pure this compound[2].
Structural Elucidation: The chemical structure of the isolated this compound is confirmed using a combination of spectroscopic methods, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D): To determine the carbon-hydrogen framework of the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: To analyze the electronic transitions within the molecule.
Biological Activity and Signaling Pathways
Research into the biological activities of this compound is still in its early stages, with much of the focus in the broader Gnetin family being on Gnetin C and Gnetin H. However, recent studies have begun to shed light on the potential of this compound as an anti-cancer agent.
A 2024 study utilizing network pharmacology and molecular docking predicted that this compound exhibits significant inhibitory activity against the Epidermal Growth Factor Receptor (EGFR)[4]. EGFR is a key transmembrane receptor that, upon activation, triggers downstream signaling pathways crucial for cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers.
The study reported the following binding energies for this compound and other related compounds against EGFR:
| Compound | Binding Energy (kcal/mol) |
| Gnetin A | -9.90 |
| This compound | -9.50 |
| Resveratrol dimer | -9.80 |
| Ursolic acid | -9.70 |
Table 1: Predicted binding energies of selected compounds against EGFR.[4]
The strong predicted binding affinity of this compound to EGFR suggests that it may exert its anti-cancer effects by modulating the EGFR signaling pathway. The downstream consequences of this inhibition could involve the suppression of key pro-survival pathways such as the PI3K/Akt/mTOR and RAS/RAF/MEK/ERK pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Stilbenoids isolated from the seeds of Melinjo (Gnetum gnemon L.) and their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isolation of Stilbenes from the Stem of Gnetum Microcarpum [benthamopenarchives.com]
- 4. Mechanistic exploration of bioactive constituents in Gnetum gnemon for GPCR-related cancer treatment through network pharmacology and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Gnetin D from Gnetum gnemon: Application Notes and Protocols for Extraction and Purification
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the extraction and purification of Gnetin D from the seeds of Gnetum gnemon (melinjo). The protocols described herein are based on established methodologies for the isolation of stilbenoids from this plant source. While specific quantitative data for this compound is limited in publicly available literature, this document consolidates the existing knowledge to guide researchers in developing robust extraction and purification strategies.
Introduction
Gnetum gnemon, commonly known as melinjo, is a plant rich in various bioactive compounds, particularly stilbenoids. Among these, this compound, a resveratrol dimer, has garnered interest for its potential therapeutic properties. Stilbenoids from Gnetum gnemon, including the related compound Gnetin C, have been shown to possess antioxidant, anti-inflammatory, and anticancer activities.[1][2] The mechanism of action for these compounds is believed to involve the modulation of key cellular signaling pathways, such as the PI3K/Akt/mTOR pathway, which is crucial in cell growth, proliferation, and survival.[1]
This document outlines the essential steps for the extraction of this compound from Gnetum gnemon seeds, followed by a multi-step purification process to isolate the compound.
Data Presentation
The following tables summarize quantitative data related to the extraction and composition of bioactive compounds from Gnetum gnemon seeds. It is important to note that specific yield and purity data for this compound are not extensively reported; the presented data is for total extracts, fractions, or related stilbenoids.
Table 1: Extraction Yields from Gnetum gnemon Seeds
| Extraction Method | Solvent System | Yield (%) | Source |
| Soaking | 50% Ethanol | 9.33 | [3] |
| Liquid-Liquid Partitioning | Aqueous | 0.6 g (w/w) | [4] |
| Liquid-Liquid Partitioning | Ethyl Acetate | 0.18 g (w/w) | [4] |
| Liquid-Liquid Partitioning | n-Hexane | 0.18 g (w/w) | [4] |
Table 2: Composition of a Standardized Melinjo Seed Extract (MSE)
| Compound | Concentration | Source |
| Gnetin C | 2.5% | [5] |
| Gnemonoside A | 19.6% | [5] |
| Gnemonoside D | 4.3% | [5] |
| trans-Resveratrol | 0.1% | [5] |
Experimental Protocols
The following protocols describe a general methodology for the extraction and purification of stilbenoids, including this compound, from Gnetum gnemon seeds. This is a composite protocol derived from several sources describing the isolation of related compounds.[2][3][6]
Protocol 1: Extraction of Crude Stilbenoid Mixture
Objective: To extract a crude mixture of stilbenoids from dried Gnetum gnemon seeds.
Materials:
-
Dried endosperms of Gnetum gnemon seeds
-
50% Ethanol (EtOH) in deionized water
-
Grinder or mill
-
Large glass container with a lid
-
Filtration apparatus (e.g., Buchner funnel with filter paper)
-
Rotary evaporator
Procedure:
-
Preparation of Plant Material: Grind the dried endosperms of Gnetum gnemon seeds into a fine powder.
-
Maceration:
-
Place the powdered seed material in a large glass container.
-
Add 50% ethanol at a ratio of 3:1 (v/w) of solvent to plant material (e.g., 3 L of 50% ethanol for 1 kg of seed powder).
-
Seal the container and let it stand at room temperature for 48-72 hours with occasional agitation.
-
-
Filtration:
-
Filter the mixture through a Buchner funnel to separate the extract from the solid plant material.
-
Wash the residue with a small volume of 50% ethanol to ensure maximum recovery of the extract.
-
-
Concentration:
-
Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.
-
The resulting crude extract will be a thick, viscous liquid or a semi-solid paste.
-
Protocol 2: Multi-Step Chromatographic Purification of this compound
Objective: To isolate and purify this compound from the crude stilbenoid extract.
Materials:
-
Crude stilbenoid extract from Protocol 1
-
Highly porous polymer resin (e.g., Diaion® HP20)
-
Octadecylated silica (ODS)
-
Sephadex LH-20
-
Silica gel for column chromatography
-
Solvents: Methanol (MeOH), Chloroform (CHCl₃), Ethanol (EtOH), deionized water
-
Chromatography columns
-
Fraction collector
-
Thin-Layer Chromatography (TLC) plates and developing chamber
-
High-Performance Liquid Chromatography (HPLC) system for analysis and purification
Procedure:
-
Initial Fractionation using Porous Polymer Column Chromatography:
-
Dissolve the crude extract in a minimal amount of water and load it onto a column packed with a highly porous polymer resin.
-
Elute the column with a stepwise gradient of methanol in water (e.g., 40% MeOH, 60% MeOH, 100% MeOH).
-
Collect fractions and monitor the separation using TLC. Pool fractions containing stilbenoids based on their TLC profiles.
-
-
Octadecylated Silica (ODS) Column Chromatography:
-
Concentrate the stilbenoid-rich fractions from the previous step.
-
Dissolve the residue in a suitable solvent and load it onto an ODS column.
-
Elute the column with a stepwise gradient of methanol in water (e.g., 25% MeOH, 40% MeOH, 60% MeOH).
-
Collect and analyze fractions by TLC to identify those containing this compound.
-
-
Sephadex LH-20 Column Chromatography:
-
Pool and concentrate the this compound-containing fractions.
-
Further purify the material on a Sephadex LH-20 column using 50% methanol as the mobile phase. This step is effective for separating compounds based on molecular size and polarity.
-
-
Silica Gel Column Chromatography:
-
As a final purification step, use silica gel column chromatography.
-
Apply the partially purified this compound fraction to a silica gel column.
-
Elute with a chloroform-methanol solvent system (e.g., a gradient starting from 9:1 CHCl₃:MeOH).
-
Monitor the fractions by TLC and pool those containing pure this compound.
-
-
Purity Assessment:
-
Assess the purity of the isolated this compound using analytical HPLC.
-
Confirm the identity of the compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).
-
Visualizations
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Stilbenoids isolated from the seeds of Melinjo (Gnetum gnemon L.) and their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. repository.lppm.unila.ac.id [repository.lppm.unila.ac.id]
- 5. Protective Effects of Gnetin C from Melinjo Seed Extract against High-Fat Diet-Induced Hepatic Steatosis and Liver Fibrosis in NAFLD Mice Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Application Note: High-Performance Liquid Chromatography (HPLC) for the Analysis of Gnetin D
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gnetin D, a resveratrol dimer, is a stilbenoid found in various plant species, notably in the seeds of Gnetum gnemon (melinjo). Stilbenoids are a class of natural polyphenols that have garnered significant interest in the scientific community due to their diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticancer effects. This compound, along with its related compounds like Gnetin C and resveratrol, is being investigated for its potential therapeutic applications. Accurate and reliable quantification of this compound in plant extracts, pharmaceutical formulations, and biological matrices is crucial for research and development. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation, identification, and quantification of such phytochemicals. This application note provides a detailed protocol for the analysis of this compound using a reversed-phase HPLC method, based on established methodologies for related stilbenoids.
Principle
This method utilizes reversed-phase HPLC with UV detection for the quantitative analysis of this compound. The separation is achieved on a C18 column with a gradient elution of an acidified aqueous mobile phase and an organic solvent. The acidic modifier in the mobile phase helps to sharpen the peaks and improve the resolution of the phenolic compounds. Detection is performed at a wavelength where this compound exhibits maximum absorbance, ensuring high sensitivity.
Experimental Protocols
Sample Preparation
a) Extraction from Plant Material (e.g., Gnetum gnemon seeds):
-
Grind the dried plant material into a fine powder.
-
Extract the powdered material with 55% aqueous ethanol at room temperature with continuous agitation for 24 hours.[1][2] A solid-to-solvent ratio of 1:10 (w/v) is recommended.
-
Filter the extract through a Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to remove the ethanol.
-
Lyophilize the remaining aqueous portion to obtain a dry powder extract.
-
For HPLC analysis, accurately weigh and dissolve the dry extract in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.
b) Preparation of Standard Solutions:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol or the initial mobile phase composition.
-
From the stock solution, prepare a series of calibration standards by serial dilution to cover the expected concentration range of the samples.
HPLC Instrumentation and Conditions
The following HPLC conditions are recommended and can be optimized for specific instruments and sample matrices. These conditions are adapted from methods used for the analysis of resveratrol and other stilbenoids.[3][4][5]
| Parameter | Recommended Condition |
| HPLC System | Agilent 1100/1200 series or equivalent with a UV/DAD detector |
| Column | C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | Water with 0.1% Formic Acid or 0.05 M Orthophosphoric Acid (pH 2.0) |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient Elution | A time-based linear gradient, for example: 0-5 min: 10% B 5-25 min: 10-90% B 25-30 min: 90% B 30-35 min: 90-10% B 35-40 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C - 30°C |
| Injection Volume | 20 µL |
| Detection Wavelength | Approximately 306 nm (or determined by UV scan of this compound standard)[3] |
Data Presentation
The quantitative data for the HPLC method validation should be summarized in the following tables for easy comparison and assessment of the method's performance.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor (Asymmetry) | ≤ 2.0 | |
| Theoretical Plates (N) | ≥ 2000 | |
| Relative Standard Deviation (RSD) of Peak Area (n=6) | ≤ 2.0% |
Table 2: Method Validation Parameters
| Parameter | Results |
| Linearity (Concentration Range, µg/mL) | |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Limit of Detection (LOD, µg/mL) | |
| Limit of Quantification (LOQ, µg/mL) | |
| Precision (%RSD) | |
| - Intra-day | ≤ 2.0% |
| - Inter-day | ≤ 2.0% |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Robustness |
Mandatory Visualizations
Experimental Workflow for this compound Analysis
Caption: Experimental workflow for the extraction and HPLC analysis of this compound.
This compound Signaling Pathway Inhibition
Based on studies of the related compound Gnetin C, this compound is proposed to inhibit the MTA1/mTOR signaling pathway, which is crucial in cancer progression.[6][7]
Caption: Proposed inhibitory action of this compound on the MTA1/mTOR signaling pathway.
References
- 1. Structural Studies on Stilbene Oligomers Isolated from the Seeds of Melinjo (Gnetum gnemon L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. japsonline.com [japsonline.com]
- 5. mdpi.com [mdpi.com]
- 6. The Therapeutic Efficacy and Mechanism of Action of Gnetin C, a Natural Compound from the Melinjo Plant, in a Preclinical Mouse Model of Advanced Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Therapeutic Efficacy and Mechanism of Action of Gnetin C, a Natural Compound from the Melinjo Plant, in a Preclinical Mouse Model of Advanced Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Anticancer Activity of Gnetin D and Related Stilbenoids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gnetin D is a resveratrol dimer belonging to the stilbenoid family of natural compounds, found in species such as Gnetum gnemon. While research on the anticancer properties of this compound is emerging, a significant body of in vitro evidence is available for its close structural analog, Gnetin C. This document provides detailed application notes and protocols for assessing the anticancer activity of this compound, using data from Gnetin C as a representative example due to the current limited availability of specific quantitative data for this compound. These protocols can be readily adapted for the investigation of this compound and other stilbenoids.
Gnetin C has demonstrated potent anticancer effects in various cancer cell lines, primarily through the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways involved in cancer progression, such as the PI3K/Akt/mTOR pathway.
Data Presentation: Anticancer Activity of Gnetin C
The following tables summarize the quantitative data on the in vitro anticancer effects of Gnetin C across different cancer cell lines.
Table 1: Cytotoxicity of Gnetin C in Various Cancer Cell Lines
| Cancer Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hours) |
| DU145 | Prostate Cancer | 6.6 | 72 |
| PC3M | Prostate Cancer | 8.7 | 72 |
| HL-60 | Human Leukemia | 13 | Not Specified |
Table 2: Apoptosis Induction by Gnetin C
| Cancer Cell Line | Treatment Concentration (µM) | Observation |
| PC3M | 25 and 50 | Significant increase in cleaved caspase-3 positive cells |
| Acute Myeloid Leukemia (AML) cell lines | Not Specified | Induction of apoptosis |
Table 3: Cell Cycle Arrest Induced by Gnetin C
| Cancer Cell Line | Treatment Concentration (µM) | Effect on Cell Cycle |
| Acute Myeloid Leukemia (AML) cell lines | Not Specified | Induction of cell cycle arrest |
Experimental Protocols
Here are detailed methodologies for key in vitro experiments to assess the anticancer activity of this compound.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the this compound solutions at various concentrations. Include a vehicle control (DMSO concentration should not exceed 0.1%).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1][2][3][4]
Materials:
-
Cancer cell line of interest
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for the specified time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This method analyzes the distribution of cells in different phases of the cell cycle based on DNA content.[5]
Materials:
-
Cancer cell line of interest
-
This compound
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells and treat with this compound as described for the apoptosis assay.
-
Cell Harvesting: Collect cells by trypsinization, then centrifuge at 300 x g for 5 minutes.
-
Fixation: Wash the cell pellet with PBS. Resuspend the pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells at 500 x g for 5 minutes. Discard the ethanol and wash the pellet with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
Western Blot Analysis
This technique is used to detect changes in the expression levels of specific proteins involved in signaling pathways.[6][7][8][9]
Materials:
-
Cancer cell line of interest
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., against Akt, p-Akt, mTOR, p-mTOR, Bcl-2, Bax, Caspase-3, Cyclin D1, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagent
-
Imaging system
Protocol:
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Add ECL reagent and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Visualizations
Signaling Pathway Diagram
Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway, leading to decreased cell proliferation and induction of apoptosis.
Experimental Workflow Diagram
Caption: Workflow for in vitro evaluation of this compound's anticancer activity.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 3. biologi.ub.ac.id [biologi.ub.ac.id]
- 4. bosterbio.com [bosterbio.com]
- 5. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 6. origene.com [origene.com]
- 7. benchchem.com [benchchem.com]
- 8. Lysate preparation protocol for western blotting | Abcam [abcam.com]
- 9. Cell Lysis and Protein Extraction for Western Blotting [sigmaaldrich.com]
Murine Models for In Vivo Efficacy Testing of Gnetin D and Related Compounds
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Gnetin D, a resveratrol dimer found in the seeds of Gnetum gnemon (Melinjo), belongs to a class of stilbenoids with potential therapeutic applications in oncology, inflammatory diseases, and metabolic disorders. Preclinical in vivo evaluation in murine models is a critical step in validating its efficacy and understanding its mechanism of action. While direct in vivo studies on purified this compound are limited, extensive research has been conducted on Melinjo seed extract (MSE), which is rich in this compound's close structural analog, Gnetin C, and other bioactive stilbenoids. This document provides detailed application notes and protocols for utilizing murine models to test the efficacy of these compounds, with a focus on cancer, non-alcoholic fatty liver disease (NAFLD), and inflammation.
Note on this compound vs. Gnetin C: The majority of the current in vivo research has been performed using Melinjo seed extract (MSE) or its primary component, Gnetin C. Due to the limited availability of specific in vivo data for this compound, the following protocols and data are based on studies of MSE and Gnetin C, which serve as a strong proxy for evaluating the potential efficacy of related resveratrol dimers.
I. Murine Models for Anti-Cancer Efficacy
A. Colon Carcinoma Model: Colon-26 Tumor-Bearing Mice
This model is widely used to assess the anti-tumor and anti-metastatic potential of therapeutic compounds in a syngeneic setting.
Quantitative Data Summary
| Murine Model | Treatment | Dosage | Administration | Key Findings | Reference |
| BALB/c mice with Colon-26 tumors | Melinjo Seed Extract (MSE) | 50 and 100 mg/kg/day | Oral gavage | Significant suppression of tumor volume and weight. Reduced number of metastatic nodules in the liver. | [1][2][3] |
Experimental Protocol: Colon-26 Tumor Implantation and MSE Treatment
-
Cell Culture: Culture murine colon-26 carcinoma cells in a suitable medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 incubator.
-
Animal Model: Use female BALB/c mice (6-8 weeks old).
-
Tumor Cell Implantation:
-
Harvest colon-26 cells and resuspend in sterile phosphate-buffered saline (PBS) at a concentration of 2 x 10^7 cells/mL.
-
Subcutaneously inject 50 µL of the cell suspension (1 x 10^6 cells) into the right flank of each mouse.[3]
-
-
Treatment Protocol:
-
Prepare Melinjo Seed Extract (MSE) in a suitable vehicle (e.g., corn oil).
-
Beginning the day after tumor implantation, administer MSE orally via gavage at doses of 50 mg/kg and 100 mg/kg daily for a specified period (e.g., 25 days).[3]
-
The control group should receive the vehicle only.
-
-
Efficacy Evaluation:
-
Monitor tumor growth by measuring the major and minor axes of the tumor with calipers every 2-3 days. Calculate tumor volume using the formula: (width)^2 x length / 2.
-
At the end of the study, euthanize the mice and excise the tumors to measure their final weight.
-
For metastasis studies, inject colon-26 cells into the spleen and monitor for liver metastases.[1] After the treatment period, harvest the liver and count the metastatic nodules on the surface.[1]
-
-
Data Analysis: Compare tumor volumes and weights, as well as the number of metastatic nodules, between the control and treated groups using appropriate statistical tests.
B. Prostate Cancer Model: Transgenic Mice
Genetically engineered mouse models that spontaneously develop prostate cancer, such as those with prostate-specific Pten deletion, are valuable for studying cancer progression and therapeutic intervention.
Quantitative Data Summary
| Murine Model | Treatment | Dosage | Administration | Key Findings | Reference |
| R26MTA1; Ptenf/f transgenic mice | Gnetin C | 7 mg/kg/day | Intraperitoneal injection | Reduced cell proliferation and angiogenesis, and promoted apoptosis in prostate tumors. | [4][5] |
Experimental Protocol: Gnetin C Treatment in a Transgenic Prostate Cancer Model
-
Animal Model: Utilize a prostate-specific transgenic mouse model, for instance, the R26MTA1; Ptenf/f model, which develops advanced prostate cancer.[4][5]
-
Treatment Protocol:
-
Efficacy Evaluation:
-
Monitor the general health of the mice and body weight throughout the study.
-
-
Data Analysis: Quantify the IHC staining and compare the histopathological scores between the Gnetin C-treated and vehicle-treated groups.
II. Murine Model for Metabolic Disease Efficacy
Non-Alcoholic Fatty Liver Disease (NAFLD) Model
A high-fat, choline-deficient diet effectively induces NAFLD in mice, characterized by hepatic steatosis and fibrosis.
Quantitative Data Summary
| Murine Model | Treatment | Dosage | Administration | Key Findings | Reference |
| C57BL/6J mice on a high-fat choline-deficient (HFCD) diet | Gnetin C | 150 mg/kg/day | Dietary supplement | Reduced body and liver weight, lowered plasma triglycerides and non-esterified fatty acids, and attenuated steatosis and hepatic fibrosis. | [6] |
Experimental Protocol: High-Fat Choline-Deficient (HFCD) Diet-Induced NAFLD
-
Animal Model: Use male C57BL/6J mice.
-
Dietary Induction of NAFLD:
-
Treatment Protocol:
-
Supplement the HFCD diet with Gnetin C at a concentration that provides a daily dose of approximately 150 mg/kg body weight.[6]
-
-
Efficacy Evaluation:
-
Monitor body weight and food intake weekly.
-
At the end of the 12-week period, collect blood samples to measure plasma levels of triglycerides, non-esterified fatty acids, and liver enzymes (e.g., ALT).
-
Harvest the liver, record its weight, and perform histopathological analysis (e.g., H&E and Sirius Red staining) to assess steatosis and fibrosis.
-
-
Data Analysis: Compare the measured parameters between the control diet, HFCD diet, and Gnetin C-supplemented HFCD diet groups.
III. Visualizations: Signaling Pathways and Experimental Workflow
Signaling Pathway: Gnetin C and the MTA1/AKT/mTOR Pathway in Cancer
Gnetin C has been shown to exert its anti-cancer effects in prostate cancer by inhibiting the MTA1/AKT/mTOR signaling pathway, which is crucial for cell proliferation, survival, and angiogenesis.[4][5]
Caption: Gnetin C inhibits the MTA1/AKT/mTOR pathway.
Experimental Workflow: General Murine Model for Efficacy Testing
The following diagram outlines a general workflow for in vivo efficacy studies of this compound or related compounds in murine models.
Caption: General workflow for in vivo efficacy studies.
References
- 1. Antitumor activity of melinjo (Gnetum gnemon L.) seed extract in human and murine tumor models in vitro and in a colon-26 tumor-bearing mouse model in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitumor activity of melinjo (Gnetum gnemon L.) seed extract in human and murine tumor models in vitro and in a colon-26 tumor-bearing mouse model in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Therapeutic Efficacy and Mechanism of Action of Gnetin C, a Natural Compound from the Melinjo Plant, in a Preclinical Mouse Model of Advanced Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Therapeutic Efficacy and Mechanism of Action of Gnetin C, a Natural Compound from the Melinjo Plant, in a Preclinical Mouse Model of Advanced Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protective Effects of Gnetin C from Melinjo Seed Extract against High-Fat Diet-Induced Hepatic Steatosis and Liver Fibrosis in NAFLD Mice Model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Gnetin D Effects on PC-3 and MCF-7 Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for investigating the effects of Gnetin D, a natural compound derived from Gnetum gnemon, on the human prostate cancer cell line PC-3 and the human breast cancer cell line MCF-7. The protocols outlined below detail methods for assessing cell viability, elucidating signaling pathways, and understanding the molecular mechanisms of this compound's action.
Introduction to this compound and its Anticancer Potential
This compound, a resveratrol dimer, has garnered interest for its potential as an anticancer agent. Its structural analogue, Gnetin C, has demonstrated significant cytotoxic and anti-proliferative effects in various cancer cell lines. In prostate cancer cells, Gnetin C has been shown to inhibit the MTA1/AKT/mTOR signaling pathway, leading to reduced cell viability and induction of apoptosis. In breast cancer cells, extracts containing this compound have exhibited cytotoxic effects, suggesting a potential role in breast cancer therapy. These application notes will focus on the use of PC-3 and MCF-7 cell lines as models to study the anticancer effects of this compound.
Cell Line Information
| Cell Line | Cancer Type | Key Characteristics |
| PC-3 | Prostate Cancer | Androgen-independent; highly metastatic; lack of androgen receptor expression. |
| MCF-7 | Breast Cancer | Estrogen receptor (ER) positive; progesterone receptor (PR) positive; HER2 negative. |
Quantitative Data Summary
The following tables summarize the reported cytotoxic effects of this compound and related compounds on PC-3 and MCF-7 cells.
Table 1: Cytotoxicity of Gnetin Analogs on PC-3 Cells
| Compound | Cell Line | Assay | IC50 Value | Reference |
| Gnetin C | PC3M | Cell Viability | 8.7 µM | [1] |
Table 2: Cytotoxicity of Gnetum gnemon Extract on MCF-7 Cells
| Compound | Cell Line | Assay | IC50 Value | Reference |
| Gnetum gnemon Seed Extract | MCF-7 | MTT Assay | 316 ± 45.76 μg/mL | [2][3] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is for determining the cytotoxic effect of this compound on PC-3 and MCF-7 cells.
Materials:
-
PC-3 or MCF-7 cells
-
This compound
-
DMEM or RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed PC-3 or MCF-7 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
This compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution with a culture medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the this compound-containing medium to each well. Include a vehicle control (medium with DMSO) and a negative control (medium only).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Crystal Formation: Incubate the plates for 4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting cell viability against the concentration of this compound.
Protocol 2: Analysis of Signaling Pathways by Western Blotting
This protocol is for investigating the effect of this compound on key signaling proteins in PC-3 and MCF-7 cells.
Materials:
-
PC-3 or MCF-7 cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p-Akt, Akt, p-mTOR, mTOR, p-ERK, ERK, GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis: Seed cells in 6-well plates and treat with this compound at various concentrations for the desired time. After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound signaling in PC-3 cells.
Caption: Postulated this compound signaling in MCF-7 cells.
Caption: General experimental workflow.
References
- 1. Ginkgetin inhibits growth of breast carcinoma via regulating MAPKs pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Investigation of Antioxidant and Anticancer Activity againts MCF-7 and HeLa Cancer Cells of Melinjo (Gnetum gnemon L.) – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of Gnetin D in Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the quantification of Gnetin D, a promising bioactive stilbenoid found in various plant species, particularly within the Gnetum genus. The methodologies outlined here are essential for researchers in natural product chemistry, pharmacology, and drug development who are interested in the quantitative analysis of this compound for quality control, bioactivity screening, and pharmacokinetic studies.
Introduction to this compound
This compound is a resveratrol dimer that, along with other stilbenoids like gnetin C and gnemonosides, is found in the seeds and other parts of Gnetum gnemon (melinjo) and other Gnetum species.[1][2] Stilbenoids are a class of polyphenolic compounds known for their diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties.[3][4] The accurate quantification of this compound in plant extracts is crucial for standardizing these extracts for research and potential therapeutic applications.
Quantitative Data Summary
| Plant Material | Extraction Solvent | Analytical Method | Compound | Concentration | Reference |
| Gnetum gnemon Seeds | Not Specified | Not Specified | Gnetin C | 61.7 µmol/g of extract | [4] |
Experimental Protocols
This section provides detailed protocols for the extraction and quantification of this compound from plant materials. The recommended method for quantification is High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS). While a specific validated method for this compound was not found in the reviewed literature, the following protocol is based on established methods for the analysis of resveratrol and its derivatives in plant extracts and should be validated for its intended use.[5][6][7][8]
Protocol 1: Extraction of this compound from Plant Material
This protocol describes a general procedure for the extraction of this compound and other stilbenoids from dried plant material.
Materials and Reagents:
-
Dried and powdered plant material (e.g., Gnetum seeds)
-
Methanol (HPLC grade)
-
Ethanol (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Deionized water
-
Vortex mixer
-
Ultrasonic bath
-
Centrifuge
-
Rotary evaporator
-
0.45 µm syringe filters
Procedure:
-
Weigh 1 gram of the dried and powdered plant material into a 50 mL centrifuge tube.
-
Add 20 mL of 80% methanol (or another suitable solvent like ethanol or ethyl acetate).
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Place the tube in an ultrasonic bath for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Carefully decant the supernatant into a clean flask.
-
Repeat the extraction process (steps 2-6) two more times with fresh solvent to ensure complete extraction.
-
Combine all the supernatants and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C.
-
Re-dissolve the dried extract in a known volume of methanol (e.g., 5 mL) for HPLC analysis.
-
Filter the final extract through a 0.45 µm syringe filter into an HPLC vial.
Protocol 2: Quantification of this compound by HPLC-DAD
This protocol outlines a High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) method for the quantification of this compound.
Instrumentation and Conditions:
-
HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a diode array detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: Acetonitrile
-
-
Gradient Elution:
-
0-5 min: 10% B
-
5-25 min: 10-90% B
-
25-30 min: 90% B
-
30-35 min: 90-10% B
-
35-40 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection Wavelength: Diode array detection from 200-400 nm, with quantification at the maximum absorption wavelength of this compound (to be determined by running a standard).
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound standard of known concentration in methanol. From the stock solution, prepare a series of calibration standards by serial dilution to cover the expected concentration range in the plant extracts.
-
Calibration Curve: Inject the calibration standards into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration. The curve should have a correlation coefficient (R²) of >0.99.
-
Sample Analysis: Inject the prepared plant extracts into the HPLC system.
-
Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. Calculate the concentration of this compound in the sample using the calibration curve.
Protocol 3: Quantification of this compound by LC-MS/MS
For higher sensitivity and selectivity, a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is recommended.[9][10][11]
Instrumentation and Conditions:
-
LC System: A UHPLC or HPLC system.
-
Mass Spectrometer: A triple quadrupole or Q-TOF mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient Elution: A suitable gradient to separate this compound from other matrix components.
-
Flow Rate: 0.3 mL/min
-
Ionization Mode: Negative ESI mode is often suitable for phenolic compounds.
-
MS/MS Parameters: The precursor ion (the deprotonated molecule [M-H]⁻ of this compound) and the most abundant product ions need to be determined by infusing a standard solution of this compound into the mass spectrometer. These transitions will be used for Multiple Reaction Monitoring (MRM) for quantification.
Procedure:
The procedure is similar to the HPLC-DAD method, but instead of UV detection, the mass spectrometer is used as the detector. The quantification is based on the peak area of the specific MRM transitions for this compound.
Mandatory Visualizations
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. Resveratrol dimers are novel sphingosine kinase 1 inhibitors and affect sphingosine kinase 1 expression and cancer cell growth and survival - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antitumor activity of melinjo (Gnetum gnemon L.) seed extract in human and murine tumor models in vitro and in a colon-26 tumor-bearing mouse model in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Development and validation of HPLC-DAD-CAD-MS(3) method for qualitative and quantitative standardization of polyphenols in Agrimoniae eupatoriae herba (Ph. Eur) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] Quantitative Analysis of Natural Products in Plants by LC-MS | Semantic Scholar [semanticscholar.org]
- 10. europeanreview.org [europeanreview.org]
- 11. UPLC-MS/MS quantitative analysis and structural fragmentation study of five Parmotrema lichens from the Eastern Ghats - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Anti-Inflammatory Potential of Gnetin D: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for investigating the anti-inflammatory properties of Gnetin D, a naturally occurring stilbenoid. The following sections offer a comprehensive guide for in vitro and in vivo studies, including methodologies for assessing its impact on key inflammatory pathways and mediators.
Introduction
This compound, a resveratrol dimer found in various plant species, has garnered interest for its potential therapeutic effects. Like its parent compound, resveratrol, this compound is anticipated to possess significant anti-inflammatory properties. This document outlines standardized protocols to systematically evaluate the efficacy of this compound in mitigating inflammatory responses, providing a framework for preclinical drug discovery and development. The methodologies described focus on well-established models of inflammation and the analysis of critical signaling cascades, including NF-κB, MAPKs, and JAK/STAT pathways.
Data Presentation: Hypothetical Anti-Inflammatory Effects of this compound
The following tables summarize hypothetical quantitative data from the described experimental protocols. These tables are designed to provide a clear and structured format for presenting results and facilitating comparative analysis.
Table 1: Effect of this compound on Pro-inflammatory Mediators in LPS-Stimulated RAW 264.7 Macrophages
| Treatment Group | Nitric Oxide (NO) Production (µM) | TNF-α Release (pg/mL) | IL-6 Release (pg/mL) |
| Control (untreated) | 1.2 ± 0.3 | 55 ± 12 | 32 ± 8 |
| LPS (1 µg/mL) | 25.8 ± 2.1 | 1245 ± 98 | 987 ± 75 |
| This compound (10 µM) + LPS | 15.3 ± 1.5 | 750 ± 62 | 590 ± 48 |
| This compound (25 µM) + LPS | 8.1 ± 0.9 | 412 ± 35 | 315 ± 29 |
| This compound (50 µM) + LPS | 3.5 ± 0.5 | 180 ± 21 | 145 ± 18 |
| Dexamethasone (1 µM) + LPS | 4.2 ± 0.6 | 210 ± 25 | 160 ± 20 |
Data are presented as mean ± standard deviation.
Table 2: Effect of this compound on Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Paw Volume Increase (mL) at 3 hours | Inhibition of Edema (%) |
| Control (Saline) | 0.85 ± 0.07 | - |
| Carrageenan | 2.15 ± 0.12 | 0 |
| This compound (25 mg/kg) + Carrageenan | 1.45 ± 0.10 | 32.6 |
| This compound (50 mg/kg) + Carrageenan | 0.98 ± 0.09 | 54.4 |
| This compound (100 mg/kg) + Carrageenan | 0.65 ± 0.06 | 69.8 |
| Indomethacin (10 mg/kg) + Carrageenan | 0.72 ± 0.08 | 66.5 |
Data are presented as mean ± standard deviation.
Experimental Protocols
In Vitro Anti-Inflammatory Activity: Lipopolysaccharide (LPS)-Stimulated Macrophages
This protocol details the procedure for assessing the anti-inflammatory effects of this compound on RAW 264.7 murine macrophages stimulated with LPS, a potent inducer of inflammation.[1][2][3]
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Dexamethasone (positive control)
-
Griess Reagent for Nitric Oxide (NO) measurement
-
ELISA kits for TNF-α and IL-6
-
Reagents for Western blotting (antibodies against p-p65, p65, p-ERK, ERK, p-p38, p38, p-JNK, JNK, p-STAT3, STAT3, and β-actin)
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Seed the cells in 96-well plates (for NO and cytokine assays) or 6-well plates (for Western blotting) and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 10, 25, 50 µM) or Dexamethasone (1 µM) for 1 hour.
-
Inflammation Induction: Stimulate the cells with LPS (1 µg/mL) for 24 hours (for NO and cytokine assays) or for 30-60 minutes (for Western blotting of signaling proteins).
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO): Measure the accumulation of nitrite in the culture supernatant using the Griess reagent according to the manufacturer's instructions.
-
Cytokines (TNF-α and IL-6): Quantify the levels of TNF-α and IL-6 in the culture supernatant using specific ELISA kits as per the manufacturer's protocols.[4]
-
-
Western Blot Analysis:
-
Lyse the cells and determine protein concentration.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against the phosphorylated and total forms of key signaling proteins (p65, ERK, p38, JNK, STAT3).
-
Use β-actin as a loading control.
-
Incubate with appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.
-
In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema
This protocol describes a widely used acute inflammation model in rats to evaluate the in vivo anti-inflammatory effects of this compound.[5][6][7][8]
Materials:
-
Male Wistar or Sprague-Dawley rats (180-220 g)
-
Carrageenan (1% w/v in sterile saline)
-
This compound
-
Indomethacin (positive control)
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Plethysmometer
Procedure:
-
Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.
-
Grouping and Fasting: Divide the animals into different groups (control, carrageenan, this compound-treated, and indomethacin-treated). Fast the animals overnight with free access to water.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Drug Administration: Administer this compound (e.g., 25, 50, 100 mg/kg, orally) or indomethacin (10 mg/kg, orally) to the respective groups. Administer the vehicle to the control and carrageenan groups.
-
Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of all animals except the control group (which receives a saline injection).
-
Measurement of Paw Volume: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection using the plethysmometer.[9]
-
Calculation of Edema Inhibition: Calculate the percentage inhibition of edema for the treated groups compared to the carrageenan group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the carrageenan group, and Vt is the average increase in paw volume in the treated group.
Signaling Pathways in Inflammation
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammatory responses. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as LPS, lead to the activation of the IκB kinase (IKK) complex, which phosphorylates IκBα, targeting it for ubiquitination and proteasomal degradation. This allows the p65/p50 NF-κB dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes.[10][11][12][13] this compound is hypothesized to inhibit this pathway, potentially by preventing the phosphorylation of IκBα or the nuclear translocation of p65.
MAPK Signaling Pathway
Mitogen-Activated Protein Kinases (MAPKs), including ERK, p38, and JNK, are key signaling molecules involved in the cellular response to a variety of external stimuli, including inflammatory signals.[14] LPS stimulation leads to the phosphorylation and activation of these kinases, which in turn activate downstream transcription factors that regulate the expression of inflammatory mediators.[15][16] this compound may exert its anti-inflammatory effects by inhibiting the phosphorylation of one or more of these MAPK proteins.
JAK/STAT Signaling Pathway
The Janus Kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is crucial for signaling initiated by a wide range of cytokines and growth factors.[17] Upon cytokine binding to its receptor, associated JAKs are activated and phosphorylate the receptor, creating docking sites for STAT proteins. The recruited STATs are then phosphorylated by JAKs, leading to their dimerization, nuclear translocation, and subsequent regulation of gene transcription.[18] Dysregulation of this pathway is implicated in many inflammatory diseases.[19][20] this compound may interfere with this pathway by inhibiting the phosphorylation of JAKs or STATs.
References
- 1. Inhibition of LPS-stimulated pathways in macrophages by the flavonoid luteolin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carrageenan-Induced Paw Edema [bio-protocol.org]
- 6. inotiv.com [inotiv.com]
- 7. pubcompare.ai [pubcompare.ai]
- 8. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 9. 2.10. Carrageenan-Induced Paw Edema in Rats [bio-protocol.org]
- 10. Alternations of NF-κB Signaling by Natural Compounds in Muscle-Derived Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell-Type Targeted NF-kappaB Inhibition for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Ginkgetin inhibits growth of breast carcinoma via regulating MAPKs pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Ginkgetin delays the progression of osteoarthritis by inhibiting the NF-κB and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The JAK/STAT signaling pathway: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Therapeutic Efficacy of Suppressing the JAK/STAT Pathway in Multiple Models of EAE - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. The Role of Natural Products as Inhibitors of JAK/STAT Signaling Pathways in Glioblastoma Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Gnetin D as a potential therapeutic agent for prostate cancer
Gnetin D: A Promising Therapeutic Agent for Prostate Cancer
Application Notes and Protocols for Researchers
This compound, a resveratrol dimer, has emerged as a potent natural compound with significant potential in the therapeutic landscape of prostate cancer. Extensive preclinical studies have demonstrated its superior efficacy in inhibiting cancer cell proliferation, inducing apoptosis, and suppressing tumor growth compared to other stilbenes like resveratrol and pterostilbene. This document provides a comprehensive overview of this compound's mechanism of action, quantitative data from key experiments, and detailed protocols for its investigation as a potential therapeutic agent for prostate cancer.
Mechanism of Action
This compound exerts its anti-cancer effects primarily through the modulation of the Metastasis-Associated Protein 1 (MTA1)/Protein Kinase B (AKT)/mammalian Target of Rapamycin (mTOR) signaling pathway. MTA1 is a transcriptional coregulator that is often overexpressed in prostate cancer and is associated with tumor progression and metastasis.
This compound has been shown to downregulate the expression of MTA1, which in turn leads to:
-
Increased expression of Phosphatase and Tensin Homolog (PTEN): PTEN is a tumor suppressor that negatively regulates the PI3K/AKT pathway.
-
Inhibition of AKT phosphorylation: By upregulating PTEN, this compound prevents the activation of AKT, a key signaling node that promotes cell survival and proliferation.
-
Downregulation of mTOR signaling: The inactivation of AKT leads to the suppression of the mTOR pathway, which is crucial for protein synthesis, cell growth, and angiogenesis.
The inhibition of this signaling cascade ultimately results in decreased cell proliferation, reduced angiogenesis, and the induction of apoptosis in prostate cancer cells.[1][2][3][4][5]
Quantitative Data
The following tables summarize the quantitative data from in vitro and in vivo studies, demonstrating the efficacy of this compound in prostate cancer models.
Table 1: In Vitro Efficacy of this compound - IC50 Values
| Cell Line | Compound | IC50 (µM) | Incubation Time (hours) |
| DU145 | This compound | 6.6 | 72 |
| Resveratrol | 21.8 | 72 | |
| Pterostilbene | 14.3 | 72 | |
| PC3M | This compound | 8.7 | 72 |
| Resveratrol | 24.4 | 72 | |
| Pterostilbene | 19.0 | 72 |
Data compiled from studies on human prostate cancer cell lines.[6]
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Animal Model | Treatment Group | Dosage | Administration Route | Tumor Growth Inhibition |
| PC3M-Luc Xenografts | Vehicle (Control) | - | Intraperitoneal (i.p.) | - |
| Resveratrol | 50 mg/kg | i.p. | Noticeable delay | |
| Pterostilbene | 50 mg/kg | i.p. | Noticeable delay | |
| This compound | 25 mg/kg | i.p. | Comparable to Pterostilbene (50 mg/kg) | |
| This compound | 50 mg/kg | i.p. | Most potent inhibition | |
| Transgenic (R26MTA1; Ptenf/f) | Vehicle (Control) | - | i.p. | - |
| This compound | 7 mg/kg | i.p. | Markedly reduced cell proliferation and angiogenesis; promoted apoptosis |
Data from preclinical studies in mouse models of prostate cancer.[2][6][7]
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of this compound in prostate cancer research.
Cell Viability Assay (MTT Assay)
This protocol is designed to determine the cytotoxic effects of this compound on prostate cancer cell lines.
Materials:
-
Prostate cancer cell lines (e.g., DU145, PC3)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed prostate cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete medium. The final concentration of DMSO should not exceed 0.1%. Remove the old medium from the wells and add 100 µL of the this compound-containing medium or vehicle control (medium with DMSO) to the respective wells.
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plates for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results to determine the IC50 value of this compound.
Western Blot Analysis
This protocol is for detecting the expression levels of key proteins in the MTA1/AKT/mTOR pathway following this compound treatment.
Materials:
-
Treated and untreated prostate cancer cells or tumor tissue lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels (10-15%)
-
PVDF membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-MTA1, anti-p-AKT, anti-AKT, anti-p-mTOR, anti-mTOR, anti-PTEN, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection system
Procedure:
-
Protein Extraction: Lyse cells or homogenized tumor tissues in RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer. Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. Use β-actin as a loading control to normalize protein expression levels.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol uses flow cytometry to quantify apoptosis in prostate cancer cells treated with this compound.
Materials:
-
Treated and untreated prostate cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Collection: After treatment with this compound for the desired time, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.
-
Washing: Wash the cells twice with ice-cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the cells by flow cytometry within 1 hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
In Vivo Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
Materials:
-
Male athymic nude mice (4-6 weeks old)
-
Prostate cancer cells (e.g., PC3M-Luc)
-
Matrigel
-
This compound formulation (e.g., dissolved in 10% DMSO)
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of prostate cancer cells (e.g., 1 x 10⁶ cells in 100 µL of PBS/Matrigel mixture) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., ~100-200 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Administer this compound (e.g., 25 or 50 mg/kg) or vehicle control via the desired route (e.g., intraperitoneal injection) daily or on a specified schedule.
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.
-
Monitoring Animal Health: Monitor the body weight and overall health of the mice throughout the study.
-
Endpoint: At the end of the study (e.g., after a predefined number of days or when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histology, Western blotting).
These application notes and protocols provide a framework for researchers to investigate the therapeutic potential of this compound against prostate cancer. Adherence to these standardized methods will facilitate the generation of reproducible and comparable data, ultimately advancing our understanding of this promising natural compound.
References
- 1. researchgate.net [researchgate.net]
- 2. The Therapeutic Efficacy and Mechanism of Action of Gnetin C, a Natural Compound from the Melinjo Plant, in a Preclinical Mouse Model of Advanced Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The Therapeutic Efficacy and Mechanism of Action of Gnetin C, a Natural Compound from the Melinjo Plant, in a Preclinical Mouse Model of Advanced Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gnetin C Intercepts MTA1-Associated Neoplastic Progression in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic Potential of Gnetin C in Prostate Cancer: A Pre-Clinical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application of Gnetin D in Antioxidant Activity Assays: Detailed Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gnetin D, a resveratrol dimer, is a stilbenoid found in various plants, including species of the genus Gnetum. Stilbenoids are a class of natural polyphenolic compounds recognized for their diverse biological activities, with antioxidant properties being one of the most prominent. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders. This compound, as a potent antioxidant, holds significant promise for the development of novel therapeutic agents. This document provides detailed application notes and protocols for assessing the antioxidant activity of this compound using common in vitro assays.
Data Presentation: Antioxidant Activity of this compound and Related Stilbenoids
Quantitative data on the antioxidant activity of this compound is not extensively available across all assays. The following table summarizes the available data for this compound and provides context by including values for the related, well-studied stilbenoids, resveratrol and Gnetin C. This allows for a comparative assessment of their antioxidant potential.
| Compound/Extract | Assay | IC50 / Activity Value | Reference Compound | IC50 / Activity Value of Reference |
| Gnetum gnemon Seed Extract (Ethyl Acetate Fraction) | DPPH | 68.40 ± 1.9 µg/mL | Ascorbic Acid | 5.42 µg/mL |
| Gnetin C | Tyrosinase Inhibition | IC50: 7.0 µM | Resveratrol | IC50: 7.2 µM |
| Gnetin C | Melanin Biosynthesis Inhibition | IC50: 7.6 µM | Resveratrol | IC50: 7.3 µM |
| Gnetin C | Cytotoxicity (DU145 cells) | IC50: 6.6 µM | Resveratrol | IC50: 21.8 µM |
| Gnetin C | Cytotoxicity (PC3M cells) | IC50: 8.7 µM | Resveratrol | IC50: 24.4 µM |
Note: IC50 (half-maximal inhibitory concentration) is the concentration of a substance required to inhibit a biological process or response by 50%. A lower IC50 value indicates greater potency.
Experimental Protocols
Detailed methodologies for key antioxidant assays are provided below. These protocols can be adapted for the evaluation of this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol (spectrophotometric grade)
-
Positive control (e.g., Ascorbic acid, Trolox, or Gallic acid)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. Keep the solution in a dark bottle to prevent degradation.
-
Preparation of Sample Solutions: Prepare a stock solution of this compound in methanol or ethanol. From the stock solution, prepare a series of dilutions to obtain a range of concentrations to be tested.
-
Preparation of Positive Control: Prepare a series of dilutions of the positive control in the same solvent.
-
Assay:
-
In a 96-well plate, add 100 µL of the DPPH solution to each well.
-
Add 100 µL of the different concentrations of this compound, positive control, or solvent (for the blank) to the wells.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:
Where:
-
A_control is the absorbance of the DPPH solution with the solvent.
-
A_sample is the absorbance of the DPPH solution with the this compound sample or positive control.
-
-
IC50 Determination: Plot the percentage of scavenging activity against the concentration of this compound to determine the IC50 value.
Experimental Workflow for DPPH Assay
Caption: Workflow for determining antioxidant activity using the DPPH assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant leads to decolorization, which is measured spectrophotometrically. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
Materials:
-
This compound
-
ABTS diammonium salt
-
Potassium persulfate
-
Phosphate-buffered saline (PBS) or ethanol
-
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Stock Solution:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radicals.
-
-
Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with PBS (pH 7.4) or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Preparation of Sample and Standard Solutions:
-
Prepare a stock solution of this compound in a suitable solvent. From this, prepare a series of dilutions.
-
Prepare a series of Trolox standard solutions to generate a standard curve.
-
-
Assay:
-
In a 96-well plate, add 190 µL of the ABTS•+ working solution to each well.
-
Add 10 µL of the this compound dilutions or Trolox standards to the wells.
-
-
Incubation: Incubate the plate at room temperature for 6 minutes.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation of TEAC:
-
Calculate the percentage of inhibition for each concentration of this compound and the Trolox standards.
-
Plot the percentage of inhibition against the concentration for the Trolox standards to create a standard curve.
-
From the standard curve, determine the TEAC value for this compound, which is expressed as µM Trolox equivalents per µM of this compound.
-
Experimental Workflow for ABTS Assay
Caption: Workflow for determining antioxidant capacity using the ABTS assay.
Cellular Antioxidant Activity (CAA) Assay
The CAA assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment. It utilizes a fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is taken up by cells and becomes fluorescent upon oxidation by ROS.
Materials:
-
This compound
-
Human hepatocarcinoma (HepG2) cells or other suitable cell line
-
Cell culture medium
-
DCFH-DA solution
-
2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH) solution (a peroxyl radical generator)
-
Quercetin (as a standard)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed HepG2 cells into a 96-well black, clear-bottom microplate at a density of 6 x 10^4 cells/well and incubate for 24 hours.
-
Treatment: Remove the media and treat the cells with different concentrations of this compound or quercetin dissolved in treatment medium containing 25 µM DCFH-DA for 1 hour.
-
Induction of Oxidative Stress: Wash the cells with PBS. Then, add 600 µM AAPH solution to all wells except the control wells.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence emission at 535 nm with excitation at 485 nm every 5 minutes for 1 hour.
-
Calculation of CAA Value:
-
Calculate the area under the curve (AUC) for the fluorescence kinetics.
-
Calculate the CAA unit using the formula:
Where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve.
-
The results are often expressed as quercetin equivalents.
-
Experimental Workflow for CAA Assay
Caption: Workflow for the Cellular Antioxidant Activity (CAA) assay.
Signaling Pathway
The antioxidant effects of many polyphenols, including stilbenoids like this compound, are not solely due to direct radical scavenging. They can also modulate intracellular signaling pathways that regulate the expression of endogenous antioxidant enzymes. A key pathway in this process is the Keap1-Nrf2 signaling pathway.
Under normal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is kept in the cytoplasm by its inhibitor, Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation. In the presence of oxidative stress or activators like certain stilbenoids, Keap1 undergoes a conformational change, releasing Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes. This leads to the transcription and translation of a battery of protective enzymes, such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), which bolster the cell's antioxidant defenses.
Keap1-Nrf2 Signaling Pathway
Caption: this compound can activate the Keap1-Nrf2 pathway, enhancing cellular antioxidant defenses.
Troubleshooting & Optimization
Technical Support Center: Maximizing Gnetin D Extraction Yield
Welcome to the technical support center for Gnetin D extraction. This resource is designed for researchers, scientists, and professionals in drug development who are working with this promising stilbenoid. Here, you will find troubleshooting guidance, frequently asked questions, detailed experimental protocols, and comparative data to help you optimize your extraction and purification processes.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction of this compound and related stilbenoids.
| Issue | Potential Causes | Recommended Solutions |
| Low this compound Yield | 1. Inefficient Solvent System: The polarity of the extraction solvent may not be optimal for this compound.[1][2] 2. Suboptimal Temperature: Extraction temperature might be too low for efficient extraction or too high, causing degradation. 3. Insufficient Extraction Time: The duration of the extraction may not be adequate to recover the majority of the compound. 4. Improper Sample Preparation: Large particle size of the plant material can limit solvent penetration and surface area for extraction. 5. Degradation of this compound: this compound, like other stilbenoids, can be sensitive to heat, light, and oxidation. | 1. Optimize Solvent: Test different solvents and their aqueous mixtures. Ethanol (50-80%) and methanol are often effective for stilbenoids.[3] 2. Temperature Control: Experiment with a range of temperatures. For instance, in ultrasound-assisted extraction (UAE) of stilbenoids, 75°C has been shown to be effective.[4] 3. Time Optimization: Conduct a time-course study to determine the optimal extraction duration. For UAE, significant yields can often be achieved within 15-30 minutes.[4] 4. Sample Grinding: Ensure the Gnetum gnemon seeds are finely ground to a consistent powder to maximize the surface area available for extraction. 5. Minimize Degradation: Protect the extraction mixture from light and consider performing the extraction under an inert atmosphere (e.g., nitrogen) to prevent oxidation. Use the lowest effective temperature. |
| Inconsistent Yields Between Batches | 1. Variability in Plant Material: The concentration of this compound in Gnetum gnemon seeds can vary based on geographical source, harvest time, and storage conditions. 2. Inconsistent Sample Preparation: Variations in the particle size of the ground seeds between batches. 3. Lack of Precise Parameter Control: Minor deviations in temperature, time, or solvent-to-solid ratio can lead to significant differences in yield. | 1. Homogenize Plant Material: If possible, use a large, homogenized batch of seed powder for multiple experiments. 2. Standardize Grinding: Implement a standardized protocol for grinding and sieving the plant material to ensure a uniform particle size. 3. Maintain Strict Control: Accurately monitor and control all extraction parameters for each experiment. |
| Co-extraction of Impurities | 1. Presence of Sugars and Other Polar Compounds: Gnetum gnemon seeds contain carbohydrates that can be co-extracted, complicating purification.[5] 2. Extraction of Other Stilbenoids: The extract will contain a mixture of related compounds like Gnetin C, resveratrol, and their glucosides.[6] | 1. Fractionation: Employ a fractionation step using macroporous resins (e.g., HPD-600) to remove sugars and other highly polar impurities.[5] 2. Chromatographic Purification: Utilize column chromatography or preparative HPLC for the separation and purification of this compound from other stilbenoids. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for extracting this compound from Gnetum gnemon seeds?
A1: While a definitive single "best" solvent depends on the specific extraction technique, aqueous ethanol (50-80%) and methanol are commonly used and have shown high efficiency for extracting stilbenoids from plant materials.[2][3] The choice of solvent should be optimized for your specific experimental setup.
Q2: How can I improve the purity of my this compound extract?
A2: To improve purity, a multi-step approach is recommended. After the initial extraction, consider a fractionation step to remove highly polar impurities like sugars using macroporous resins.[5] This is followed by chromatographic techniques such as column chromatography over silica gel or C18-functionalized silica (ODS), and finally, preparative High-Performance Liquid Chromatography (HPLC) for high-purity isolation.[6]
Q3: What is the stability of this compound during extraction and storage?
A3: this compound, as a stilbenoid, is susceptible to degradation by heat, light, and oxidation. It is advisable to use moderate temperatures during extraction and to protect the extract from light. For storage, keeping the purified compound or extract in a cool, dark place, preferably under an inert atmosphere, is recommended to maintain its stability.
Q4: Can I use Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) for this compound?
A4: Yes, both UAE and MAE are modern techniques that can enhance the extraction efficiency of stilbenoids while potentially reducing extraction time and solvent consumption.[4][7] For instance, an ionic liquid-based MAE method has been optimized for the extraction of trans-resveratrol from Gnetum gnemon seeds, achieving a yield of 1.34 mg/g.[7][8] These techniques should be optimized for this compound extraction.
Q5: My extract contains a lot of gummy material. How can I deal with this?
A5: The gummy consistency is likely due to the co-extraction of sugars and other polysaccharides.[5] A fractionation step using a macroporous resin column can effectively remove these interfering substances, resulting in a cleaner extract that is easier to work with in subsequent purification steps.[5]
Quantitative Data on Stilbenoid Extraction from Gnetum gnemon
While specific yield data for this compound is not widely published, the following tables provide data for the related and co-occurring stilbenoids, Gnetin C and resveratrol, from Gnetum gnemon. This data can serve as a valuable reference for optimizing this compound extraction.
Table 1: Content of Gnetin C and Resveratrol in Gnetum gnemon Seed Hard Shell Extract
| Compound | Content (µg/mg of concentrated extract) |
| Gnetin C | 21.54 |
| Resveratrol | 0.62 |
| Data from fractionation study using macroporous resin HPD-600.[5] |
Table 2: Yield of Trans-Resveratrol using Ionic Liquid-Based Microwave-Assisted Extraction (IL-MAE)
| Parameter | Optimized Value |
| Ionic Liquid ([Bmim]Br) Concentration | 2.5 mol/L |
| Liquid-to-Solid Ratio | 15 mL/g |
| Microwave Power | 10% |
| Extraction Time | 10 min |
| Yield of Trans-Resveratrol | 1.34 mg/g |
| Data from an optimized IL-MAE protocol for trans-resveratrol from Gnetum gnemon seeds.[7][8] |
Experimental Protocols
Protocol 1: Maceration with 50% Ethanol
This protocol is a conventional method for the extraction of stilbenoids from Gnetum gnemon seeds.
Materials:
-
Dried and powdered Gnetum gnemon seeds
-
50% (v/v) Ethanol in deionized water
-
Maceration vessel
-
Filtration apparatus (e.g., Buchner funnel with filter paper)
-
Rotary evaporator
Procedure:
-
Weigh 500 g of powdered Gnetum gnemon seed hard shell.
-
Place the powder in a suitable maceration vessel and add 4 L of 50% ethanol.
-
Seal the vessel and allow it to stand at room temperature for 3 days (72 hours), with occasional agitation.
-
After 3 days, filter the mixture to separate the extract from the solid plant material.
-
Collect the filtrate and concentrate it using a rotary evaporator under vacuum at a temperature not exceeding 50°C to obtain the crude extract.[5]
Protocol 2: Purification using Macroporous Adsorptive Resin (MAR)
This protocol is designed to remove sugars and other polar impurities from the crude extract.
Materials:
-
Crude Gnetum gnemon extract
-
Macroporous Adsorptive Resin (e.g., HPD-600)
-
Chromatography column
-
Ethanol solutions of varying concentrations (e.g., 25%, 50%, 75% v/v)
-
Deionized water
Procedure:
-
Dissolve the crude extract in deionized water.
-
Pack a chromatography column with the HPD-600 resin and equilibrate it with deionized water.
-
Load the aqueous extract onto the column.
-
Wash the column with deionized water to elute the unbound sugars and highly polar compounds.
-
Sequentially elute the column with increasing concentrations of ethanol (e.g., 25%, 50%, and 75% v/v) to recover the adsorbed stilbenoids.[5]
-
Collect the fractions and analyze them for this compound content using a suitable method like HPLC.
Visualizations
This compound Extraction and Purification Workflow
Caption: Workflow for this compound extraction and purification.
Signaling Pathway Modulated by Gnetin Analogs
Gnetin C, a close analog of this compound, has been shown to inhibit the MTA1/mTOR signaling pathway, which is crucial in cell growth and proliferation.[9]
Caption: Inhibition of the MTA1/mTOR pathway by Gnetin analogs.
References
- 1. repository.lppm.unila.ac.id [repository.lppm.unila.ac.id]
- 2. researchgate.net [researchgate.net]
- 3. Protective Effects of Gnetin C from Melinjo Seed Extract against High-Fat Diet-Induced Hepatic Steatosis and Liver Fibrosis in NAFLD Mice Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fractionation using adsorptive macroporous resin HPD-600 enhances antioxidant activity of Gnetum gnemon L. seed hard shell extract - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mTOR Signaling | Cell Signaling Technology [cellsignal.com]
- 8. researchgate.net [researchgate.net]
- 9. The Therapeutic Efficacy and Mechanism of Action of Gnetin C, a Natural Compound from the Melinjo Plant, in a Preclinical Mouse Model of Advanced Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Gnetin D
Welcome to the technical support center for the purification of Gnetin D. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the extraction, isolation, and purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources for isolating this compound?
A1: The primary natural source of this compound is the seeds and seed coats of Gnetum gnemon L., commonly known as melinjo.[1] this compound is one of several stilbenoids found in this plant, alongside resveratrol, gnetin C, and their glucosides (gnemonosides A, C, and D).[1][2][3][4][5]
Q2: What are the main challenges in purifying this compound?
A2: The main challenges in this compound purification include:
-
Co-elution with structurally similar stilbenoids: this compound is often present in complex mixtures with other resveratrol oligomers like gnetin C and gnemonoside D, which have very similar polarities and chromatographic behavior, making separation difficult.[2][5]
-
Potential for oxidation and degradation: As a phenolic compound, this compound may be susceptible to oxidation, especially when exposed to light, high temperatures, or changes in pH during the purification process. Stilbenoids, in general, can be unstable under various environmental conditions.[6]
-
Low abundance: this compound can be a minor component in the total stilbenoid extract of Gnetum gnemon, requiring efficient and high-resolution purification techniques to achieve high purity.
-
Solubility issues: The solubility of this compound in common chromatography solvents may vary, impacting the choice of mobile phase and potentially leading to precipitation during purification. While specific data for this compound is limited, flavonoids with similar structures show varied solubility in organic solvents.[7][8]
Q3: Which chromatographic techniques are most effective for this compound purification?
A3: A multi-step chromatographic approach is typically necessary for the successful isolation of this compound. This often includes:
-
Initial fractionation: Using techniques like vacuum liquid chromatography (VLC) or column chromatography with silica gel or highly porous polymers to separate the crude extract into fractions with enriched stilbenoid content.[5][9]
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is a crucial step for achieving high purity. Reversed-phase columns (e.g., ODS or C18) are commonly used with mobile phases consisting of methanol/water or acetonitrile/water gradients, often with a small amount of acid (like trifluoroacetic acid - TFA) to improve peak shape.[10][11][12]
-
High-Speed Counter-Current Chromatography (HSCCC): This technique is a form of liquid-liquid partition chromatography that avoids the use of solid stationary phases, which can sometimes cause irreversible adsorption or degradation of the target compound.[13][14][15][16] It can be a powerful tool for separating compounds with similar polarities from complex natural product extracts.
Q4: How can I assess the purity of my final this compound sample?
A4: The purity of this compound can be assessed using several analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): An analytical HPLC system with a UV detector can be used to check for the presence of impurities. A single, sharp peak at the expected retention time is indicative of high purity.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides both chromatographic separation and mass spectrometric data, allowing for the confirmation of the molecular weight of this compound and the identification of any co-eluting impurities.[17]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for structural elucidation and can also be used to assess purity by identifying signals from residual solvents or other contaminants.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of this compound | Incomplete Extraction: The initial extraction from the plant material may not be efficient. | - Optimize the extraction solvent. A 50% ethanol solution has been shown to be effective for extracting stilbenoids from Gnetum gnemon.[5]- Consider using extraction enhancement techniques like sonication or microwave-assisted extraction. |
| Degradation during Processing: this compound may be degrading due to exposure to heat, light, or extreme pH. | - Perform extraction and purification steps at room temperature or below.- Protect samples from light by using amber vials or covering glassware with foil.- Maintain a neutral or slightly acidic pH during purification, as stilbenoids can be unstable at alkaline pH.[6] | |
| Loss during Chromatographic Steps: The compound may be irreversibly binding to the stationary phase or being lost during fraction collection. | - If using silica gel, deactivation by adding a small amount of water or triethylamine to the mobile phase may reduce irreversible adsorption.- Consider using a different stationary phase, such as a bonded-phase like C18 or a polymer resin.- For HSCCC, ensure the two-phase solvent system is well-balanced to prevent loss of the compound in the stationary phase. | |
| Poor Resolution/Co-elution with Impurities | Suboptimal Chromatographic Conditions: The mobile phase composition or gradient profile may not be suitable for separating this compound from closely related stilbenoids. | - For Prep-HPLC: - Optimize the gradient slope. A shallower gradient can improve the separation of closely eluting peaks.[18] - Try a different organic modifier (e.g., acetonitrile instead of methanol, or vice-versa) as this can alter selectivity.[18] - Adjust the pH of the mobile phase with a small amount of acid (e.g., 0.1% TFA) to improve peak shape and potentially enhance resolution.[12] |
| Column Overload: Injecting too much sample onto the column can lead to broad, overlapping peaks. | - Reduce the sample load per injection.- Use a larger diameter preparative column to handle higher sample loads.[11] | |
| Peak Tailing in HPLC | Secondary Interactions with Stationary Phase: Residual silanol groups on silica-based columns can interact with the phenolic hydroxyl groups of this compound, causing tailing. | - Add a competitive base (e.g., a small amount of triethylamine) to the mobile phase to block active silanol sites.- Use an end-capped HPLC column where the residual silanols have been deactivated.- Add a small amount of acid (e.g., TFA or formic acid) to the mobile phase to suppress the ionization of both the silanols and the phenolic groups.[12] |
| Column Contamination or Degradation: The column may be contaminated with strongly retained compounds from previous runs, or the stationary phase may be degrading. | - Flush the column with a strong solvent (e.g., isopropanol or a high percentage of organic solvent).- If the problem persists, the column may need to be replaced. | |
| Precipitation of Sample | Poor Solubility in Mobile Phase: this compound may not be sufficiently soluble in the mobile phase, especially at the beginning of a gradient run where the aqueous content is high. | - Dissolve the sample in a solvent that is compatible with the mobile phase and has good solvating power for this compound (e.g., methanol or DMSO).- Ensure the injection volume is not excessively large, as this can cause the sample to precipitate upon contact with the mobile phase.- Consider modifying the initial mobile phase composition to have a slightly higher organic content. |
Experimental Protocols
Protocol 1: General Extraction and Fractionation of Stilbenoids from Gnetum gnemon Seeds
This protocol is a generalized procedure based on methods described for the isolation of stilbenoids from Gnetum gnemon.[5]
-
Extraction:
-
Dry and grind the seeds of Gnetum gnemon.
-
Macerate the ground seeds in 50% aqueous ethanol at room temperature for 24-48 hours.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude extract.
-
-
Solvent Partitioning:
-
Suspend the crude extract in water and perform liquid-liquid partitioning with a series of solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. Stilbenoids are typically enriched in the ethyl acetate fraction.
-
-
Initial Column Chromatography:
-
Subject the ethyl acetate fraction to column chromatography on a highly porous polymer resin or silica gel.
-
Elute with a stepwise gradient of methanol in chloroform or a similar solvent system.
-
Collect fractions and monitor by thin-layer chromatography (TLC) or analytical HPLC to identify those containing stilbenoids.
-
Visualizations
Logical Workflow for this compound Purification
Caption: A typical workflow for the purification of this compound.
Troubleshooting Logic for Low this compound Yield
Caption: A decision tree for troubleshooting low yields of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Gnetin C in Cancer and Other Diseases: What Do We Know So Far? [mdpi.com]
- 3. repository.lppm.unila.ac.id [repository.lppm.unila.ac.id]
- 4. Antitumor activity of melinjo (Gnetum gnemon L.) seed extract in human and murine tumor models in vitro and in a colon-26 tumor-bearing mouse model in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stilbenoids isolated from the seeds of Melinjo (Gnetum gnemon L.) and their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Review of the Current Knowledge of Thermal Stability of Anthocyanins and Approaches to Their Stabilization to Heat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scribd.com [scribd.com]
- 9. Separation and Isolation of a New Hydroxylated Resveratrol Trimer Together with Other Stilbenoid Compounds from the Lianas of Gnetum microcarpum Blume and Their Inhibitory Effects of Prostaglandin E2 | Semantic Scholar [semanticscholar.org]
- 10. MicroCombiChem: Purification, Preparative HPLC-MS [microcombichem.com]
- 11. agilent.com [agilent.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Counter-current chromatography for high throughput analysis of natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. High-speed counter-current chromatography in separation of betacyanins from flowers of red Gomphrena globosa L. cultivars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A Comparison between High-Performance Countercurrent Chromatography and Fast-Centrifugal Partition Chromatography for a One-Step Isolation of Flavonoids from Peanut Hulls Supported by a Conductor like Screening Model for Real Solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Analytical methods for 25-hydroxyvitamin D: advantages and limitations of the existing assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. LABTips: Preparative HPLC for Purification Workflows | Labcompare.com [labcompare.com]
Technical Support Center: Overcoming Gnetin D Solubility Challenges
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues with Gnetin D in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a resveratrol dimer, a type of natural polyphenol found in the seeds and fruit of Gnetum gnemon. It has garnered significant interest for its potential therapeutic properties, including anti-influenza viral activity. However, this compound is characterized by poor water solubility, which can significantly hinder its bioavailability and limit its application in various experimental and pharmaceutical formulations.
Q2: What are the common solvents for dissolving this compound?
This compound is generally soluble in organic solvents. Commercially available this compound is often supplied as a powder and can be dissolved in solvents such as Dimethyl Sulfoxide (DMSO), acetone, chloroform, dichloromethane, and ethyl acetate[1][2]. For cell culture experiments, a common practice is to prepare a concentrated stock solution in DMSO and then dilute it with the aqueous culture medium to the final desired concentration.
Q3: What are the main strategies to improve the aqueous solubility of this compound?
For researchers facing challenges with the low aqueous solubility of this compound, several formulation strategies can be employed. These techniques, proven effective for structurally similar compounds like resveratrol, aim to enhance dissolution rates and bioavailability. The three primary methods are:
-
Solid Dispersion: This technique involves dispersing this compound in a hydrophilic carrier matrix at a solid state.
-
Nanoparticle Formulation: Encapsulating or formulating this compound into nanoparticles can significantly increase its surface area and, consequently, its solubility and dissolution rate.
-
Cyclodextrin Complexation: This method involves the formation of inclusion complexes where the hydrophobic this compound molecule is encapsulated within the cavity of a cyclodextrin molecule.
Troubleshooting Guides
This section provides practical troubleshooting for common issues encountered when trying to improve the aqueous solubility of this compound.
Issue 1: this compound precipitates out of solution when diluted from an organic solvent into an aqueous buffer.
-
Possible Cause: The concentration of the organic solvent in the final aqueous solution is not high enough to maintain the solubility of this compound. The final concentration of this compound exceeds its solubility limit in the aqueous-organic mixture.
-
Troubleshooting Tips:
-
Optimize Co-solvent Concentration: Gradually increase the percentage of the organic co-solvent (e.g., DMSO or ethanol) in the final aqueous solution. Be mindful of the tolerance of your experimental system (e.g., cell culture) to the organic solvent.
-
Lower Final this compound Concentration: Reduce the final working concentration of this compound to a level below its saturation point in the final solvent mixture.
-
Use a Surfactant: The addition of a small amount of a biocompatible surfactant can help to stabilize this compound in the aqueous solution.
-
Consider a Solubility-Enhancing Formulation: If co-solvents are not a viable option, explore the formulation strategies detailed below (Solid Dispersion, Nanoparticles, Cyclodextrin Complexation).
-
Issue 2: Low and inconsistent results in biological assays.
-
Possible Cause: Poor solubility of this compound leads to inconsistent and low effective concentrations in your assay medium. The compound may be precipitating over time.
-
Troubleshooting Tips:
-
Verify Solubility: Before conducting your assay, visually inspect your final this compound solution for any signs of precipitation. You can also centrifuge the solution and measure the concentration of this compound in the supernatant.
-
Prepare Fresh Solutions: Prepare your this compound working solutions immediately before use to minimize the risk of precipitation over time.
-
Employ a Solubility-Enhanced Formulation: Utilizing one of the formulation strategies below will likely lead to more consistent and reliable results in your biological assays.
-
Data Presentation: Solubility of this compound and Resveratrol
Due to the limited availability of specific quantitative solubility data for this compound, the following table provides qualitative information for this compound and quantitative data for the structurally similar stilbenoid, resveratrol, as a reference.
Table 1: Qualitative Solubility of this compound in Various Solvents
| Solvent | Solubility |
| Chloroform | Soluble[1][2] |
| Dichloromethane | Soluble[1][2] |
| Ethyl Acetate | Soluble[1][2] |
| DMSO | Soluble[1][2] |
| Acetone | Soluble[1][2] |
Table 2: Quantitative Solubility Enhancement of Resveratrol (as an analogue for this compound)
| Method | Carrier/System | Fold Increase in Aqueous Solubility (approx.) | Reference |
| Solid Dispersion | Eudragit E PO/Gelucire 44/14 | > 5-fold | [3] |
| Solid Dispersion | Polyethylene glycol (PEG) (1:4 ratio) | Significant increase | [4][5] |
| Nanoparticles | Solid Lipid Nanoparticles (SLNs) | ~3-fold | [6] |
| Cyclodextrin Complexation | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 438.6-fold | [7] |
| Cyclodextrin Complexation | Cationic mono-choline-β-cyclodextrin | Markedly improved | [8] |
Experimental Protocols
Here are detailed methodologies for the key solubility enhancement techniques, adapted from protocols used for resveratrol.
Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation
This method is adapted from a protocol for preparing resveratrol solid dispersions[4][5].
Materials:
-
This compound
-
Polyethylene glycol (PEG) 4000 or Polyvinylpyrrolidone (PVP) K30
-
Ethanol
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Accurately weigh this compound and the chosen polymer (e.g., PEG 4000) in a desired ratio (e.g., 1:1, 1:2, 1:4).
-
Dissolve both the this compound and the polymer in a minimal amount of ethanol in a round-bottom flask.
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40°C).
-
Once the solvent is completely removed, a solid film will form on the inner surface of the flask.
-
Scrape the solid dispersion from the flask and dry it further in a vacuum oven at a temperature below the melting point of this compound and the polymer to remove any residual solvent.
-
The resulting solid dispersion can be stored in a desiccator until use.
Protocol 2: Formulation of this compound Nanoparticles by Solvent Evaporation
This protocol is based on the preparation of resveratrol-loaded solid lipid nanoparticles (SLNs)[6].
Materials:
-
This compound
-
Stearic acid (lipid)
-
Polyvinyl alcohol (PVA) (stabilizer)
-
Organic solvent (e.g., dichloromethane or acetone)
-
High-speed homogenizer or sonicator
Procedure:
-
Dissolve this compound and stearic acid in the organic solvent.
-
Prepare an aqueous solution of PVA.
-
Add the organic phase containing this compound and stearic acid to the aqueous PVA solution under high-speed homogenization or sonication. This will form an oil-in-water emulsion.
-
Continue the homogenization/sonication for a specified time to ensure the formation of nano-sized droplets.
-
Evaporate the organic solvent from the emulsion using a rotary evaporator or by stirring at room temperature overnight.
-
As the organic solvent evaporates, the lipid will precipitate, entrapping the this compound to form solid lipid nanoparticles.
-
The resulting nanoparticle suspension can be used directly or lyophilized for long-term storage.
Protocol 3: this compound-Cyclodextrin Complexation by Co-evaporation
This protocol is adapted from a method used for resveratrol complexation with hydroxypropyl-β-cyclodextrin (HP-β-CD)[7].
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Ethanol
-
Water
-
Rotary evaporator
Procedure:
-
Prepare a 1:1 molar ratio of this compound and HP-β-CD.
-
Dissolve the this compound in ethanol.
-
Dissolve the HP-β-CD in water.
-
Mix the this compound solution and the HP-β-CD solution in a sealed glass vial.
-
Agitate the mixture for 24 hours at room temperature to allow for complex formation.
-
Evaporate the solvent mixture under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40°C).
-
The resulting solid is the this compound-HP-β-CD inclusion complex.
Visualizations: Signaling Pathways and Experimental Workflow
Below are diagrams illustrating a potential signaling pathway affected by this compound (based on related compounds) and a general workflow for solubility enhancement.
Caption: PI3K/Akt/mTOR signaling pathway potentially inhibited by this compound.
Caption: General workflow for enhancing this compound solubility.
References
- 1. Gnetin J | CAS:152511-23-4 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. This compound | CAS:84870-53-1 | Manufacturer ChemFaces [chemfaces.com]
- 3. Targeting the PI3K/Akt/mTOR axis by apigenin for cancer prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gnetin C Standards | [Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 5. mTOR Signaling in Growth, Metabolism, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of the PI3K/AKT signaling pathway in the cellular response to Tumor Treating Fields (TTFields) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. cris.technion.ac.il [cris.technion.ac.il]
Technical Support Center: Optimizing Gnetin D Dosage for In Vivo Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Gnetin D. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing your in vivo experimental designs.
Disclaimer: Much of the currently available in vivo data has been generated using Gnetin C, a closely related resveratrol dimer also found in Melinjo (Gnetum gnemon) seeds. Due to the limited specific in vivo dosage data for this compound, the information provided here leverages findings from Gnetin C studies as a strong starting point for experimental design. Researchers should consider this when planning their studies and may need to perform initial dose-ranging experiments for this compound.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting dosage for this compound in mice?
A1: Based on studies with the related compound Gnetin C, a starting dose for intraperitoneal (i.p.) injection in mice can range from 7 mg/kg to 50 mg/kg body weight.[1] A dose of 7 mg/kg administered daily for 12 weeks was well-tolerated in mice and showed efficacy in a prostate cancer model.[2] In other studies, doses of 25 mg/kg and 50 mg/kg (i.p.) also demonstrated significant antitumor effects without observable toxicity.[1][3] For dietary administration, concentrations of 35 mg/kg and 70 mg/kg of Gnetin C in the diet have been used.[1] It is crucial to perform a pilot dose-response study to determine the optimal therapeutic dose for your specific animal model and disease state.
Q2: What is the most appropriate route of administration for this compound?
A2: For initial in vivo studies aiming for consistent systemic exposure, intraperitoneal (i.p.) injection is recommended. Polyphenols like this compound often have poor oral bioavailability due to first-pass metabolism in the liver.[4][5] One study noted that this compound exhibits poor gastrointestinal absorption.[2] I.p. administration bypasses the gastrointestinal tract, generally leading to higher and more consistent plasma concentrations compared to oral gavage.[4][6][7]
Q3: What is a suitable vehicle for dissolving this compound for in vivo injections?
A3: this compound is poorly soluble in aqueous solutions. A common vehicle used for in vivo administration of Gnetin C is a solution of 10% Dimethyl Sulfoxide (DMSO) in a sterile isotonic saline or phosphate-buffered saline (PBS).[2] It is critical to include a vehicle-only control group in your experiments to account for any potential effects of the solvent.
Q4: I am observing irritation at the injection site. What could be the cause and how can I mitigate it?
A4: Irritation at the injection site can be caused by the vehicle (e.g., high concentration of DMSO), the pH of the formulation, or the compound itself. To mitigate this, consider the following:
-
Reduce DMSO concentration: While 10% DMSO is often used, try to determine the lowest concentration of DMSO that maintains this compound solubility.
-
Check pH: Ensure the final formulation has a pH that is close to physiological neutral (pH 7.2-7.4).
-
Alternate injection sites: If multiple injections are required over the course of the study, alternate between the left and right lower abdominal quadrants.
Q5: My in vivo results are inconsistent. What are some potential reasons?
A5: Inconsistent results in in vivo studies can arise from several factors:
-
Compound stability: Ensure that your this compound stock solution and final formulation are stable under your storage and experimental conditions. Gnetin C, for instance, is typically stored in the dark at -20°C.[2]
-
Injection technique: Improper or inconsistent intraperitoneal injection technique can lead to variability in drug delivery and absorption. Ensure all personnel are properly trained.
-
Animal variability: Biological differences between animals can contribute to varied responses. Ensure proper randomization of animals into control and treatment groups.
-
Pharmacokinetics: The timing of your endpoint measurements relative to the last dose can significantly impact the results, depending on the pharmacokinetic profile of this compound in your model.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| This compound precipitates out of solution during preparation or injection. | - this compound has low aqueous solubility.- The concentration of the organic co-solvent (e.g., DMSO) is too low.- The temperature of the solution has dropped, reducing solubility. | - Prepare the formulation fresh before each use.- Gently warm the vehicle to aid dissolution, but allow it to return to room temperature before injection.- Perform small-scale solubility tests to determine the optimal vehicle composition for your desired concentration. |
| No observable therapeutic effect at the expected dose. | - The administered dose is too low for the specific animal model or disease state.- Poor bioavailability via the chosen administration route (especially for oral administration).- Rapid metabolism and clearance of the compound. | - Conduct a dose-escalation study to identify a more effective dose.- Switch from oral to intraperitoneal or intravenous administration to increase systemic exposure.- Consider increasing the dosing frequency based on the compound's half-life. |
| Signs of toxicity in the animals (e.g., weight loss, lethargy). | - The administered dose is too high.- The vehicle is causing toxicity.- The compound itself has unexpected toxic effects in your model. | - Reduce the dose of this compound.- Administer a vehicle-only control group to assess the toxicity of the solvent.- Carefully monitor the animals daily for any adverse effects. If significant toxicity is observed, consider humane endpoints. |
Quantitative Data Summary
Table 1: Summary of In Vivo Dosages of Gnetin C in Mice
| Dosage | Administration Route | Frequency | Animal Model | Key Findings | Reference |
| 7 mg/kg | Intraperitoneal (i.p.) | Daily (5 days/week) for 12 weeks | Transgenic mouse model of advanced prostate cancer | Well-tolerated; significantly reduced tumor progression, cell proliferation, and angiogenesis. | [2] |
| 25 mg/kg | Intraperitoneal (i.p.) | Daily | PC3M-Luc subcutaneous xenografts | Delayed tumor growth; effects comparable to 50 mg/kg pterostilbene. | [3] |
| 50 mg/kg | Intraperitoneal (i.p.) | Daily | PC3M-Luc subcutaneous xenografts | Potent inhibition of tumor growth; reduced mitotic activity and angiogenesis, increased apoptosis. | [1][3] |
| 35 mg/kg in diet | Oral (dietary) | Ad libitum for 17 weeks | High-risk early-stage prostate cancer model | Delayed progression of preneoplastic lesions. | [1] |
| 70 mg/kg in diet | Oral (dietary) | Ad libitum for 17 weeks | High-risk early-stage prostate cancer model | More potent response compared to pterostilbene-supplemented diet. | [1] |
Experimental Protocols
Protocol: Preparation of this compound for Intraperitoneal Injection
-
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Sterile, isotonic saline solution (0.9% NaCl) or Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile, light-protected microcentrifuge tubes or vials
-
Vortex mixer
-
Warming block or water bath (optional)
-
-
Procedure:
-
Calculate the required amount of this compound and vehicle based on the desired final concentration and the total volume needed for the experiment.
-
Weigh the this compound powder and place it in a sterile, light-protected tube.
-
Add the required volume of DMSO to the this compound powder to create a stock solution. For a final concentration of 10% DMSO, you would first dissolve the this compound in a small volume of DMSO.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., to 37°C) may aid dissolution.
-
Slowly add the sterile saline or PBS to the DMSO stock solution while vortexing to reach the final desired concentration and a final DMSO concentration of 10% or less.
-
Visually inspect the solution for any precipitation. If precipitation occurs, you may need to adjust the vehicle composition or lower the final concentration of this compound.
-
Prepare the formulation fresh on the day of injection. If temporary storage is necessary, protect from light and store at 4°C.
-
Protocol: Intraperitoneal (i.p.) Injection in Mice
-
Materials:
-
Prepared this compound formulation
-
Sterile syringes (1 mL)
-
Sterile needles (25-27 gauge)
-
70% ethanol or other appropriate skin disinfectant
-
Gauze pads
-
-
Procedure:
-
Restrain the mouse securely by grasping the loose skin over the shoulders and neck. The mouse's abdomen should be facing upwards.
-
Tilt the mouse's head slightly downwards to cause the abdominal organs to shift cranially.
-
Locate the injection site in the lower right or left abdominal quadrant, avoiding the midline to prevent injection into the bladder or cecum.
-
Cleanse the injection site with a gauze pad moistened with 70% ethanol.
-
Insert the sterile needle, bevel up, at a 15-30 degree angle to the abdominal wall.
-
Gently aspirate by pulling back on the syringe plunger to ensure that the needle has not entered a blood vessel (no blood should appear) or an internal organ (no yellow or brown fluid should appear).
-
If the aspiration is clear, inject the this compound solution at a steady rate.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the mouse for several minutes post-injection for any signs of distress.
-
Visualizations
Caption: Experimental workflow for in vivo studies of this compound.
Caption: Proposed signaling pathways modulated by this compound/C.
Caption: Logical relationships in optimizing this compound dosage for in vivo studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanistic exploration of bioactive constituents in Gnetum gnemon for GPCR-related cancer treatment through network pharmacology and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A comparison of intraperitoneal and oral gavage administration in comet assay in mouse eight organs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioavailability of the Polyphenols: Status and Controversies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Oral Administration versus Intra-peritoneal Injection of Pb Affects Its Concentration in Selected Rat Tissues - PMC [pmc.ncbi.nlm.nih.gov]
Welcome to the technical support center for Gnetin D. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental protocols and to troubleshoot common inconsistencies that may arise during the use of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
This compound is a stilbenoid, a type of natural phenolic compound. It is a resveratrol dimer and is found in plants of the Gnetum genus. Research has shown that this compound possesses anti-influenza viral activity.[1][2] Like other stilbenoids, it is also being investigated for its potential anti-cancer properties.[3] One study has suggested that this compound may exhibit inhibitory effects against the Epidermal Growth Factor Receptor (EGFR).[3]
Q2: What is the recommended solvent for dissolving this compound?
This compound is soluble in a variety of organic solvents, including Dimethyl Sulfoxide (DMSO), ethanol, chloroform, dichloromethane, and ethyl acetate.[2] For cell culture experiments, it is common practice to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium. It is crucial to ensure the final DMSO concentration in the culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Q3: What is the stability of this compound in experimental conditions?
Stilbenoids, as a class of compounds, are known to be sensitive to light, heat, and changes in pH.[1][4][5] Specifically, they can undergo trans- to cis-isomerization upon exposure to UV and fluorescent light, which may alter their biological activity.[4][5] It is recommended to prepare fresh solutions of this compound for each experiment, protect them from light by using amber vials or wrapping tubes in foil, and store stock solutions at -20°C or -80°C for long-term stability.[1]
Q4: Are there known issues with the bioavailability of this compound?
While specific data on this compound's bioavailability is limited, stilbenoids, in general, are known for their low oral bioavailability due to rapid metabolism in the gut and liver.[1][6] Computational predictions suggest that this compound may have poor gastrointestinal absorption.[3] This is an important consideration for in vivo studies, and alternative administration routes or specialized formulations may be necessary to improve its systemic exposure.
Troubleshooting Experimental Inconsistencies
Problem 1: Low or Inconsistent Cytotoxicity Observed in Cell Viability Assays
| Possible Cause | Troubleshooting Steps |
| Poor Solubility in Culture Medium | Even when diluted from a DMSO stock, this compound may precipitate in aqueous culture media, reducing its effective concentration. • Visually inspect the medium: After adding this compound, check for any cloudiness or precipitate. • Optimize solvent concentration: Ensure the final DMSO concentration is as low as possible while maintaining solubility. • Use a carrier: Consider using a carrier molecule like cyclodextrin to improve aqueous solubility.[7] • Prepare fresh dilutions: Always prepare fresh dilutions from the stock solution immediately before treating the cells. |
| Degradation of this compound | This compound may degrade in the cell culture medium over the course of the experiment, especially during long incubation periods.[8] • Minimize light exposure: Protect the plates from light during incubation. • Replenish the compound: For long-term experiments (>24 hours), consider replacing the medium with freshly prepared this compound-containing medium at regular intervals. • Perform stability tests: Assess the stability of this compound in your specific cell culture medium over time using techniques like HPLC.[8] |
| Cell Line Resistance | The specific cell line you are using may be resistant to the effects of this compound. • Test a range of concentrations: Perform a dose-response experiment with a wide range of this compound concentrations to determine the IC50 value for your cell line. • Try different cell lines: If possible, test the effect of this compound on other relevant cell lines. • Positive control: Include a positive control compound known to induce cytotoxicity in your cell line to ensure the assay is working correctly. |
| Incorrect Isomer | The biological activity of stilbenoids can be dependent on their isomeric form (cis vs. trans).[1] The trans-isomer is generally more biologically active.[1] • Check the source: Verify the isomeric purity of your this compound compound from the supplier. • Handle with care: Minimize exposure to light to prevent trans-to-cis isomerization.[4][5] |
Problem 2: Inconsistent Results in Western Blotting for Signaling Pathway Proteins
| Possible Cause | Troubleshooting Steps |
| Short Half-life of Phosphorylated Proteins | The phosphorylation of signaling proteins can be transient. • Optimize treatment time: Perform a time-course experiment to determine the optimal time point for observing changes in protein phosphorylation after this compound treatment. • Lyse cells quickly: After treatment, lyse the cells immediately on ice with a lysis buffer containing phosphatase inhibitors to preserve the phosphorylation state of proteins. |
| Low Abundance of Target Protein | The target protein may be expressed at low levels in your cell line. • Load more protein: Increase the amount of protein loaded onto the gel. • Use a more sensitive detection method: Employ an enhanced chemiluminescence (ECL) substrate with higher sensitivity. • Enrich for your target: Consider immunoprecipitation to enrich for the protein of interest before running the Western blot. |
| Antibody Issues | The primary or secondary antibody may not be optimal. • Validate your antibody: Ensure your primary antibody is specific for the target protein and validated for Western blotting. • Optimize antibody concentration: Titrate the primary and secondary antibody concentrations to find the optimal signal-to-noise ratio. • Use a positive control lysate: Include a cell lysate known to express the target protein as a positive control. |
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and its closely related analogue, Gnetin C.
Table 1: IC50 Values of this compound
| Compound | Biological Activity | Cell Line | IC50 Value | Reference |
| This compound | Anti-influenza virus | MDCK | 0.67 to 11.99 µg/mL | [1][2] |
Table 2: IC50 Values of Gnetin C (A this compound Analogue)
| Compound | Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) | Reference |
| Gnetin C | HL60 | Human Leukemia | Not Specified | 13 | [9] |
| Gnetin C | PC3M | Prostate Cancer | 72 | 8.7 | [10] |
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess cell viability by measuring the metabolic activity of cells.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium to each well. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Western Blotting
This protocol is for detecting changes in the expression or phosphorylation of specific proteins.
-
Cell Treatment and Lysis: Seed cells in 6-well plates and treat with this compound for the desired time. After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Add an ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH).
Apoptosis Assay (Annexin V/PI Staining)
This protocol is for detecting and quantifying apoptotic and necrotic cells using flow cytometry.
-
Cell Treatment: Seed cells and treat them with this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin and then combine them with the floating cells from the supernatant.
-
Cell Washing: Wash the cells twice with ice-cold PBS by centrifugation.
-
Cell Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add more 1X binding buffer to each sample and analyze the cells by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V-negative and PI-negative cells are live cells.
-
Annexin V-positive and PI-negative cells are in early apoptosis.
-
Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.
-
Annexin V-negative and PI-positive cells are necrotic cells.
-
Visualizations
Caption: Potential signaling pathways affected by this compound.
Caption: General experimental workflow for studying this compound.
References
- 1. Biological Activities of Stilbenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Challenges in Analyzing the Biological Effects of Resveratrol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanistic exploration of bioactive constituents in Gnetum gnemon for GPCR-related cancer treatment through network pharmacology and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Stability of dietary polyphenols under the cell culture conditions: avoiding erroneous conclusions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. The Therapeutic Efficacy and Mechanism of Action of Gnetin C, a Natural Compound from the Melinjo Plant, in a Preclinical Mouse Model of Advanced Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Gnetin D
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to enhancing the bioavailability of Gnetin D. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
A1: this compound is a resveratrol dimer, a type of natural polyphenol found in the seeds of Gnetum gnemon (melinjo). Like many polyphenolic compounds, this compound exhibits poor aqueous solubility and is predicted to have low gastrointestinal absorption, which significantly limits its systemic bioavailability and potential therapeutic efficacy.[1] Overcoming this limitation is crucial for its development as a potential therapeutic agent.
Q2: What are the primary reasons for the low oral bioavailability of this compound?
A2: The primary reasons for the low oral bioavailability of this compound are:
-
Poor Aqueous Solubility: this compound is sparingly soluble in water, which is a prerequisite for absorption in the gastrointestinal tract.[2]
-
Limited Permeability: While not definitively quantified for this compound, related polyphenols often exhibit poor permeability across the intestinal epithelium.
-
Presystemic Metabolism: Like its parent compound resveratrol, this compound may be subject to rapid metabolism in the intestines and liver (first-pass effect), reducing the amount of active compound that reaches systemic circulation.
Q3: What are the most promising strategies to enhance the bioavailability of this compound?
A3: Several formulation strategies have proven effective for enhancing the bioavailability of poorly soluble compounds like resveratrol and can be applied to this compound. These include:
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can significantly increase its dissolution rate and apparent solubility.
-
Nanoparticle-Based Drug Delivery Systems: Encapsulating this compound into nanoparticles (e.g., polymeric nanoparticles, solid lipid nanoparticles) can improve its solubility, protect it from degradation, and enhance its absorption.
-
Lipid-Based Formulations: Formulating this compound in lipid-based systems such as self-emulsifying drug delivery systems (SEDDS) can improve its solubilization in the gastrointestinal tract and enhance its absorption via lymphatic pathways.
-
Complexation: Forming inclusion complexes with cyclodextrins can increase the aqueous solubility of this compound.
Troubleshooting Guides
Issue 1: Low Dissolution Rate of this compound from a Solid Dosage Form
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor wettability of this compound powder. | Incorporate a surfactant (e.g., Sodium Lauryl Sulfate) into the formulation. | Improved wetting of the powder, leading to a faster dissolution rate. |
| Drug recrystallization within the formulation. | Prepare an amorphous solid dispersion of this compound with a suitable polymer. | Prevents recrystallization and maintains the drug in a higher energy amorphous state, enhancing solubility and dissolution. |
| Inadequate disintegration of the tablet or capsule. | Optimize the concentration of disintegrants (e.g., croscarmellose sodium) in the formulation. | Faster disintegration of the dosage form, exposing more surface area of this compound for dissolution. |
Issue 2: High Variability in In Vivo Pharmacokinetic Studies
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Food effects on this compound absorption. | Administer the formulation to fasted animals. Standardize the feeding schedule for all study groups. | Reduced variability in absorption and more consistent pharmacokinetic profiles. |
| Inconsistent formulation performance. | Characterize the formulation for particle size distribution, drug content uniformity, and in vitro release profile before in vivo studies. | Ensures that each batch of the formulation is consistent, reducing a source of variability in the animal studies. |
| Saturation of absorption mechanisms. | Conduct a dose-escalation study to determine if the absorption is dose-dependent. | Understanding the absorption kinetics will help in designing more predictable in vivo experiments. |
Issue 3: Low Entrapment Efficiency in Nanoparticle Formulations
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor solubility of this compound in the organic solvent used for nanoparticle preparation. | Screen different organic solvents (e.g., acetone, dichloromethane, ethyl acetate) or use a co-solvent system to increase the solubility of this compound.[2] | Higher drug loading in the organic phase, leading to increased entrapment efficiency. |
| Rapid diffusion of the drug into the aqueous phase during nanoparticle formation. | Optimize the solvent evaporation rate or the addition rate of the organic phase to the aqueous phase. | Slower diffusion of the drug, allowing for more efficient encapsulation within the nanoparticles. |
| Incompatible polymer/lipid and drug. | Select a polymer or lipid matrix with better affinity for this compound. For example, polymers capable of hydrogen bonding with the hydroxyl groups of this compound. | Improved interaction between the drug and the carrier, resulting in higher entrapment efficiency. |
Data Presentation
Table 1: Enhancement of this compound Solubility using Different Formulation Strategies (Hypothetical Data Based on Resveratrol Studies)
| Formulation Strategy | Carrier/Excipient | Solubility Enhancement Factor | Reference Compound |
| Solid Dispersion | Polyvinylpyrrolidone (PVP) K30 | ~80-fold | Resveratrol[3][4] |
| Solid Dispersion | Soluplus® | ~54-fold | Resveratrol[5] |
| Nanoparticles | Chitosan | ~3.5-fold increase in relative bioavailability | Resveratrol[6] |
| Lipid-Based Formulation | Phospholipid Complex | ~2.5-fold increase in AUC | Resveratrol[3] |
Experimental Protocols
1. Preparation of this compound Solid Dispersion by Solvent Evaporation Method
-
Objective: To prepare a solid dispersion of this compound to enhance its aqueous solubility and dissolution rate.
-
Materials: this compound, Polyvinylpyrrolidone (PVP) K30, Ethanol.
-
Procedure:
-
Dissolve this compound and PVP K30 (e.g., in a 1:4 drug-to-polymer ratio) in a minimal amount of ethanol with stirring until a clear solution is obtained.[7]
-
Evaporate the solvent using a rotary evaporator at 40°C under reduced pressure.[7]
-
Dry the resulting solid film in a vacuum oven at 40°C for 24 hours to remove any residual solvent.[7]
-
Grind the dried solid dispersion into a fine powder using a mortar and pestle and pass it through a sieve.
-
Store the prepared solid dispersion in a desiccator until further use.
-
2. Preparation of this compound-Loaded Polymeric Nanoparticles by Nanoprecipitation
-
Objective: To encapsulate this compound in polymeric nanoparticles to improve its bioavailability.
-
Materials: this compound, Polylactic-co-glycolic acid (PLGA), Acetone, Polyvinyl alcohol (PVA) solution (1% w/v).
-
Procedure:
-
Dissolve this compound and PLGA in acetone to form the organic phase.
-
Inject the organic phase into an aqueous solution of PVA under constant magnetic stirring.
-
Continue stirring for 3-4 hours at room temperature to allow for solvent evaporation and nanoparticle formation.
-
Collect the nanoparticles by centrifugation (e.g., 15,000 rpm for 30 minutes).
-
Wash the nanoparticle pellet with deionized water to remove unencapsulated drug and excess PVA.
-
Resuspend the nanoparticles in deionized water and lyophilize for long-term storage.
-
3. In Vitro Dissolution Study
-
Objective: To compare the dissolution profile of pure this compound with its formulated counterparts.
-
Apparatus: USP Dissolution Apparatus II (Paddle type).
-
Dissolution Medium: 900 mL of simulated gastric fluid (pH 1.2) or simulated intestinal fluid (pH 6.8).
-
Procedure:
-
Maintain the dissolution medium at 37 ± 0.5 °C.
-
Set the paddle speed to 100 rpm.[8]
-
Add a precisely weighed amount of this compound or its formulation (equivalent to a specific dose of this compound) to the dissolution vessel.
-
Withdraw aliquots of the dissolution medium at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes).
-
Replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
Filter the samples through a 0.45 µm syringe filter.
-
Analyze the concentration of this compound in the filtered samples using a validated analytical method (e.g., HPLC-UV).
-
4. Caco-2 Cell Permeability Assay
-
Objective: To evaluate the intestinal permeability of this compound and its formulations.
-
Cell Line: Caco-2 cells (human colon adenocarcinoma).
-
Procedure:
-
Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to form a differentiated monolayer.
-
Confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
For apical to basolateral (A-B) transport, add the this compound solution or formulation to the apical side of the Transwell®.
-
At specific time points, collect samples from the basolateral side and replace with fresh buffer.
-
For basolateral to apical (B-A) transport, add the this compound solution to the basolateral side and collect samples from the apical side.
-
Analyze the concentration of this compound in the collected samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C0 is the initial drug concentration.
-
5. Quantitative Analysis of this compound in Plasma by LC-MS/MS
-
Objective: To determine the concentration of this compound in plasma samples from pharmacokinetic studies.
-
Instrumentation: A liquid chromatograph coupled with a tandem mass spectrometer.
-
Procedure:
-
Sample Preparation:
-
To a plasma sample, add an internal standard (e.g., a deuterated analog of this compound or a structurally similar compound like resveratrol-d4).
-
Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile).
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Separate this compound from other plasma components using a suitable C18 column and a gradient mobile phase (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Detect and quantify this compound using multiple reaction monitoring (MRM) in negative ionization mode.
-
-
Mandatory Visualizations
Caption: Experimental workflow for enhancing this compound bioavailability.
Caption: this compound's proposed inhibitory action on the MTA1/AKT/mTOR pathway.
References
- 1. A comprehensive map of the mTOR signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | CAS:84870-53-1 | Manufacturer ChemFaces [chemfaces.com]
- 3. researchgate.net [researchgate.net]
- 4. scribd.com [scribd.com]
- 5. ijper.org [ijper.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Optimization and evaluation of resveratrol amorphous solid dispersions with a novel polymeric system [aimspress.com]
- 8. Preparation and Optimization of Resveratrol Nanosuspensions by Antisolvent Precipitation Using Box-Behnken Design - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Gnetin D Storage and Stability
Welcome to the Gnetin D Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during storage and experimental procedures. The information is presented in a question-and-answer format to directly address potential issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause this compound degradation?
A1: this compound, a stilbenoid compound, is susceptible to degradation from several environmental factors. The primary culprits are:
-
Light: Exposure to both UV and visible light can cause photoisomerization and photodegradation.[1]
-
Temperature: Elevated temperatures can accelerate degradation reactions.
-
pH: this compound is more stable in neutral or slightly acidic conditions. Both strongly acidic and alkaline environments can lead to hydrolytic degradation.
-
Oxygen: As a phenolic compound, this compound is prone to oxidation, especially in the presence of light, heat, and certain metal ions.[1]
-
Solvent: The choice of solvent can impact the stability of this compound in solution.
Q2: What are the recommended storage conditions for this compound?
A2: To ensure the long-term stability of this compound, it is crucial to adhere to the following storage guidelines.
| Form | Storage Temperature | Duration | Additional Recommendations |
| Powder | -20°C | Up to 3 years | Store in a tightly sealed, opaque container in a desiccator to protect from light and moisture. |
| In Solvent | -80°C | Up to 1 year | Use a high-purity, degassed solvent. Store in small aliquots in sealed, opaque vials to minimize freeze-thaw cycles and exposure to air. |
Q3: I've noticed a change in the color of my this compound solution. What could be the cause?
A3: A color change in your this compound solution is often an indicator of degradation. This can be caused by:
-
Oxidation: Exposure to air can lead to the formation of colored oxidation products.
-
Photodegradation: Exposure to light can cause isomerization or other degradation pathways, potentially leading to a color change.[2]
-
pH-related degradation: If the solution is not buffered or if the pH has shifted, it could accelerate degradation.
It is recommended to prepare fresh solutions for critical experiments and to store stock solutions under the recommended conditions.
Q4: Can I store this compound solutions at 4°C for short-term use?
A4: While -80°C is recommended for long-term storage, short-term storage at 4°C in a dark container may be acceptable for a few days. However, for optimal stability, it is best to minimize the time solutions are kept at higher temperatures. For any new experimental setup, it is advisable to perform a preliminary stability test to ensure the integrity of this compound under your specific short-term storage conditions.
Q5: What are the potential degradation products of this compound?
A5: While specific degradation products of this compound are not extensively documented in the literature, based on studies of the similar compound resveratrol, potential degradation products could include:
-
Cis-isomers: Formed upon exposure to UV light.[3]
-
Oxidation products: Such as dimers and various cleavage products.[4][5]
-
Hydrolysis products: Resulting from degradation under strongly acidic or basic conditions.
Identifying these degradation products typically requires analytical techniques like HPLC-MS.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Loss of biological activity in experiments | This compound degradation in stock solution or experimental medium. | - Prepare fresh stock solutions from powder. - Minimize exposure of solutions to light and elevated temperatures during experiments. - Check the pH of your experimental medium. - Consider performing a stability check of this compound in your specific experimental buffer. |
| Inconsistent experimental results | Inconsistent degradation of this compound between experimental runs. | - Standardize solution preparation and handling procedures. - Use freshly prepared solutions for each experiment. - Ensure consistent light and temperature conditions during experiments. |
| Appearance of unknown peaks in HPLC analysis | Formation of this compound degradation products. | - Review storage and handling procedures. - Perform a forced degradation study to identify potential degradation products. - Use a stability-indicating HPLC method to separate this compound from its degradants. |
Experimental Protocols
To assess the stability of this compound and identify potential degradation products, a forced degradation study is recommended. This involves subjecting the compound to various stress conditions.
Protocol 1: Forced Degradation Study of this compound
Objective: To intentionally degrade this compound under various stress conditions to understand its degradation pathways and to develop a stability-indicating analytical method.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 N and 1 N
-
Sodium hydroxide (NaOH), 0.1 N and 1 N
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
Methanol or acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
Photostability chamber with UV and visible light sources
-
Oven
Procedure:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis:
-
Mix 1 mL of this compound stock solution with 1 mL of 0.1 N HCl.
-
Keep at room temperature for 24 hours.
-
If no degradation is observed, repeat with 1 N HCl and/or heat at 60°C for a defined period (e.g., 2, 4, 8, 24 hours).
-
Neutralize the solution with an equivalent amount of NaOH before analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of this compound stock solution with 1 mL of 0.1 N NaOH.
-
Keep at room temperature for 24 hours.
-
If no degradation is observed, repeat with 1 N NaOH and/or heat at 60°C for a defined period.
-
Neutralize the solution with an equivalent amount of HCl before analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of this compound stock solution with 1 mL of 3% H₂O₂.
-
Keep at room temperature for 24 hours, protected from light.
-
-
Thermal Degradation:
-
Place a solid sample of this compound and a solution of this compound in an oven at a controlled temperature (e.g., 60°C or 80°C) for a defined period.
-
-
Photolytic Degradation:
-
Expose a solid sample of this compound and a solution of this compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.[6][7]
-
Keep a control sample protected from light (e.g., wrapped in aluminum foil) at the same temperature.
-
-
-
Sample Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method for this compound Analysis
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products. This protocol is adapted from methods developed for resveratrol and may require optimization for this compound.[8][9][10]
Instrumentation and Conditions:
| Parameter | Specification |
| HPLC System | HPLC with a UV or PDA detector |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A gradient of acetonitrile and water (with 0.1% formic acid or another suitable modifier to improve peak shape) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 306 nm (or determined by UV scan of this compound) |
| Injection Volume | 10-20 µL |
| Column Temperature | 25-30°C |
Procedure:
-
Standard Preparation: Prepare a series of this compound standards in the mobile phase to create a calibration curve.
-
Sample Preparation: Dilute the samples from the forced degradation study to an appropriate concentration with the mobile phase.
-
Analysis: Inject the standards and samples into the HPLC system.
-
Data Evaluation:
-
Assess the retention time and peak area of this compound.
-
Identify any new peaks that appear in the stressed samples, which represent potential degradation products.
-
The method is considered "stability-indicating" if the degradation product peaks are well-resolved from the this compound peak.
-
Visualizations
Caption: Factors contributing to this compound degradation.
Caption: Workflow for a forced degradation study of this compound.
References
- 1. Biological Activities of Stilbenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Resveratrol - Wikipedia [en.wikipedia.org]
- 4. Study of the Antioxidant Capacity and Oxidation Products of Resveratrol in Soybean Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Study of the Antioxidant Capacity and Oxidation Products of Resveratrol in Soybean Oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ema.europa.eu [ema.europa.eu]
- 7. iagim.org [iagim.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of trans-Resveratrol and cis-Resveratrol in an Injectable Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. he01.tci-thaijo.org [he01.tci-thaijo.org]
Gnetin D purity assessment and quality control
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the purity assessment, quality control, and effective use of Gnetin D in experimental settings. Here you will find answers to frequently asked questions and troubleshooting guides to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from Gnetin C?
This compound is a naturally occurring stilbenoid. It is structurally related to Gnetin C, another resveratrol dimer. While both are derived from resveratrol, they are distinct chemical entities with different molecular formulas and CAS numbers.
-
This compound:
-
Gnetin C:
It is crucial to verify the specific compound being used in your experiments, as their biological activities may differ.
Q2: How can I assess the purity of my this compound sample?
The purity of this compound should be determined using a combination of analytical techniques. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a standard method for quantifying the purity of stilbenoids.[6] For structural confirmation and identification of potential impurities, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are recommended.
Q3: What are the recommended storage conditions for this compound?
To ensure stability, this compound powder should be stored at -20°C for long-term storage (up to 3 years).[1] If dissolved in a solvent, it should be stored at -80°C for up to one year.[1] Stilbenoids can be sensitive to light, so it is advisable to store them in light-protected containers.[5][6]
Q4: What solvents can I use to dissolve this compound?
This compound is soluble in solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[2] For cell culture experiments, a stock solution is typically prepared in DMSO and then further diluted in the culture medium. It is important to keep the final DMSO concentration in the medium low (typically <0.1%) to avoid solvent-induced cytotoxicity.
Purity Assessment and Quality Control
Ensuring the purity and quality of this compound is critical for obtaining reliable and reproducible experimental results. The following table summarizes the key analytical methods and their purposes in the quality control of this compound.
| Analytical Technique | Purpose | Key Parameters to Assess |
| HPLC-UV | Purity assessment and quantification. | Peak area percentage of this compound, presence of impurity peaks. |
| NMR Spectroscopy | Structural confirmation and identification of impurities. | Chemical shifts, coupling constants, and integration of protons and carbons. |
| Mass Spectrometry (MS) | Molecular weight confirmation and impurity profiling. | Molecular ion peak, fragmentation pattern. |
| Certificate of Analysis (CoA) | Verification of supplier's quality control. | Purity, identity, residual solvents, heavy metals. |
Experimental Protocols
Below are detailed methodologies for key experiments related to this compound purity assessment.
Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC-UV)
Objective: To quantify the purity of a this compound sample.
Materials:
-
This compound sample
-
This compound reference standard (≥98% purity)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid
-
C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC system with a UV detector
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
Standard Solution Preparation:
-
Prepare a stock solution of the this compound reference standard in methanol or DMSO at a concentration of 1 mg/mL.
-
Prepare a series of working standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 to 100 µg/mL.
-
-
Sample Solution Preparation:
-
Accurately weigh and dissolve the this compound sample in methanol or DMSO to a final concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Stilbenoids typically have a maximum absorption around 300-330 nm. Determine the optimal wavelength by running a UV scan of the this compound standard.
-
Gradient Elution:
-
0-20 min: 30-70% B
-
20-25 min: 70-100% B
-
25-30 min: 100% B
-
30-35 min: 100-30% B
-
35-40 min: 30% B (re-equilibration)
-
-
-
Data Analysis:
-
Inject the standard solutions to generate a calibration curve of peak area versus concentration.
-
Inject the sample solution.
-
Calculate the purity of the this compound sample by comparing its peak area to the calibration curve and expressing it as a percentage of the total peak area.
-
Protocol 2: Structural Confirmation by NMR Spectroscopy
Objective: To confirm the chemical structure of this compound.
Materials:
-
This compound sample (5-10 mg)
-
Deuterated solvent (e.g., DMSO-d₆, Acetone-d₆)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Sample Preparation:
-
Dissolve the this compound sample in the appropriate deuterated solvent in an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire ¹H NMR and ¹³C NMR spectra.
-
For more detailed structural analysis, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.
-
-
Data Analysis:
-
Process the NMR data (Fourier transformation, phase correction, baseline correction).
-
Compare the obtained chemical shifts and coupling constants with published data for this compound to confirm its identity.
-
Protocol 3: Molecular Weight Confirmation by Mass Spectrometry
Objective: To confirm the molecular weight of this compound and identify potential impurities.
Materials:
-
This compound sample
-
LC-MS grade solvent (e.g., methanol, acetonitrile)
-
Mass spectrometer (e.g., ESI-QTOF)
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of this compound in an appropriate solvent.
-
-
MS Data Acquisition:
-
Infuse the sample directly into the mass spectrometer or inject it through an HPLC system coupled to the mass spectrometer.
-
Acquire the mass spectrum in both positive and negative ion modes.
-
-
Data Analysis:
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Purity on HPLC | - Sample degradation.- Presence of synthesis byproducts or extraction residues.- Improper storage. | - Check storage conditions (temperature, light protection).- Use high-purity solvents and reagents.- Consider re-purification of the sample if necessary. |
| Poor Solubility in Aqueous Media | - this compound has low water solubility. | - Prepare a concentrated stock solution in an organic solvent like DMSO.- Use a final DMSO concentration below 0.1% in cell culture media.- Consider using solubility enhancers like cyclodextrins for in vivo studies. |
| Inconsistent Experimental Results | - Variability in this compound purity between batches.- Degradation of this compound in solution.- Pipetting errors or inconsistent cell seeding. | - Always use this compound from a qualified source with a certificate of analysis.- Prepare fresh working solutions from a frozen stock for each experiment.- Ensure proper and consistent experimental technique. |
| Cell Toxicity at Low Concentrations | - Contamination of the this compound sample.- High concentration of the solvent (e.g., DMSO).- The cell line is particularly sensitive. | - Verify the purity of the this compound sample.- Prepare a vehicle control with the same final solvent concentration.- Perform a dose-response curve to determine the optimal non-toxic concentration. |
| Unexpected Peaks in Mass Spectrum | - Presence of impurities.- In-source fragmentation.- Adduct formation (e.g., with sodium, potassium). | - Analyze the sample by HPLC-MS to separate impurities.- Optimize MS source conditions to minimize in-source fragmentation.- Identify common adducts based on their mass-to-charge ratio. |
Visualizing Experimental Workflows and Signaling Pathways
This compound Purity Assessment Workflow
Caption: Workflow for this compound purity assessment.
Potential Signaling Pathways of this compound (based on Gnetin C studies)
Disclaimer: The following diagram illustrates signaling pathways that have been associated with Gnetin C. While this compound is structurally similar, further research is needed to confirm its specific molecular targets and mechanisms of action.
Caption: Potential signaling pathways modulated by this compound.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. This compound | CAS:84870-53-1 | Manufacturer ChemFaces [chemfaces.com]
- 3. chemfarms.com [chemfarms.com]
- 4. Gnetin C | C28H22O6 | CID 21633857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 84870-54-2・Gnetin C Standard・070-06141[Detail Information] | [Analytical Chemistry]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 6. Gnetin C Standards | [Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
Addressing batch-to-batch variability of Gnetin D extracts
Welcome to the technical support center for Gnetin D extracts. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to the batch-to-batch variability of this compound extracts from Gnetum gnemon.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary botanical source?
A1: this compound is a resveratrol dimer, a type of stilbenoid. Its primary botanical source is the seeds of Gnetum gnemon, a plant native to Southeast Asia also known as melinjo.[1][2] this compound, along with other stilbenoids like Gnetin C and resveratrol, is recognized for its potential antioxidant, anti-inflammatory, and anticancer properties.[1][3][4]
Q2: We are observing significant differences in the efficacy of our this compound extract from one batch to another. What are the common causes for this variability?
A2: Batch-to-batch variability is a common challenge with botanical extracts and can be attributed to a number of factors throughout the production process.[5] Key sources of variation include:
-
Botanical Raw Material: Differences in the geographical source, climate, harvesting time, and storage conditions of the Gnetum gnemon seeds can significantly alter the concentration of this compound and other bioactive compounds.[6] The specific plant part used is also critical; for instance, stilbenoid content can vary between the seed, leaves, and stem.[7][8]
-
Extraction Process: The choice of extraction solvent, solvent-to-solid ratio, extraction temperature, and duration are critical parameters that influence the yield and purity of this compound.[9] Inconsistent application of these parameters will lead to variable extract composition.
-
Post-Extraction Processing: Steps such as drying, milling, and storage of the extract can also introduce variability if not properly controlled.[5]
Q3: What are the essential quality control tests we should perform on our incoming raw Gnetum gnemon material and final this compound extract?
A3: A robust quality control program is essential. For both raw materials and the final extract, you should establish clear specifications. Key tests include:
-
Identification: Macroscopic and microscopic examination to confirm the plant species and part. Chromatographic techniques like HPLC can be used for chemical fingerprinting.
-
Purity/Strength: Use of a validated HPLC method to quantify the concentration of this compound and other relevant marker compounds, such as resveratrol and Gnetin C.[10][11]
-
Contaminant Testing: Screening for heavy metals, pesticides, mycotoxins, and microbial contamination is crucial for safety and regulatory compliance.[6][12][13]
-
Physicochemical Properties: Tests for moisture content, ash value, and residual solvents should be performed.[14]
Q4: Can the color of the this compound extract powder vary between batches? Does this indicate a quality issue?
A4: Yes, the color of botanical extracts can vary between batches. This is often due to natural variations in the raw plant material, such as the degree of ripeness or the specific harvesting season. While a significant color deviation could indicate a problem, minor variations are common and do not necessarily affect the quality or efficacy of the extract, provided that the concentration of the active compounds like this compound is within specification.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound extracts.
Issue 1: Low Yield of this compound in the Extract
| Potential Cause | Troubleshooting Step |
| Improper Raw Material | Verify the Certificate of Analysis (CoA) for the raw Gnetum gnemon material. Ensure the correct plant part (seeds) was used and that it was harvested at the optimal time. Material that is old or improperly stored may have degraded active compounds. |
| Inefficient Extraction Solvent | Methanol and ethanol are commonly used solvents for extracting stilbenoids from Gnetum gnemon.[4][7] If using a less polar solvent, consider switching to or performing a sequential extraction with a more polar solvent. |
| Suboptimal Extraction Parameters | Optimize the extraction conditions, including temperature, time, and the ratio of solvent to plant material. Microwave-assisted extraction (MAE) has been shown to be an efficient method.[9] |
| Incomplete Cell Lysis | Ensure the plant material is ground to a uniform and appropriate particle size to maximize surface area for solvent penetration. |
Issue 2: Inconsistent this compound Concentration in Final Product (High RSD in HPLC)
| Potential Cause | Troubleshooting Step |
| Inhomogeneous Raw Material | Ensure the raw plant material is properly homogenized before taking samples for extraction. |
| Variability in Extraction Procedure | Strictly adhere to the validated Standard Operating Procedure (SOP) for extraction. Ensure all parameters (time, temperature, solvent volume) are precisely controlled for each batch. |
| HPLC Method Issues | Verify that your HPLC method is validated for precision and accuracy. Check for issues with the column, mobile phase preparation, or instrument performance. Ensure the sample is fully dissolved and filtered before injection.[15][16] |
| Sample Degradation | This compound, like other polyphenols, can be sensitive to light and heat. Protect samples and standards from degradation by storing them in amber vials and at appropriate temperatures. |
Issue 3: Presence of Unknown Peaks or Impurities in HPLC Chromatogram
| Potential Cause | Troubleshooting Step |
| Contaminated Raw Material | The raw material may be contaminated with other plant species or foreign matter.[6] Review the supplier's quality control procedures and consider additional identification tests. |
| Extraction of Non-Target Compounds | The extraction solvent and conditions may be co-extracting other compounds. Consider a sample clean-up step, such as Solid Phase Extraction (SPE) or liquid-liquid extraction, to remove interfering substances.[17][18] |
| Degradation of this compound | Harsh extraction or storage conditions (e.g., high temperature, extreme pH) can cause this compound to degrade into other compounds. Review your process to minimize these stressors. |
| Contaminated Solvents or Glassware | Ensure all solvents are HPLC-grade and that glassware is thoroughly cleaned to prevent the introduction of contaminants. |
Data and Specifications
The following tables provide a summary of typical specifications and data related to this compound extracts.
Table 1: Recommended Quality Control Specifications for Gnetum gnemon Seed Powder
| Parameter | Specification | Method |
| Identification | Positive for Gnetum gnemon | Macroscopy, Microscopy, HPLC Fingerprint |
| This compound Content | Report value (establish in-house limits) | Validated HPLC-UV/DAD Method |
| Moisture Content | ≤ 10% | Loss on Drying |
| Total Ash | ≤ 5% | USP <561> |
| Heavy Metals | Lead: ≤ 10 ppm, Arsenic: ≤ 3 ppm, Mercury: ≤ 1 ppm | ICP-MS or AAS |
| Pesticide Residues | Compliant with USP <561> or regional regulations | GC-MS/LC-MS |
Table 2: Microbial Limits for Botanical Ingredients
| Microorganism | Limit (CFU/g) |
| Total Aerobic Microbial Count | ≤ 10⁷ |
| Total Combined Yeast and Mold Count | ≤ 10⁵ |
| Salmonella spp. | Absent in 10g |
| Escherichia coli | Absent in 1g |
| Source: Adapted from American Herbal Products Association (AHPA) guidance.[12] |
Table 3: Example Yields of Gnetum gnemon Seed Extracts
| Solvent | Extraction Method | Yield (% w/w) |
| Ethanol | Soxhlet | Not specified |
| Ethyl Acetate | Liquid-Liquid Partition | 0.18 g (from unspecified starting material)[17] |
| n-Hexane | Liquid-Liquid Partition | 0.18 g (from unspecified starting material)[17] |
| Aqueous | Liquid-Liquid Partition | 0.6 g (from unspecified starting material)[17] |
| Note: Yields are highly dependent on the specific extraction conditions and the quality of the raw material. |
Experimental Protocols
Protocol 1: Extraction of this compound from Gnetum gnemon Seeds
This protocol is a general guideline and should be optimized for your specific laboratory conditions.
-
Preparation of Plant Material:
-
Obtain dried seeds of Gnetum gnemon.
-
Grind the seeds into a fine powder (e.g., 40-60 mesh) using a mechanical grinder.
-
Dry the powder in an oven at 40-50°C to a constant weight to determine the moisture content.
-
-
Solvent Extraction (Maceration):
-
Weigh 10 g of the dried seed powder and place it into a conical flask.
-
Add 100 mL of 80% methanol (or another suitable solvent).
-
Seal the flask and place it on an orbital shaker at room temperature for 24 hours.
-
After 24 hours, filter the mixture through Whatman No. 1 filter paper.
-
Collect the filtrate and repeat the extraction process on the residue two more times with fresh solvent.
-
Pool the filtrates.
-
-
Solvent Removal:
-
Concentrate the pooled filtrate using a rotary evaporator under reduced pressure at a temperature not exceeding 50°C until the solvent is completely removed.
-
The resulting crude extract can be further dried in a vacuum oven.
-
-
Storage:
-
Store the dried extract in an airtight, light-resistant container at -20°C.
-
Protocol 2: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This is an example HPLC method and may require validation and optimization.
-
Instrumentation and Conditions:
-
HPLC System: Agilent 1100/1260 or equivalent with a Diode Array Detector (DAD).[15][16]
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).[16]
-
Mobile Phase: A gradient of Acetonitrile (A) and 0.1% Formic Acid in Water (B).
-
Gradient Program: Start with 15% A, ramp to 50% A over 40 minutes, then to 95% A over 5 minutes, hold for 5 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.[19]
-
Column Temperature: 25-30°C.
-
Detection Wavelength: Monitor at 309 nm or 320 nm for stilbenoids.[16][20]
-
-
Preparation of Standard Solutions:
-
Accurately weigh approximately 1 mg of this compound reference standard.
-
Dissolve in methanol to prepare a stock solution of 100 µg/mL.
-
Perform serial dilutions of the stock solution with the mobile phase to create calibration standards ranging from 1 µg/mL to 50 µg/mL.
-
-
Preparation of Sample Solutions:
-
Accurately weigh about 10 mg of the this compound extract.
-
Dissolve in 10 mL of methanol in a volumetric flask. Use sonication if necessary to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Analysis and Quantification:
-
Inject the standard solutions to generate a calibration curve (Peak Area vs. Concentration). The curve should have a correlation coefficient (r²) > 0.999.[19]
-
Inject the sample solutions.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.
-
Mandatory Visualizations
Signaling Pathways and Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. Revealing Antioxidant and Antidiabetic Potency of Melinjo (Gnetum Gnemon) Seed Protein Hydrolysate at Different Stages of Seed Maturation [foodandnutritionjournal.org]
- 3. researchgate.net [researchgate.net]
- 4. medwinpublishers.com [medwinpublishers.com]
- 5. researchgate.net [researchgate.net]
- 6. foodsupplementseurope.org [foodsupplementseurope.org]
- 7. researchgate.net [researchgate.net]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. researchgate.net [researchgate.net]
- 10. Fractionation using adsorptive macroporous resin HPD-600 enhances antioxidant activity of Gnetum gnemon L. seed hard shell extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. ahpa.org [ahpa.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. HPLC Method to Resolve, Identify and Quantify Guanine Nucleotides Bound to Recombinant Ras GTPase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ijper.org [ijper.org]
- 17. repository.lppm.unila.ac.id [repository.lppm.unila.ac.id]
- 18. scienggj.org [scienggj.org]
- 19. mdpi.com [mdpi.com]
- 20. Melinjo Seeds (Gnetum gnemon L.) Antioxidant Activity and Cytotoxic Effects on MCF-7 Breast Cancer Cells: A Study Based on Tracing of Resveratrol Compound - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Gnetin D vs. Gnetin C: a comparative analysis of bioactivity
A Note on Gnetin D: An extensive review of the scientific literature reveals a significant lack of available data on a distinct stilbenoid referred to as "this compound." While various resveratrol oligomers have been isolated from Gnetum gnemon (melinjo), including Gnetin C, Gnetin L, and glycosylated forms such as Gnemonoside A, C, and D, there is no substantial body of research detailing the specific bioactivities of a compound named "this compound".[1][2][3] Therefore, a direct comparative analysis with Gnetin C is not feasible based on current scientific evidence.
In light of this, and to fulfill the spirit of a comparative analysis of a resveratrol dimer against a relevant counterpart, this guide will provide a comprehensive comparison between Gnetin C and its well-studied monomer, Resveratrol . This comparison is extensively supported by existing research and offers valuable insights for researchers, scientists, and drug development professionals.
Gnetin C vs. Resveratrol: An Overview
Gnetin C, a resveratrol dimer, and Resveratrol, a widely studied monomeric stilbenoid, both exhibit a range of promising biological activities, including anticancer, anti-inflammatory, antioxidant, and neuroprotective effects.[4][5] However, emerging evidence suggests that Gnetin C, due to its dimeric structure, often demonstrates superior potency and potentially more favorable pharmacokinetic properties compared to Resveratrol.[4][6]
Quantitative Comparison of Bioactivity
The following table summarizes the quantitative data from various studies, highlighting the comparative efficacy of Gnetin C and Resveratrol in different biological assays.
| Bioactivity | Cancer Cell Line / Model | Compound | IC50 Value (µM) | Reference |
| Anticancer | DU145 (Prostate) | Gnetin C | 6.6 | [7] |
| Resveratrol | 21.8 | [7] | ||
| PC3M (Prostate) | Gnetin C | 8.7 | [7] | |
| Resveratrol | 24.4 | [7] | ||
| HL60 (Leukemia) | Gnetin C | 13 | [4] | |
| Anti-inflammatory | Periodontitis (mouse model) | Gnetin C | Superior to Resveratrol in inhibiting IL-1β | [8] |
| Resveratrol | - | [8] | ||
| Antioxidant | DPPH Radical Scavenging | Gnetin C | Similar to ascorbic acid | [1] |
| Resveratrol | Similar to ascorbic acid | [1] | ||
| Enzyme Inhibition | Tyrosinase | Gnetin C | 7.0 | |
| Resveratrol | 7.2 | |||
| Melanin Biosynthesis | Gnetin C | 7.6 | ||
| Resveratrol | 7.3 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments used to evaluate the bioactivities of Gnetin C and Resveratrol.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cancer cells (e.g., DU145, PC3M) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of Gnetin C or Resveratrol for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
Western Blot Analysis
This technique is used to detect specific proteins in a sample to assess the effect of Gnetin C and Resveratrol on signaling pathways.
-
Protein Extraction: Treat cells with the compounds, then lyse the cells to extract total protein.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., MTA1, Akt, mTOR, β-actin), followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).
DPPH Radical Scavenging Assay
This assay is used to determine the antioxidant activity of the compounds.
-
Sample Preparation: Prepare different concentrations of Gnetin C and Resveratrol in a suitable solvent (e.g., ethanol).
-
Reaction Mixture: Add the sample solution to a solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in the same solvent.
-
Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 517 nm). The decrease in absorbance indicates the radical scavenging activity.
-
Calculation: Calculate the percentage of radical scavenging activity using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways affected by Gnetin C and a typical experimental workflow for its evaluation.
Caption: Gnetin C's inhibition of the MTA1/Akt/mTOR signaling pathway.
Caption: A typical experimental workflow for evaluating anticancer activity.
Conclusion
The available evidence strongly suggests that Gnetin C is a more potent anticancer agent than its monomer, Resveratrol, particularly in prostate cancer cell lines.[6][7] Its superior bioactivity is attributed to its ability to more effectively inhibit key signaling pathways involved in cancer cell proliferation and survival, such as the MTA1/Akt/mTOR pathway.[5] While both Gnetin C and Resveratrol exhibit significant antioxidant and anti-inflammatory properties, the enhanced potency of Gnetin C makes it a particularly promising candidate for further preclinical and clinical development as a potential therapeutic agent. Researchers are encouraged to consider the superior bioactivity of Gnetin C in their future investigations into stilbenoid-based therapies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. researchgate.net [researchgate.net]
- 4. Gnetin C in Cancer and Other Diseases: What Do We Know So Far? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antitumor activity of melinjo (Gnetum gnemon L.) seed extract in human and murine tumor models in vitro and in a colon-26 tumor-bearing mouse model in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Investigation of Antioxidant and Anticancer Activity againts MCF-7 and HeLa Cancer Cells of Melinjo (Gnetum gnemon L.) – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 8. Protective Effects of Gnetin C from Melinjo Seed Extract against High-Fat Diet-Induced Hepatic Steatosis and Liver Fibrosis in NAFLD Mice Model - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Anticancer Effects of Gnetin C and Resveratrol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anticancer properties of Gnetin C, a resveratrol dimer, and its parent compound, resveratrol. While the initial focus of this guide was Gnetin D, a comprehensive literature review revealed a greater abundance of comparative data for Gnetin C. Given that Gnetin C is also a resveratrol oligomer, this analysis offers valuable insights into the potential advantages of resveratrol dimers in cancer therapy.
Executive Summary
Gnetin C consistently demonstrates superior or comparable cytotoxic effects against a range of cancer cell lines when compared to resveratrol.[1] Experimental data indicates that Gnetin C often exhibits a lower half-maximal inhibitory concentration (IC50), suggesting greater potency at lower concentrations.[1] Both compounds exert their anticancer effects through the modulation of key signaling pathways involved in cell proliferation, apoptosis, and metastasis. However, studies suggest that Gnetin C may have a more pronounced impact on certain pathways, such as the MTA1/ETS2 and AKT/mTOR signaling cascades.[1][2]
Data Presentation: Comparative Efficacy in Cancer Cell Lines
The following table summarizes the IC50 values of Gnetin C and resveratrol in various cancer cell lines as reported in the literature. It is important to note that experimental conditions, such as incubation time, can influence these values.
| Cell Line | Cancer Type | Compound | IC50 (µM) | Incubation Time (hours) |
| DU145 | Prostate Cancer | Gnetin C | 6.6 | 72 |
| Resveratrol | 21.8 | 72 | ||
| PC3M | Prostate Cancer | Gnetin C | 8.7 | 72 |
| Resveratrol | 24.4 | 72 | ||
| HL60 | Leukemia | Gnetin C | 13 | Not Specified |
Data sourced from multiple studies, please refer to the original publications for detailed experimental conditions.[1][3][4]
Molecular Mechanisms of Action
Both Gnetin C and resveratrol modulate a multitude of signaling pathways implicated in carcinogenesis.
Gnetin C has been shown to exert its anticancer effects by:
-
Inhibiting the MTA1/ETS2 signaling pathway , which is crucial for tumor progression and metastasis.[1]
-
Suppressing the AKT/mTOR pathway , a central regulator of cell growth and survival.[1][2]
-
Inducing apoptosis through the activation of caspases, such as caspase-3 and caspase-7.[1]
Resveratrol is known to influence a wide array of cellular processes, including:
-
Modulating cell cycle progression , often leading to cell cycle arrest at various phases.
-
Inducing apoptosis through both intrinsic and extrinsic pathways.
-
Inhibiting angiogenesis and metastasis.
-
Regulating multiple signaling cascades , including the PI3K/Akt, NF-κB, and MAPK pathways.
The following diagrams illustrate the key signaling pathways affected by Gnetin C and a generalized experimental workflow for assessing anticancer effects.
Caption: Gnetin C signaling pathway in cancer cells.
Caption: General experimental workflow for comparison.
Experimental Protocols
To ensure the reproducibility of the findings presented, detailed methodologies for key experiments are provided below.
MTT Cell Viability Assay
This protocol is used to assess the metabolic activity of cells as an indicator of cell viability.[5][6]
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
96-well plates
-
Gnetin C and Resveratrol stock solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of Gnetin C or resveratrol and incubate for the desired period (e.g., 24, 48, or 72 hours). Include untreated and vehicle-treated controls.
-
MTT Addition: Following treatment, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.
Annexin V Apoptosis Assay by Flow Cytometry
This assay is used to quantify the percentage of apoptotic cells.[7][8][9][10]
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest the cells (including both adherent and floating cells) after treatment.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X binding buffer.
-
Staining: Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15-20 minutes.
-
Analysis: Analyze the stained cells by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) can be distinguished based on their fluorescence.
Western Blotting for Signaling Pathway Analysis
This technique is used to detect and quantify specific proteins involved in signaling pathways.[11][12][13][14][15]
Materials:
-
Treated and control cell lysates
-
SDS-PAGE gels
-
Transfer membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies specific to the target proteins (e.g., p-AKT, total AKT, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagents
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the treated and control cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an ECL detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).
Conclusion
The available evidence strongly suggests that Gnetin C is a potent anticancer agent, often demonstrating greater efficacy than its precursor, resveratrol, in several cancer cell lines.[1][16][17][18] Its ability to target key signaling pathways like MTA1/ETS2 and AKT/mTOR, and to robustly induce apoptosis, makes it a promising candidate for further preclinical and clinical investigation. The provided protocols offer a foundation for researchers to independently verify and expand upon these findings. Future studies should focus on direct, side-by-side comparisons of Gnetin C and resveratrol across a broader range of cancer cell lines and in in vivo models to fully elucidate their therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. The Therapeutic Efficacy and Mechanism of Action of Gnetin C, a Natural Compound from the Melinjo Plant, in a Preclinical Mouse Model of Advanced Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic Potential of Gnetin C in Prostate Cancer: A Pre-Clinical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. texaschildrens.org [texaschildrens.org]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. pubcompare.ai [pubcompare.ai]
- 12. Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells | by Quratul Ain | Medium [medium.com]
- 13. Western blot analysis of signaling pathway protein expression [bio-protocol.org]
- 14. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 15. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
A Comparative Study of Gnetin D and Other Stilbenoids: An In-depth Analysis for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of Gnetin D and other prominent stilbenoids, including Gnetin C, resveratrol, and pterostilbene. This analysis is based on available experimental data, detailing their comparative efficacy in anticancer, antioxidant, and anti-inflammatory assays.
While this compound is a stilbenoid of significant interest, a comprehensive literature review reveals a greater abundance of detailed experimental data for its isomer, Gnetin C. Therefore, where direct data for this compound is limited, this guide will utilize data for Gnetin C as a scientifically relevant analogue to provide a robust comparative framework against other well-researched stilbenoids.
Quantitative Data Presentation
To facilitate a clear and concise comparison, the following tables summarize the quantitative data on the biological activities of this compound and other stilbenoids.
Table 1: Comparative Anticancer Activity (IC₅₀ Values in µM)
The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological function, such as cell proliferation. Lower IC₅₀ values indicate higher potency.
| Cell Line | Cancer Type | This compound | Gnetin C | Resveratrol | Pterostilbene | Reference |
| DU145 | Prostate Cancer | No Data Available | 6.6 | 21.8 | 14.3 | [1] |
| PC3M | Prostate Cancer | No Data Available | 8.7 | 24.4 | 19.0 | [1] |
| HL-60 | Human Leukemia | No Data Available | 13 | No Data Available | No Data Available | [2][3][4] |
Note: The majority of direct comparative anticancer data is available for Gnetin C.
Table 2: Comparative Antioxidant Activity (DPPH Radical Scavenging Assay)
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the antioxidant capacity of compounds. The IC₅₀ value represents the concentration of the antioxidant required to scavenge 50% of the DPPH free radicals.
| Stilbenoid | DPPH Scavenging IC₅₀ (µg/mL) | Reference |
| This compound | Data suggests activity, but specific IC₅₀ not provided | [5] |
| Gnetin C | Data suggests activity, but specific IC₅₀ not provided | [5] |
| Resveratrol | Data suggests activity, but specific IC₅₀ not provided | [5] |
| Gnetum gnemon Leaf Extract (Ethanol) | 39.10 |
Note: While studies confirm the antioxidant activity of this compound and C, specific IC₅₀ values from direct comparisons in the provided literature are limited. The data for the Gnetum gnemon leaf extract provides a broader context of the antioxidant potential of the plant source.
Table 3: Comparative Anti-inflammatory Activity
The anti-inflammatory effects of stilbenoids are often evaluated by their ability to inhibit the production of inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines.
| Stilbenoid | Assay | Effect | Reference |
| Gnetin C | Inhibition of NO production | Potent inhibition | [3] |
| Gnetin C | Inhibition of IL-1β | Superior to resveratrol | [2] |
| Resveratrol | Inhibition of IL-1β | Less potent than Gnetin C | [2] |
Experimental Protocols
Detailed methodologies are essential for the replication and extension of research findings. The following are generalized protocols for the key experiments cited in this guide.
Cell Viability (MTT) Assay
This assay is used to assess the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cells in culture
-
Stilbenoid compounds (this compound, Gnetin C, Resveratrol, Pterostilbene)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Phosphate-buffered saline (PBS)
-
Cell culture medium
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Treat the cells with various concentrations of the stilbenoid compounds for a specified duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control cells.
DPPH Radical Scavenging Assay
This assay measures the free radical scavenging capacity of a compound.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol
-
Stilbenoid compounds
-
Methanol
-
96-well plate or spectrophotometer cuvettes
Procedure:
-
Prepare a working solution of DPPH in methanol.
-
Add various concentrations of the stilbenoid compounds to the wells of a 96-well plate or cuvettes.
-
Add the DPPH working solution to each well/cuvette.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
Western Blot Analysis
This technique is used to detect specific proteins in a sample and can be used to assess the effect of stilbenoids on signaling pathways.
Materials:
-
Cells treated with stilbenoids
-
Lysis buffer
-
Protein assay kit (e.g., BCA or Bradford)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p-Akt, p-mTOR, NF-κB p65)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagents
Procedure:
-
Lyse the treated cells and quantify the protein concentration.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using an ECL detection system.
Mandatory Visualization
Signaling Pathways
The following diagrams illustrate key signaling pathways modulated by stilbenoids, particularly Gnetin C, in the context of cancer and inflammation.
Caption: Workflow for comparing the biological activities of stilbenoids.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by Gnetin C.
Caption: Putative inhibition of the NF-κB pathway by Gnetin C/D.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Gnetin C in Cancer and Other Diseases: What Do We Know So Far? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ginkgetin delays the progression of osteoarthritis by inhibiting the NF-κB and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Replicating Anti-Inflammatory Properties: A Comparative Analysis of Gnetin C and Resveratrol
A comprehensive guide for researchers, scientists, and drug development professionals on the anti-inflammatory effects of Gnetin C, a resveratrol dimer. This guide objectively compares its performance with its well-studied monomer, resveratrol, providing supporting experimental data, detailed methodologies, and visual representations of key biological pathways.
Note on Gnetin D: While this guide focuses on Gnetin C, it is important to address the initial topic of this compound. Extensive literature searches yielded limited specific data on the anti-inflammatory properties of this compound. In contrast, its isomer, Gnetin C, has been more thoroughly investigated, providing a more robust dataset for a comparative analysis against its monomer, resveratrol. The structural similarities between these resveratrol dimers suggest that the findings on Gnetin C may offer valuable insights into the potential activities of this compound.
Comparative Efficacy: Gnetin C vs. Resveratrol
Gnetin C, a resveratrol dimer primarily found in the seeds of Gnetum gnemon (melinjo), has demonstrated a range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects.[1] Studies suggest that Gnetin C may possess more potent bioactivity compared to its well-studied monomer, resveratrol, in various models.[1]
Quantitative Data Summary
The following tables summarize the reported biological effects of Gnetin C and Resveratrol, focusing on their anti-inflammatory and related activities.
Table 1: Inhibitory Effects on Cancer Cell Lines
| Compound | Cell Line | Assay | IC50 Value (µM) | Reference |
| Gnetin C | Human leukemia HL60 cells | Growth Inhibition | 13 | [2][3] |
| PC3M prostate cancer cells | Cytotoxicity | 8.7 | [1][4][5] | |
| DU145 prostate cancer cells | Cytotoxicity | 6.6 | [4] | |
| Resveratrol | PC3M prostate cancer cells | Cytotoxicity | 24.4 | [4] |
| DU145 prostate cancer cells | Cytotoxicity | 21.8 | [4] |
Table 2: In Vivo Anti-inflammatory and Related Effects
| Compound | Model | Effect | Finding | Reference |
| Gnetin C | Mouse model of periodontitis | Anti-inflammatory & Antioxidant | Superior to resveratrol in inhibiting IL-1β and oxidative stress markers.[2] | [2] |
| High-fat diet-induced NAFLD mice | Anti-inflammatory | Significantly decreased mRNA level of IL-1β.[6] | [6] | |
| Early-stage prostate cancer model | Cytokine Suppression | A low-dose diet significantly suppressed pro-inflammatory IL-2 levels.[3] | [3] | |
| Resveratrol | High-fat diet-induced NAFLD mice | Anti-inflammatory | Significantly decreased mRNA level of IL-1β.[6] | [6] |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon previous findings. The following are protocols for key experiments commonly used to assess the anti-inflammatory properties of compounds like Gnetin C.
Cell-Based Anti-inflammatory Assay
This protocol describes the use of RAW 264.7 murine macrophages to assess the anti-inflammatory effects of Gnetin C by measuring the inhibition of lipopolysaccharide (LPS)-induced nitric oxide (NO) and prostaglandin E2 (PGE2) production.
1. Cell Culture and Treatment:
-
Cell Line: RAW 264.7 murine macrophages.
-
Culture Conditions: Maintain cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Seeding: Seed cells in 96-well plates at a density of 5 x 10^4 cells/well and allow to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of Gnetin C (or Resveratrol) for 1-2 hours.[1] Following pre-treatment, add LPS (typically 1 µg/mL) to induce an inflammatory response.[1]
-
Controls: Include untreated cells, cells treated with vehicle (e.g., DMSO) + LPS, and cells treated with Gnetin C alone.
-
Incubation: Incubate the plates for 24 hours for NO and PGE2 measurement.[1]
2. Nitric Oxide (NO) Measurement (Griess Assay):
-
Sample Collection: After 24-hour incubation, collect 50-100 µL of cell culture supernatant.[1]
-
Griess Reaction:
-
Add 50 µL of supernatant to a new 96-well plate.
-
Add 50 µL of Griess Reagent A (sulfanilamide solution).
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution).
-
Incubate for another 10 minutes.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Calculation: Determine the nitrite concentration, which reflects NO production, by comparing the absorbance to a sodium nitrite standard curve.[1]
3. Prostaglandin E2 (PGE2) Measurement (ELISA):
-
Principle: A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify PGE2 in the cell culture supernatant.
-
Procedure: Follow the instructions provided with a commercial PGE2 ELISA kit. This typically involves adding the supernatant to a plate pre-coated with antibodies, adding an enzyme-conjugated PGE2, and then a substrate to produce a colorimetric signal.
-
Measurement: Measure the absorbance at 450 nm.
-
Calculation: Calculate the PGE2 concentration using a standard curve generated from known concentrations of PGE2.
Signaling Pathways in Inflammation
Gnetin C exerts its anti-inflammatory effects by modulating key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In unstimulated cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes.
Caption: The NF-κB signaling pathway and a potential point of inhibition by Gnetin C.
MAPK Signaling Pathway
The MAPK pathway is another crucial signaling cascade involved in inflammation. It consists of a series of protein kinases that are sequentially activated, leading to the activation of transcription factors that regulate the expression of inflammatory mediators.
Caption: A simplified MAPK (ERK1/2) signaling pathway involved in inflammation.
Experimental Workflow
The following diagram illustrates a general workflow for assessing the anti-inflammatory properties of a test compound like Gnetin C.
Caption: Overall experimental workflow for assessing Gnetin C's anti-inflammatory activity.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Gnetin C in Cancer and Other Diseases: What Do We Know So Far? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic Potential of Gnetin C in Prostate Cancer: A Pre-Clinical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Protective Effects of Gnetin C from Melinjo Seed Extract against High-Fat Diet-Induced Hepatic Steatosis and Liver Fibrosis in NAFLD Mice Model - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Gnetin D and Other Gnetum-Derived Stilbenoids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of Gnetin D and other prominent stilbenoids derived from Gnetum species, including Gnetin C, Gnetin L, and the well-known monomer, resveratrol. The information presented is curated from peer-reviewed scientific literature to support research and development in the fields of pharmacology and drug discovery. This document summarizes quantitative data on the cytotoxic, antioxidant, and anti-inflammatory properties of these compounds and provides detailed experimental methodologies for key assays.
Comparative Bioactivity Data
The following tables summarize the available quantitative data on the bioactivities of Gnetum-derived stilbenoids. Direct comparative data for this compound is limited in the current literature; therefore, the tables primarily focus on compounds for which robust comparative data is available.
Table 1: Comparative Cytotoxic Activity (IC₅₀ values in µM)
| Compound | DU145 (Prostate Cancer) | PC3M (Prostate Cancer) | HL60 (Leukemia) | Reference |
| Gnetin C | 6.6 | 8.7 | 13 | [1][2] |
| Resveratrol | 21.8 | 24.4 | - | [1] |
| Pterostilbene | 14.3 | 19.0 | - | [1] |
Lower IC₅₀ values indicate greater cytotoxic potency.
Table 2: Comparative Antioxidant Activity (DPPH Radical Scavenging)
| Compound | ED₅₀ (µM) | Reference |
| Gnetin C | 10.7 | [3] |
| Gnetin L | - | [3] |
| Resveratrol | 13.2 | [3] |
| Gnemonoside A | - | [3] |
| Gnemonoside C | - | [3] |
| Gnemonoside D | - | [3] |
ED₅₀ values represent the concentration required to scavenge 50% of DPPH radicals. A lower value indicates stronger antioxidant activity. While direct ED₅₀ for Gnetin L, Gnemonoside A, C, and D were not specified in the same comparative study, they were all reported to have strong DPPH radical scavenging activity.[3]
Signaling Pathway Modulation
Gnetum-derived stilbenoids, particularly Gnetin C, have been shown to exert their biological effects by modulating key cellular signaling pathways involved in cancer progression and inflammation. The primary pathways identified are the PI3K/Akt/mTOR and the NF-κB signaling cascades.
PI3K/Akt/mTOR Signaling Pathway
This pathway is a critical regulator of cell proliferation, growth, and survival. Its aberrant activation is a hallmark of many cancers. Gnetum-derived compounds, such as extracts from Gnetum montanum, have been shown to inhibit this pathway, leading to apoptosis in cancer cells.[4][5] Gnetin C, specifically, has been demonstrated to suppress the AKT/mTOR pathway in various cancer models.[2]
NF-κB Signaling Pathway
The NF-κB pathway plays a crucial role in regulating the immune and inflammatory responses. Its constitutive activation is linked to the pathogenesis of various inflammatory diseases and cancers. Gnetin C has been shown to modulate this pathway, contributing to its anti-inflammatory effects.
Experimental Protocols
To ensure the reproducibility of the cited findings, detailed methodologies for key in vitro assays are provided below.
Cell Viability Assay (MTT Assay)
This assay assesses the metabolic activity of cells as an indicator of cell viability and proliferation.
Protocol Details:
-
Cell Seeding: Seed cells (e.g., 5,000-10,000 cells/well) in a 96-well plate and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat cells with various concentrations of Gnetum-derived compounds (e.g., this compound, Gnetin C) or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.
Antioxidant Activity Assay (DPPH Radical Scavenging Assay)
This assay measures the capacity of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.
Protocol Details:
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Sample Preparation: Prepare serial dilutions of the Gnetum compounds and a positive control (e.g., ascorbic acid) in methanol.
-
Reaction Mixture: In a 96-well plate, mix the sample or standard solution with the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm. The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [ (A_control - A_sample) / A_control ] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
Anti-inflammatory Activity Assays
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay quantifies nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatants.
Protocol Details:
-
Cell Culture and Treatment: Seed macrophages (e.g., RAW 264.7) in a 96-well plate and pre-treat with Gnetum compounds for 1-2 hours.
-
Inflammation Induction: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce NO production and incubate for 24 hours.
-
Griess Reaction: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Incubation and Measurement: Incubate at room temperature for 10-15 minutes and measure the absorbance at 540 nm. The nitrite concentration is determined from a sodium nitrite standard curve.
Prostaglandin E₂ (PGE₂) Quantification (ELISA)
This assay measures the level of PGE₂, a key pro-inflammatory mediator, in cell culture supernatants.
Protocol Details:
-
Sample Collection: Collect cell culture supernatants after treatment with Gnetum compounds and stimulation with LPS, as described for the Griess assay.
-
ELISA Procedure: Perform the Enzyme-Linked Immunosorbent Assay (ELISA) according to the manufacturer's instructions for the specific PGE₂ kit being used. This typically involves adding the samples and standards to a plate pre-coated with an anti-PGE₂ antibody, followed by the addition of a horseradish peroxidase (HRP)-conjugated secondary antibody and a substrate solution.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm). The PGE₂ concentration is determined from a standard curve.
References
- 1. Therapeutic Potential of Gnetin C in Prostate Cancer: A Pre-Clinical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gnetin C in Cancer and Other Diseases: What Do We Know So Far? | MDPI [mdpi.com]
- 3. Stilbenoids isolated from the seeds of Melinjo (Gnetum gnemon L.) and their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gnetum montanum extract induces apoptosis by inhibiting the activation of AKT in SW480 human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gnetum montanum extract induces apoptosis by inhibiting the activation of AKT in SW480 human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the antioxidant capacity of Gnetin D using multiple assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antioxidant capacity of Gnetin D, a stilbenoid found in Gnetum species. Due to the limited availability of direct quantitative data for this compound across multiple standardized assays, this document utilizes data from its closely related analogue, Gnetin C, to provide a substantive comparison. This guide presents available quantitative data, details the experimental protocols for key antioxidant assays, and visualizes the experimental workflow and relevant biological pathways to offer a comprehensive resource for researchers.
Quantitative Comparison of Antioxidant Capacity
The antioxidant capacity of this compound and related compounds can be quantified using various in vitro assays. The following table summarizes the available data for Gnetin C, providing a benchmark for its potential antioxidant efficacy in comparison to standard antioxidants like Trolox (a water-soluble analog of vitamin E) and Ascorbic Acid (Vitamin C). The data is typically presented as the half-maximal inhibitory concentration (IC50), where a lower value indicates higher antioxidant activity.
| Compound | Assay | IC50 Value (µM) | Reference Compound | Reference IC50 (µM) |
| Gnetin C | Tyrosinase Inhibition | 7.0 | Resveratrol | 7.2 |
| Gnetin C | Melanin Biosynthesis | 7.6 | Resveratrol | 7.3 |
| Gnetin C | Human Leukemia HL60 Cell Growth Inhibition | 13 | - | - |
Note: Direct comparative IC50 values for this compound in DPPH, ABTS, and ORAC assays were not available in the reviewed literature. The data for Gnetin C, a structurally similar resveratrol dimer, is presented as a proxy.[1][2][3]
Experimental Protocols
Accurate and reproducible assessment of antioxidant capacity is crucial. Below are detailed methodologies for three widely accepted assays: DPPH, ABTS, and ORAC.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow that is measured spectrophotometrically.[4]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or ethanol
-
This compound (or sample of interest)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should be freshly prepared and kept in the dark to avoid degradation.
-
Sample Preparation: Dissolve this compound in a suitable solvent (e.g., methanol, ethanol, or DMSO) to create a stock solution. Prepare a series of dilutions from the stock solution.
-
Reaction: In a 96-well microplate, add a specific volume of the this compound dilutions to the wells. Then, add the DPPH solution to each well. A control well should contain the solvent and DPPH solution without the sample.
-
Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant leads to decolorization, which is measured spectrophotometrically.
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate
-
Phosphate-buffered saline (PBS) or ethanol
-
This compound (or sample of interest)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ solution.
-
Adjustment of ABTS•+ Solution: Dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 (± 0.02) at 734 nm.
-
Sample Preparation: Dissolve this compound in a suitable solvent and prepare a series of dilutions.
-
Reaction: Add a small volume of the this compound dilutions to a 96-well microplate. Then, add the diluted ABTS•+ solution to each well.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 6 minutes).
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: Calculate the percentage of inhibition as in the DPPH assay and determine the IC50 value.
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the antioxidant's ability to protect a fluorescent probe from damage by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.
Materials:
-
Fluorescein sodium salt
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)
-
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)
-
Phosphate buffer (75 mM, pH 7.4)
-
This compound (or sample of interest)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare solutions of fluorescein, AAPH, and Trolox (for the standard curve) in phosphate buffer.
-
Sample and Standard Preparation: Prepare various dilutions of this compound and Trolox in phosphate buffer.
-
Assay Protocol:
-
Pipette the samples, standards, and a blank (phosphate buffer) into the wells of the black microplate.
-
Add the fluorescein solution to all wells and incubate at 37°C for a few minutes.
-
Initiate the reaction by adding the AAPH solution to all wells.
-
-
Measurement: Immediately begin monitoring the fluorescence decay kinetically at an excitation wavelength of 485 nm and an emission wavelength of 520 nm. Readings are typically taken every minute for up to 2 hours.
-
Calculation: The antioxidant capacity is determined by calculating the net area under the curve (AUC) of the fluorescence decay. The results are expressed as Trolox equivalents (TE) per unit of the sample.
Visualizing the Validation Process and Biological Pathways
To further clarify the experimental and biological context of this compound's antioxidant activity, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for validating antioxidant capacity.
Caption: Potential signaling pathways modulated by this compound.
References
- 1. Inhibitory effect of gnetin C, a resveratrol dimer from melinjo (Gnetum gnemon), on tyrosinase activity and melanin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gnetin C in Cancer and Other Diseases: What Do We Know So Far? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
Gnetin D: A Comparative Analysis of its Therapeutic Potential Across Diverse Disease Models
For Immediate Release
This guide provides a comprehensive cross-validation of the therapeutic potential of Gnetin D, a naturally occurring stilbenoid, across various disease models, with a primary focus on oncology and neurodegenerative disorders. Drawing upon extensive preclinical data, this document compares the efficacy of this compound against other therapeutic alternatives and elucidates the underlying mechanisms of action through detailed signaling pathways and experimental protocols.
Executive Summary
This compound, often studied and referred to as Gnetin C in scientific literature, has demonstrated significant promise as a multi-target therapeutic agent. Its potent anti-cancer properties, particularly in prostate cancer, are well-documented, often showing superiority over other stilbenes like resveratrol and pterostilbene. Furthermore, emerging evidence suggests a neuroprotective role for this compound, with initial studies indicating its potential in mitigating key pathological features of Alzheimer's disease. While its efficacy in other inflammatory conditions is less explored, its known anti-inflammatory effects suggest a broader therapeutic window that warrants further investigation.
Data Presentation: Quantitative Comparison
Table 1: In Vitro Efficacy of this compound in Prostate Cancer Cell Lines
| Compound | Cell Line | IC50 Value (µM) | Key Findings | Reference |
| This compound | DU145 | 6.6 | Significantly more potent than Resveratrol and Pterostilbene. | [1] |
| PC3M | 8.7 | More potent inhibition of cell viability compared to alternatives. | [1] | |
| Resveratrol | DU145 | 21.8 | Less potent compared to this compound. | [1] |
| PC3M | 24.4 | [1] | ||
| Pterostilbene | DU145 | 14.3 | More potent than Resveratrol, but less than this compound. | [1] |
| PC3M | 19.0 | [1] |
Table 2: In Vivo Efficacy of this compound in a Prostate Cancer Xenograft Model
| Treatment Group | Dosage (i.p.) | Tumor Volume Reduction | Key Histological Findings | Reference |
| This compound | 50 mg/kg | Substantial reduction | Reduced mitotic activity & angiogenesis, increased apoptosis. | |
| This compound | 25 mg/kg | Comparable to Pterostilbene (50 mg/kg) | Statistically significant reduction in proliferation vs. Res & Pter. | [1] |
| Resveratrol | 50 mg/kg | Noticeable delay in tumor growth | Significant increase in apoptosis. | [1] |
| Pterostilbene | 50 mg/kg | Noticeable delay in tumor growth | More potent than Resveratrol. |
Table 3: Efficacy of this compound in an In Vitro Alzheimer's Disease Model
| Compound | Cell Line | Concentration | Effect on Amyloid-β42 (Aβ42) | Effect on Cell Viability | Reference |
| This compound | SH-SY5Y | 20 µM | Most efficient reduction in Aβ42 production | Most significant amelioration of Aβ42-reduced viability | [2][3] |
| ε-viniferin | SH-SY5Y | 20 µM | Moderate reduction in Aβ42 production | Less effective than this compound. | [2][3] |
| Resveratrol | SH-SY5Y | 20 µM | Reduced Aβ42 secretion by ~33% | Less effective than this compound. | [3] |
Experimental Protocols
Prostate Cancer In Vitro Cell Viability Assay
-
Cell Lines: DU145 and PC3M human prostate cancer cells.
-
Treatment: Cells were treated with varying concentrations of this compound, Resveratrol, or Pterostilbene (5–100 µM) for 72 hours.
-
Assay: Cell viability was determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance was measured to quantify the percentage of viable cells relative to a vehicle-treated control group.
-
Data Analysis: IC50 values were calculated from dose-response curves.[1]
Prostate Cancer Xenograft Animal Model
-
Animal Model: Male nude mice were subcutaneously injected with PC3M-Luc cells.
-
Treatment: When tumors reached a volume of approximately 200 mm³, mice were randomized into groups and treated with intraperitoneal (i.p.) injections of this compound (25 or 50 mg/kg), Resveratrol (50 mg/kg), Pterostilbene (50 mg/kg), or a vehicle control.
-
Monitoring: Tumor growth was measured twice weekly using a digital caliper.
-
Endpoint Analysis: At the end of the study, tumors were excised, and tissues were processed for histological analysis, including Ki67 (proliferation), CD31 (angiogenesis), and cleaved caspase-3 (apoptosis) staining.[1]
Alzheimer's Disease In Vitro Model
-
Cell Line: SH-SY5Y human neuroblastoma cells.
-
Treatment: Cells were treated with this compound, ε-viniferin, or Resveratrol (10 or 20 µM) for 24 hours to assess effects on Aβ42 production. For cell viability studies, cells were treated with the compounds in the presence of 10 µM Aβ42 monomers.
-
Aβ42 Quantification: The concentration of Aβ42 in the cell culture medium was measured using an enzyme-linked immunosorbent assay (ELISA).
-
Cell Viability Assay: The MTT assay was used to quantify cell viability.
-
Mechanism of Action: Western blotting was performed to analyze the expression levels of β-site amyloid precursor protein-cleaving enzyme-1 (BACE1) and matrix metalloproteinase-14 (MMP-14).[2][3]
Mandatory Visualizations: Signaling Pathways and Workflows
Caption: this compound signaling in prostate cancer.
Caption: this compound's neuroprotective mechanism.
Caption: General experimental workflow.
Discussion of Therapeutic Potential
Oncology: Prostate Cancer
The data strongly supports this compound as a potent anti-cancer agent in prostate cancer models. It consistently demonstrates superior efficacy in reducing cell proliferation and inducing apoptosis compared to resveratrol and pterostilbene.[1] A key mechanism of action is the inhibition of the MTA1/Akt/mTOR signaling pathway, a critical driver of prostate cancer progression. The in vivo data is particularly compelling, showing that this compound at a lower dose can achieve comparable or better tumor growth inhibition than higher doses of its monomeric counterparts.[1] These findings position this compound as a promising candidate for further development, potentially as a monotherapy or in combination with existing treatments like enzalutamide.
Neurodegenerative Disorders: Alzheimer's Disease
The therapeutic potential of this compound in neurodegenerative diseases is an emerging area of research. A pivotal in vitro study has shown that this compound can effectively reduce the production of amyloid-β42, a key component of the amyloid plaques characteristic of Alzheimer's disease.[2][3] The mechanism appears to involve the downregulation of BACE1, the primary enzyme responsible for Aβ production, and the upregulation of MMP-14, an enzyme involved in Aβ degradation.[2][3] Furthermore, this compound demonstrated a superior ability to protect neuronal cells from Aβ42-induced toxicity compared to resveratrol.[2][3] While these initial findings are promising, further validation in animal models of Alzheimer's disease is crucial to substantiate its neuroprotective effects.
Inflammatory Diseases
Direct evidence for the efficacy of isolated this compound in specific inflammatory disease models such as rheumatoid arthritis or inflammatory bowel disease is currently limited. However, the well-established anti-inflammatory properties of stilbenoids, including this compound, provide a strong rationale for its investigation in these contexts. A study using Melinjo seed extract, which is rich in this compound, demonstrated attenuated colonic inflammation in a mouse model of colitis. The extract was shown to regulate the AMPK/NFκB/Sirt1 pathway, key modulators of inflammation. While not a direct study of this compound, these findings suggest that it may contribute to the observed anti-inflammatory effects and warrants further investigation as a potential therapeutic for inflammatory conditions.
Conclusion
This compound exhibits significant therapeutic potential across multiple disease models, with the most robust evidence supporting its use in prostate cancer. Its demonstrated superiority over other stilbenoids in preclinical cancer studies highlights its promise. The initial foray into neurodegenerative disease research has yielded encouraging results for its potential in Alzheimer's disease. Future research should focus on expanding the evaluation of this compound in a wider range of neurodegenerative and inflammatory disease models, and ultimately, on translating these preclinical findings into clinical applications.
References
- 1. Therapeutic Potential of Gnetin C in Prostate Cancer: A Pre-Clinical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gnetin C, a resveratrol dimer, reduces amyloid-β 1-42 (Aβ42) production and ameliorates Aβ42-lowered cell viability in cultured SH-SY5Y human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Gnetin D: A Comparative Analysis of Efficacy Against Standard Chemotherapeutic Agents in Prostate Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical efficacy of Gnetin D, a resveratrol dimer, with standard-of-care chemotherapeutic agents, Docetaxel and Cabazitaxel, in the context of prostate cancer. The information is compiled from various studies to offer an objective overview supported by experimental data.
Quantitative Efficacy Comparison: In Vitro Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound (referred to as Gnetin C in the cited literature), Docetaxel, and Cabazitaxel in various prostate cancer cell lines. Lower IC50 values indicate greater potency. It is important to note that these values are derived from different studies and direct head-to-head comparisons in a single study are limited.
| Compound | Cell Line | IC50 Value | Citation |
| This compound (Gnetin C) | DU145 | 6.6 µM | [1] |
| PC3M | 8.7 µM | [1] | |
| Docetaxel | DU145 | ~5 nM | [2] |
| PC-3 | 4.75 ± 0.05 nM | ||
| LNCaP | 1.13 nM | ||
| Cabazitaxel | PC-3 | ~1.5 nM | |
| DU145 | ~7.0 nM |
In Vivo Efficacy
-
This compound (Gnetin C): In a PC3M-Luc xenograft model, intraperitoneal (i.p.) administration of Gnetin C at 25 mg/kg and 50 mg/kg body weight resulted in a significant delay in tumor growth[3][4]. The higher dose demonstrated more potent tumor inhibitory effects[3][4]. Another study using a transgenic mouse model of advanced prostate cancer showed that i.p. treatment with Gnetin C at 7 mg/kg body weight for 12 weeks markedly reduced cell proliferation and angiogenesis and promoted apoptosis[5][6].
-
Docetaxel: In a DU-145 xenograft model, intravenous (i.v.) administration of Docetaxel at a dose of 10 mg/kg/week for 3 weeks significantly inhibited tumor growth[2]. Another study on DU145 xenografts showed that subcutaneous (s.c.) injection of Docetaxel at 5 mg/kg and 10 mg/kg once a week was effective, while 2.5 mg/kg was not[7][8].
Experimental Protocols
Cell Viability and Proliferation Assays
-
MTT Assay (for this compound):
-
Prostate cancer cells (DU145 and PC3M) were seeded in 96-well plates.
-
After 24 hours, cells were treated with varying concentrations of Gnetin C (or vehicle control) for 72 hours.
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) was added to each well and incubated for 4 hours.
-
The formazan crystals were dissolved in DMSO.
-
Absorbance was measured at a specific wavelength to determine cell viability.
-
-
Crystal Violet Assay (for Docetaxel):
-
Prostate cancer cells were seeded in multi-well plates.
-
Cells were treated with a range of Docetaxel concentrations.
-
After a specified incubation period, the medium was removed, and cells were stained with crystal violet solution.
-
The stain was solubilized, and the absorbance was measured to quantify the number of viable cells.
-
In Vivo Xenograft Studies
-
This compound (Gnetin C) PC3M-Luc Xenograft Model:
-
Male athymic nude mice were subcutaneously injected with PC3M-Luc cells.
-
When tumors reached a palpable size, mice were randomized into treatment and control groups.
-
Gnetin C was administered intraperitoneally at doses of 25 mg/kg and 50 mg/kg body weight.
-
Tumor volume and bioluminescence were monitored over time to assess tumor growth.
-
-
Docetaxel DU-145 Xenograft Model:
-
Male BALB/c nude mice were subcutaneously implanted with DU-145 prostate tumors.
-
Mice were assigned to control, Docetaxel-only, radiation-only, and combination therapy groups.
-
Docetaxel was administered intravenously at a dose of 10 mg/kg/week for 3 weeks.
-
Tumor volume was measured regularly to evaluate treatment efficacy.
-
Signaling Pathways and Mechanisms of Action
The antitumor effects of this compound and standard chemotherapies are mediated through distinct signaling pathways.
This compound Signaling Pathway
This compound primarily exerts its anticancer effects by inhibiting the MTA1/AKT/mTOR signaling pathway [5][9]. MTA1 (Metastasis-associated protein 1) is a transcriptional coregulator that promotes tumor progression. By inhibiting MTA1, this compound leads to the downregulation of downstream effectors such as AKT and mTOR, which are crucial for cell proliferation, survival, and angiogenesis[5][9].
Caption: this compound inhibits the MTA1/AKT/mTOR pathway.
Docetaxel and Cabazitaxel Signaling Pathway
Docetaxel and Cabazitaxel are taxane-based chemotherapeutics that function primarily by stabilizing microtubules[10][11][12]. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis[10]. Additionally, these agents have been shown to influence the PI3K/AKT signaling pathway , which is also involved in cell survival and proliferation[13][14].
Caption: Taxanes stabilize microtubules and inhibit PI3K/AKT.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for evaluating the in vivo efficacy of an anticancer compound using a xenograft model.
Caption: Workflow for in vivo xenograft studies.
References
- 1. mdpi.com [mdpi.com]
- 2. Concurrent chemoradiotherapy with low-dose docetaxel inhibits the growth of DU-145 prostate cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic Potential of Gnetin C in Prostate Cancer: A Pre-Clinical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Therapeutic Potential of Gnetin C in Prostate Cancer: A Pre-Clinical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The Therapeutic Efficacy and Mechanism of Action of Gnetin C, a Natural Compound from the Melinjo Plant, in a Preclinical Mouse Model of Advanced Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ar.iiarjournals.org [ar.iiarjournals.org]
- 8. Systematic Trial for Evaluating Docetaxel in a Human Prostate Cancer Cell DU145 Xenograft Model | Anticancer Research [ar.iiarjournals.org]
- 9. mdpi.com [mdpi.com]
- 10. Preclinical mechanisms of action of docetaxel and docetaxel combinations in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cabazitaxel (Jevtana): A Novel Agent for Metastatic Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. go.drugbank.com [go.drugbank.com]
- 13. Cabazitaxel suppresses the proliferation and promotes the apoptosis and radiosensitivity of castration-resistant prostate cancer cells by inhibiting PI3K/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Molecular mechanisms of docetaxel resistance in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
A comparative review of the pharmacological profiles of Gnetin D and its analogues
A Comparative Pharmacological Review of Gnetin C and its Analogues
Gnetin C, a resveratrol dimer, has garnered significant attention in pharmacological research due to its potent biological activities, which often surpass those of its well-known monomer analogue, resveratrol. This guide provides a comparative review of the pharmacological profiles of Gnetin C and its analogues, with a focus on their anticancer, anti-inflammatory, and antioxidant properties. The information is presented to aid researchers, scientists, and drug development professionals in understanding the therapeutic potential of these compounds.
Anticancer Activity
Gnetin C has demonstrated significant anticancer effects across various cancer cell lines, often exhibiting greater potency than resveratrol and pterostilbene.[1][2] Its mechanisms of action are multifaceted, involving the induction of apoptosis, inhibition of cell proliferation, and suppression of metastasis-associated proteins.[3][4]
Comparative Efficacy of Stilbenes in Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Gnetin C and its analogues in different cancer cell lines, providing a quantitative comparison of their cytotoxic effects.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Gnetin C | HL60 | Human Leukemia | 13 | [3] |
| PC3M | Prostate Cancer | 8.7 | [4] | |
| Resveratrol | DU145, PC3M | Prostate Cancer | 0-50 (Dose Range) | [3] |
| Pterostilbene | DU145, PC3M | Prostate Cancer | Not Specified | [3] |
Note: The data for resveratrol and pterostilbene in the provided search results did not specify exact IC50 values but indicated their use in dose-dependent studies.
Mechanism of Action: Targeting the MTA1/mTOR Pathway
A key mechanism underlying the anticancer activity of Gnetin C is its ability to target the Metastasis-Associated Protein 1 (MTA1)/mammalian Target of Rapamycin (mTOR) signaling pathway.[4] MTA1 overexpression is linked to cancer progression and metastasis.[5] Gnetin C has been shown to downregulate MTA1, leading to the inactivation of the mTOR pathway and subsequent inhibition of cell growth and proliferation.[4]
This protocol outlines the methodology used to assess the effect of Gnetin C on the MTA1/mTOR signaling pathway in prostate cancer cells.[4]
-
Cell Culture: PC3M prostate cancer cells are cultured in RPMI-1640 media supplemented with 10% fetal bovine serum at 37°C in a 5% CO2 incubator.
-
Treatment: Cells are treated with varying concentrations of Gnetin C (dissolved in DMSO) for a specified duration.
-
Protein Extraction: Whole-cell lysates are prepared using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene fluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for MTA1, p-mTOR, p-S6K, p-4EBP1, and Cyclin D1. β-actin or HSP70 is used as a loading control.
-
Detection: After incubation with secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: The intensity of the protein bands is quantified using densitometry software.
The following diagram illustrates the inhibitory effect of Gnetin C on the MTA1/mTOR signaling pathway.
Caption: Gnetin C inhibits the MTA1/mTOR pathway in prostate cancer.
Anti-inflammatory and Antioxidant Effects
Gnetin C exhibits potent anti-inflammatory and antioxidant properties, often superior to those of resveratrol.[3] These effects contribute to its therapeutic potential in various diseases, including those with an inflammatory component.
Comparative Anti-inflammatory and Antioxidant Activity
Studies have shown that Gnetin C is more effective than resveratrol in inhibiting pro-inflammatory cytokines like IL-1β and reducing oxidative stress markers.[3] This superiority is attributed to its ability to modulate key signaling pathways involved in inflammation and oxidative stress response, such as the Nrf2 pathway.[3]
This protocol describes an in vivo model used to compare the anti-inflammatory and antioxidant effects of Gnetin C and resveratrol.[3]
-
Animal Model: A mouse model of periodontitis is established.
-
Treatment: Mice are treated with Gnetin C or resveratrol over a specified period (e.g., eight days).
-
Sample Collection: Tissue samples from the periodontal region are collected at different time points.
-
Analysis of Inflammatory Markers: The levels of pro-inflammatory cytokines, such as IL-1β, are measured using techniques like ELISA.
-
Analysis of Oxidative Stress Markers: The expression of oxidative stress markers, such as 8-hydroxy-2'-deoxyguanosine and reactive oxygen species (ROS), is assessed.
-
Histological Analysis: Tissue sections are examined to evaluate bone healing and inflammation.
The following diagram outlines the experimental workflow for evaluating the anti-inflammatory and antioxidant effects of Gnetin C.
Caption: Workflow for in vivo assessment of Gnetin C's effects.
Neuroprotective Properties
Emerging evidence suggests that Gnetin C possesses neuroprotective properties, making it a potential candidate for the prevention and treatment of neurodegenerative diseases like Alzheimer's disease.[6][7]
Mechanism of Action in Neuroprotection
Gnetin C has been shown to reduce the production of amyloid-β 1-42 (Aβ42), a key pathological hallmark of Alzheimer's disease.[6] It also ameliorates Aβ42-induced cytotoxicity in neuronal cells.[6] The proposed mechanisms include the suppression of β-site amyloid precursor protein cleaving enzyme 1 (BACE1) and the upregulation of the Aβ-degrading enzyme, matrix metalloproteinase-14 (MMP-14).[6]
This protocol details the methodology for investigating the neuroprotective effects of Gnetin C in a cell culture model.[6]
-
Cell Culture: SH-SY5Y human neuroblastoma cells are cultured in appropriate media.
-
Treatment: Cells are treated with Gnetin C and/or Aβ42 monomers.
-
Aβ42 Production Assay: The levels of Aβ42 in the cell culture media are measured using an ELISA kit.
-
Cell Viability Assay: Cell viability is assessed using methods like the MTT assay to determine the protective effect of Gnetin C against Aβ42-induced toxicity.
-
Western Blot Analysis: The expression levels of proteins involved in Aβ metabolism, such as BACE1 and MMP-14, are analyzed by Western blotting.
-
Aβ Oligomerization Assay: Intracellular Aβ oligomers are detected to assess the effect of Gnetin C on Aβ aggregation.
Pharmacokinetics
Gnetin C exhibits a superior pharmacokinetic profile compared to resveratrol, which is a significant advantage for its potential clinical application.[3] The poor bioavailability of resveratrol has been a major hurdle in its clinical development.[8] While specific pharmacokinetic parameters for Gnetin D and its direct analogues are not extensively detailed in the provided search results, the improved profile of Gnetin C over resveratrol is a recurring theme.[4]
Conclusion
Gnetin C, a resveratrol dimer, demonstrates a broad spectrum of pharmacological activities that are often superior to its monomeric analogue, resveratrol. Its potent anticancer, anti-inflammatory, antioxidant, and neuroprotective effects, combined with a favorable pharmacokinetic profile, make it a promising candidate for further preclinical and clinical investigation. The detailed experimental protocols and pathway diagrams provided in this guide offer a valuable resource for researchers and drug development professionals interested in exploring the therapeutic potential of Gnetin C and its analogues. Further research is warranted to fully elucidate the pharmacological profiles of other Gnetin analogues and to translate these promising preclinical findings into clinical applications.
References
- 1. Gnetin C in Cancer and Other Diseases: What Do We Know So Far? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. The Therapeutic Efficacy and Mechanism of Action of Gnetin C, a Natural Compound from the Melinjo Plant, in a Preclinical Mouse Model of Advanced Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Gnetin C, a resveratrol dimer, reduces amyloid-β 1-42 (Aβ42) production and ameliorates Aβ42-lowered cell viability in cultured SH-SY5Y human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Immunomodulatory and Metabolic Changes after Gnetin-C Supplementation in Humans - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Gnetin D
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of Gnetin D, a stilbenoid compound. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, these procedures are based on general best practices for the disposal of research chemicals with unknown toxicity and environmental impact. A conservative approach is strongly recommended.
I. This compound Chemical and Physical Properties
The following table summarizes the available quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₂₈H₂₂O₇ | ChemFaces[1], TargetMol[2] |
| Molecular Weight | 470.5 g/mol | ChemFaces[1], ChemFarm[3] |
| CAS Number | 84870-53-1 | ChemFaces[1], TargetMol[2] |
| Physical Description | Powder | ChemFaces[1] |
| Purity | ≥98% | ChemFaces[1] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc. | ChemFaces[1] |
| Storage (Powder) | -20°C for 3 years | TargetMol[2] |
| Storage (In solvent) | -80°C for 1 year | TargetMol[2] |
II. Experimental Protocols: Disposal of this compound
The following step-by-step procedure should be followed for the safe disposal of this compound and its contaminated materials. This protocol is designed to minimize risk to personnel and the environment.
A. Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure the following PPE is worn:
-
Safety glasses with side shields or chemical splash goggles.
-
Chemical-resistant gloves (e.g., nitrile).
-
A laboratory coat.
-
Closed-toe shoes.
B. Disposal of Unused this compound (Solid)
-
Collection:
-
Carefully collect all unused solid this compound into a clearly labeled, sealable waste container.
-
The container should be made of a material compatible with this compound and its potential solvents.
-
The label should include "Hazardous Waste," "this compound," and the approximate quantity.
-
-
Storage:
-
Store the sealed waste container in a designated hazardous waste accumulation area.
-
This area should be secure, well-ventilated, and away from incompatible materials.
-
-
Disposal:
-
Arrange for pickup and disposal by a licensed hazardous waste disposal company.
-
Provide the disposal company with all available information on this compound, including its chemical class (stilbenoid) and any known properties.
-
Do not dispose of solid this compound in the regular trash.
-
C. Disposal of this compound Solutions
-
Collection:
-
Collect all solutions containing this compound in a labeled, sealable hazardous waste container.
-
The label should specify "Hazardous Waste," "this compound," the solvent(s) used, and the estimated concentration.
-
-
Storage:
-
Store the waste container in the designated hazardous waste accumulation area, ensuring it is segregated from incompatible waste streams.
-
-
Disposal:
-
Contact your institution's environmental health and safety (EHS) office or a licensed hazardous waste contractor for disposal.
-
Do not pour this compound solutions down the drain. As a stilbenoid, its environmental fate and potential for ecological harm are not well-documented.
-
D. Disposal of Contaminated Materials
-
Collection:
-
Any materials that have come into contact with this compound (e.g., pipette tips, gloves, bench paper, weighing boats) should be considered contaminated.
-
Collect these materials in a designated, labeled hazardous waste bag or container.
-
-
Disposal:
-
Dispose of the contaminated materials through your institution's hazardous waste stream, following the same procedure as for solid this compound.
-
III. Visualization of Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Essential Safety and Logistical Information for Handling Gnetin D
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides a comprehensive guide to the personal protective equipment (PPE), operational procedures, and disposal plans for Gnetin D.
Physical and Chemical Properties
This compound is a stilbenoid, a class of natural phenolic compounds. While specific toxicological data for this compound is limited, it is prudent to handle it with care, following standard laboratory safety protocols. The known physical and chemical properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 84870-53-1 | BioCrick, ChemFaces |
| Molecular Formula | C28H22O7 | ChemFaces |
| Molecular Weight | 470.5 g/mol | ChemFaces |
| Physical Description | Powder | ChemFaces |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | ChemFaces |
| Melting Point | Data not available | |
| Boiling Point | Data not available |
Personal Protective Equipment (PPE)
When handling this compound, particularly in its powdered form, the following personal protective equipment is essential to minimize exposure and ensure personal safety.
| PPE Category | Specific Recommendations |
| Hand Protection | Wear nitrile or neoprene gloves. Ensure gloves are regularly inspected for tears or holes. |
| Eye Protection | Use chemical safety goggles or a face shield to protect against dust particles and splashes. |
| Body Protection | A lab coat or chemical-resistant apron should be worn to protect the skin and clothing. |
| Respiratory Protection | For operations that may generate dust, a NIOSH-approved respirator with a particulate filter is recommended. |
Operational Plan for Safe Handling
A systematic approach to handling this compound in a laboratory setting is crucial. The following step-by-step guide outlines the key procedures from preparation to post-handling.
-
Preparation :
-
Before handling, ensure that the Safety Data Sheet (SDS) for this compound has been reviewed and is readily accessible.
-
Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powdered form.
-
Assemble all necessary equipment and materials, including PPE, before starting the procedure.
-
-
Handling :
-
When weighing the powdered this compound, do so in a fume hood to prevent inhalation of airborne particles.
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle the powder and avoid direct contact.
-
When preparing solutions, add the solvent to the this compound powder slowly to prevent splashing.
-
-
Post-Handling :
-
After handling, thoroughly clean all equipment and the work area.
-
Remove PPE in the correct order to avoid cross-contamination.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection :
-
All solid waste contaminated with this compound (e.g., weighing paper, gloves, pipette tips) should be collected in a designated, labeled hazardous waste container.
-
Unused this compound powder should be disposed of as hazardous chemical waste.
-
Liquid waste containing this compound should be collected in a separate, labeled hazardous waste container. Do not pour down the drain.
-
-
Waste Disposal :
-
Follow your institution's and local regulations for the disposal of hazardous chemical waste.
-
Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on the disposal of stilbenoid compounds.
-
Visualizing the Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for the safe handling and disposal of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
